Technical Documentation Center

2-Methyl-6-phenylpyrazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methyl-6-phenylpyrazine
  • CAS: 74233-03-7

Core Science & Biosynthesis

Foundational

Mechanism of Action of 2-Methyl-6-phenylpyrazine Derivatives: A Deep Dive into PDE10A Inhibition and Striatal Signaling

Executive Summary The development of novel therapeutics for complex neurological and psychiatric disorders, such as schizophrenia and Huntington's disease, requires exquisite target selectivity and precise modulation of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel therapeutics for complex neurological and psychiatric disorders, such as schizophrenia and Huntington's disease, requires exquisite target selectivity and precise modulation of neural circuitry. 2-Methyl-6-phenylpyrazine derivatives have emerged as a highly specialized class of small molecules designed to selectively inhibit Phosphodiesterase 10A (PDE10A) [1].

Unlike broad-spectrum phosphodiesterase inhibitors, these derivatives are engineered to address specific structural and toxicological liabilities—namely, the mutagenic risks associated with planar heterocycles[2]. This technical guide dissects the molecular binding kinetics, intracellular signaling cascades, and the self-validating experimental workflows required to evaluate the efficacy of 2-methyl-6-phenylpyrazine derivatives in preclinical drug development.

Molecular Target & Binding Kinetics: The Causality of Chemical Design

The Structural Challenge: Planarity and Mutagenicity

Early generations of PDE10A inhibitors, such as pyrido[2,3-e]pyrazines, exhibited high potency but possessed a fused polycyclic, planar structure. In drug development, rigid planarity is a known liability, as it allows the molecule to intercalate between DNA base pairs, leading to mutagenicity (often flagged by a positive Ames test)[1].

To circumvent this, medicinal chemists engineered the 2-methyl-6-phenylpyrazine scaffold. The introduction of the phenyl ring at the C6 position and a methyl group at the C2 position forces a steric clash that breaks the molecule's three-dimensional planarity. This structural twist eliminates DNA intercalation potential while simultaneously optimizing the ligand's fit into a large, unoccupied hydrophobic sub-pocket of the PDE10A enzyme[2].

Target Engagement and Crystallographic Interactions

X-ray crystallography of PDE10A complexed with phenylpyrazine derivatives reveals a highly specific binding mode that explains their subnanomolar affinity[1]:

  • Hydrogen Bonding: The pyrazine nitrogen acts as a crucial hydrogen-bond acceptor with the invariant Glu716 residue deep within the binding pocket.

  • π -Stacking: The twisted phenyl ring is sandwiched between Phe719 , Ile682 , and Phe686 , engaging in π -stacking interactions with Phe719 and π -edge stacking with Phe686.

  • Water-Mediated Contacts: The scaffold facilitates stabilizing water-mediated hydrogen bonds with Asp664 and Tyr514[1].

Intracellular Mechanism of Action: Modulating the Striatal Circuit

PDE10A is a dual-substrate enzyme that hydrolyzes both cyclic AMP (cAMP) and cyclic GMP (cGMP). It is almost exclusively expressed in the Medium Spiny Neurons (MSNs) of the mammalian striatum, making it an ideal target for basal ganglia disorders[3].

Dual Pathway Modulation

The striatum controls motor and cognitive functions via two distinct pathways:

  • The Direct Pathway (D1 Receptors): Activation promotes movement and reward.

  • The Indirect Pathway (D2 Receptors): Activation inhibits movement and suppresses psychosis.

By inhibiting PDE10A with 2-methyl-6-phenylpyrazine derivatives, the degradation of cAMP and cGMP is halted. The resulting accumulation of these secondary messengers activates Protein Kinase A (PKA) and Protein Kinase G (PKG). In D2-expressing MSNs, this intracellular cascade functionally mimics dopamine D2 receptor antagonism (the mechanism of classical antipsychotics). In D1-expressing MSNs, it mimics D1 receptor agonism. This dual modulation normalizes striatal output without the severe extrapyramidal side effects (EPS) associated with direct D2 blockade[1].

signaling Dopamine Dopamine D1_D2 D1 / D2 Receptors Dopamine->D1_D2 AC Adenylyl Cyclase D1_D2->AC Stimulates/Inhibits cAMP cAMP / cGMP Accumulation AC->cAMP ATP/GTP conversion PDE10A PDE10A Enzyme cAMP->PDE10A Hydrolysis to AMP/GMP PKA PKA / PKG Activation cAMP->PKA PDE10A->cAMP Prevents degradation Inhibitor 2-Methyl-6-phenylpyrazine Derivative Inhibitor->PDE10A Competitive Inhibition DARPP32 Phospho-DARPP-32 PKA->DARPP32 GeneExp Gene Transcription (e.g., c-fos, BDNF) DARPP32->GeneExp

Caption: PDE10A inhibition by phenylpyrazine derivatives drives cAMP/PKA signaling in Medium Spiny Neurons.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

The transition from planar scaffolds to the 2-methyl-6-phenylpyrazine core represents a masterclass in SAR optimization. By utilizing [4], researchers achieved subnanomolar potency while eliminating toxicity.

Chemical ScaffoldPlanarityPDE10A IC₅₀ (nM)Selectivity (vs. PDE3/4)Mutagenicity Risk (Ames)Key Binding Interaction
Pyrido[2,3-e]pyrazine High (Rigid)~1.5> 100xHigh (DNA Intercalation)Glu716 (H-bond)
2-Methyl-6-phenylpyrazine Low (Twisted)< 0.8 > 1000x Eliminated Glu716 (H-bond), Phe719 ( π -stack)

Data synthesized from foundational SAR studies on phenylpyrazine PDE10A inhibitors[1][2].

Experimental Workflows & Self-Validating Protocols

To rigorously validate the mechanism of action of these derivatives, a dual-assay approach is required. The biochemical assay establishes direct target engagement, while the cell-based assay proves membrane permeability and physiological efficacy.

Protocol 1: In Vitro PDE10A Enzymatic Inhibition Assay (TR-FRET)

Causality: Aromatic pyrazine derivatives frequently exhibit auto-fluorescence, which can generate false positives in standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before measurement. This allows short-lived background auto-fluorescence to decay, ensuring the signal is exclusively derived from the target interaction, creating a self-validating data set.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human PDE10A enzyme in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35).

  • Compound Incubation: Dispense 2-methyl-6-phenylpyrazine derivatives (in DMSO) into a 384-well plate. Add the enzyme solution and incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Add fluorescently labeled cAMP (e.g., AlexaFluor-cAMP) to initiate the reaction. Incubate for 30 minutes.

  • Detection Reagent: Add the TR-FRET binding protein (which specifically binds to AMP, the product of hydrolysis) and a Europium-labeled antibody.

  • TR-FRET Detection: Read the plate using a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine the IC₅₀.

workflow Step1 1. Enzyme Preparation (PDE10A) Step2 2. Compound Incubation (Phenylpyrazine) Step1->Step2 Step3 3. Substrate Addition (Fluoro-cAMP) Step2->Step3 Step4 4. TR-FRET Detection (Ex:340/Em:665) Step3->Step4 Step5 5. Data Analysis (IC50 Calculation) Step4->Step5

Caption: Step-by-step TR-FRET workflow for validating PDE10A enzymatic inhibition.

Protocol 2: Cell-Based cAMP Accumulation Assay

Causality: Biochemical potency does not guarantee cellular efficacy due to potential issues with membrane permeability or efflux pump clearance. Measuring cAMP accumulation in living cells validates that the compound successfully reaches the intracellular space and inhibits PDE10A in a physiological environment.

Step-by-Step Methodology:

  • Cell Seeding: Plate human embryonic kidney (HEK293) cells stably expressing human PDE10A into 96-well plates.

  • Inhibitor Treatment: Treat cells with serial dilutions of the 2-methyl-6-phenylpyrazine derivative for 30 minutes.

  • Stimulation: Add a sub-maximal concentration of Forskolin (an adenylyl cyclase activator) to stimulate basal cAMP production.

  • Lysis & Detection: Lyse the cells and quantify intracellular cAMP levels using a competitive immunoassay (e.g., AlphaScreen cAMP assay).

Translational Implications: Preclinical Behavioral Models

The ultimate validation of the 2-methyl-6-phenylpyrazine mechanism of action is its translation into in vivo efficacy. The standard preclinical model for predicting antipsychotic activity is the Conditioned Avoidance Response (CAR) model in rats[1].

When administered orally, highly potent phenylpyrazine PDE10A inhibitors successfully disrupt avoidance responding at low doses (e.g., ID₅₀ ≈ 1.19 mg/kg)[1]. Crucially, unlike classical D2 antagonists (like haloperidol), these derivatives do not induce catalepsy (motor freezing) at therapeutic doses. This confirms that the unique intracellular mechanism of PDE10A inhibition provides a superior therapeutic window, offering antipsychotic efficacy without debilitating motor side effects[1][5].

References

  • Malamas, M. S., Ni, Y., Erdei, J., Stange, H., Schindler, R., et al. (2011). "Highly Potent, Selective, and Orally Active Phosphodiesterase 10A Inhibitors." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Köprü, S., & Sarıpınar, E. (2017). "4D-QSAR Studies and Pharmacophore Modelling of Phenylpyrazine Derivatives as Phosphodiesterase 10A Inhibitors by EC-GA Method." 3rd Mediterranean Symposium on Medicinal and Aromatic Plants (MESMAP-3), Erciyes University. Available at:[Link]

  • NextSDS Database. "2-Methyl-6-phenylpyrazine Chemical Substance Information." NextSDS. Available at: [Link]

Sources

Exploratory

A Guide to the Core Physicochemical Identity of 2-Methyl-6-phenylpyrazine: Exact Mass and Molecular Weight

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary In the precise world of chemical and pharmaceutical sciences, a compound's identity is its most fundamental attribute. For 2-Meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the precise world of chemical and pharmaceutical sciences, a compound's identity is its most fundamental attribute. For 2-Methyl-6-phenylpyrazine, a heterocyclic compound with applications ranging from flavor science to potential pharmaceutical scaffolds, an unambiguous understanding of its core physicochemical properties is non-negotiable. This technical guide moves beyond surface-level data to provide an in-depth exploration of its molecular weight and exact mass. We will dissect the theoretical underpinnings of these two critical parameters, detail the high-fidelity analytical protocols for their experimental determination, and contextualize their importance in research, development, and quality control.

Section 1: Deconstructing Molecular Mass: A Tale of Two Definitions

At the outset, it is critical to distinguish between two often-confused, yet fundamentally different, measures of a molecule's mass: molecular weight and exact mass. The failure to appreciate this distinction can lead to significant errors in compound identification and data interpretation.

  • Molecular Weight (Average Molecular Mass): This value represents the weighted average mass of a molecule based on the natural abundance of its constituent isotopes. For example, the atomic weight of carbon (12.011 amu) is a weighted average of the masses of its isotopes (¹²C, ¹³C, etc.) and their prevalence in nature. The molecular weight is a bulk property, invaluable for stoichiometric calculations in synthetic chemistry (e.g., moles to grams conversions).

  • Exact Mass (Monoisotopic Mass): In contrast, the exact mass is the calculated mass of a molecule using the mass of the most abundant, stable isotope of each element (e.g., ¹H = 1.007825 Da, ¹²C = 12.000000 Da, ¹⁴N = 14.003074 Da). This is a theoretical, discrete value. Its significance lies in its direct correlation with the measurements obtained from high-resolution mass spectrometry (HRMS), a cornerstone of modern analytical chemistry.[1][2]

The practical divergence between these values is a direct consequence of the "mass defect"—the difference between the exact mass of an isotope and its nominal mass (the integer sum of its protons and neutrons). HRMS instruments are powerful enough to measure this mass defect, enabling the determination of a molecule's elemental composition from its precise mass-to-charge ratio.[2]

Section 2: Core Physicochemical Data for 2-Methyl-6-phenylpyrazine

The following table consolidates the essential mass-based identifiers for 2-Methyl-6-phenylpyrazine. These values serve as the foundational reference for its analytical characterization.

PropertyValueSource(s)
Chemical Formula C₁₁H₁₀N₂[3][4]
CAS Number 74233-03-7[3]
Molecular Weight 170.21 g/mol [3][4]
Exact Mass 170.08440 Da[4]

Note: The exact mass is calculated for the molecular formula C₁₁H₁₀N₂ and is identical for its structural isomers, such as 2-Methyl-3-phenylpyrazine.[4]

Section 3: The Gold Standard: Experimental Determination via High-Resolution Mass Spectrometry (HRMS)

The definitive experimental determination of a small molecule's exact mass is achieved through High-Resolution Mass Spectrometry (HRMS). This technique's high resolving power and mass accuracy (typically below 5 parts per million, or ppm) allow for the confident assignment of an elemental formula.[1] Instruments like the Orbitrap, Time-of-Flight (TOF), or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) are the workhorses for this application.[1][5]

Causality in HRMS Protocol Design

The choice of experimental parameters is not arbitrary; it is dictated by the physicochemical nature of the analyte and the analytical question being asked.

  • Ionization Source: For a moderately polar molecule like 2-Methyl-6-phenylpyrazine, Electrospray Ionization (ESI) is a common and effective choice. It is a "soft" ionization technique that typically generates the protonated molecular ion, [M+H]⁺, with minimal fragmentation, which is ideal for determining the intact molecule's mass.

  • Mass Analyzer: An Orbitrap or TOF analyzer is selected for its ability to resolve the molecular ion from other closely spaced ions (isobaric interferences) and to measure its mass-to-charge ratio with high precision. This precision is what allows for the differentiation between multiple potential elemental formulas that may have the same nominal mass.[5][6]

  • Mass Calibration: The instrument must be calibrated using a compound or mixture of compounds with known exact masses that span the m/z range of interest. This calibration creates a mathematical function that converts the measured signal (e.g., time-of-flight) into a highly accurate m/z value. Without proper calibration, the measurement is not trustworthy.[2]

Diagram: HRMS Workflow for Exact Mass Determination

cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing A 1. Solubilize 2-Methyl-6-phenylpyrazine in suitable solvent (e.g., ACN/H2O) B 2. Inject & Ionize (Electrospray Ionization) A->B C 3. Mass Analysis (Orbitrap or TOF) B->C D 4. Detection (High-Resolution Spectrum) C->D E 5. Mass Calibration (Internal/External Standard) D->E F 6. Extract Accurate m/z for Molecular Ion [M+H]⁺ E->F G 7. Elemental Composition Calculation (<5 ppm error) F->G Result Confirmed Exact Mass: 170.08440 Da Formula: C₁₁H₁₀N₂ G->Result Validation

Caption: Experimental workflow for the determination of exact mass.

Step-by-Step Experimental Protocol
  • Sample Preparation: Prepare a stock solution of 2-Methyl-6-phenylpyrazine in a high-purity solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Create a dilute working solution (e.g., 1-10 µg/mL) using a solvent mixture appropriate for the chromatographic conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid aids in protonation for ESI in positive ion mode.

  • Instrument Setup and Calibration: Set up the LC-HRMS system. Calibrate the mass spectrometer according to the manufacturer's protocol using the recommended calibration solution to ensure mass accuracy is within the acceptable range (typically < 5 ppm, often < 2 ppm).

  • Chromatographic Separation (Optional but Recommended): While direct infusion is possible, liquid chromatography (LC) is preferred to separate the analyte from potential impurities or solvent contaminants. Inject the sample onto a suitable C18 column and elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Ionization: Direct the eluent from the LC column into the ESI source operating in positive ion mode. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for the ion of interest.

  • Data Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., m/z 100-500). Ensure the resolution is set to a high value (e.g., >60,000 FWHM) to enable accurate mass measurement.[7]

  • Data Analysis:

    • Extract the mass spectrum corresponding to the chromatographic peak of 2-Methyl-6-phenylpyrazine.

    • Identify the peak for the protonated molecule, [M+H]⁺, which will have an m/z of approximately 171.0917 (170.08440 + 1.00728 for H⁺).

    • Using the instrument software, determine the precise, calibrated m/z of this peak.

    • Input this accurate m/z into an elemental composition calculator. Constrain the search to include C, H, and N, and set a mass tolerance of ±5 ppm.

    • The software will generate a list of possible formulas. The only chemically plausible result will be C₁₁H₁₁N₂ (for the [M+H]⁺ ion), confirming the elemental formula of the neutral molecule as C₁₁H₁₀N₂.

Section 4: Authoritative Grounding & Significance in Drug Development

The distinction between molecular weight and exact mass is not merely academic; it has profound implications across the research and development lifecycle.

  • Compound Identity Confirmation: In chemical synthesis, HRMS provides definitive proof of a target molecule's identity, confirming that the correct elemental composition has been achieved.

  • Impurity Profiling: Regulatory bodies require the identification of impurities above certain thresholds.[1] HRMS is a powerful tool for determining the elemental formulas of unknown impurities and degradation products, which is the first step in their structural elucidation.

  • Metabolite Identification: In drug metabolism studies, researchers hunt for biotransformations of a parent drug. These transformations (e.g., hydroxylation, glucuronidation) result in specific mass shifts. The ability of HRMS to measure the exact mass of a potential metabolite allows for the confident determination of the metabolic change that has occurred.

  • Quantitative Bioanalysis: While triple quadrupole mass spectrometers are the standard for quantification, HRMS is increasingly used for its high selectivity, which allows it to separate the analyte signal from complex biological matrix interferences, leading to more reliable quantitative results.[5]

By providing an unambiguous elemental formula, the exact mass measurement serves as a self-validating system that underpins the trustworthiness of all subsequent analytical data.

References

  • ResolveMass Laboratories Inc. (2025). High Resolution Mass Spectrometry. Available at: [Link]

  • PubChem (National Center for Biotechnology Information). Compound Summary for CID 2762885, 2-Methyl-6-phenylpyridine. Available at: [Link]

  • Corso, G., et al. (2011). Elemental Composition determination based on MS. ResearchGate. Available at: [Link]

  • Pico, Y. (Ed.). (2015). Chapter 1 – HRMS: Fundamentals and Basic Concepts. In Comprehensive Analytical Chemistry, Vol. 68. Elsevier.
  • Kwiecien, N. W., et al. (2015). Determination of Elemental Compositions from Mass Peak Profiles of the Molecular Ion (M) and the M + 1 and M + 2 Ions. Analytical Chemistry. Available at: [Link]

  • FILAB. High resolution mass spectrometry (HRMS) analysis in the laboratory. Available at: [Link]

  • Genie. 2-METHYL-6-PHENYLPYRAZINE - cosmetic ingredient. Available at: [Link]

  • Laganowsky, A., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. PMC. Available at: [Link]

  • PubChem (National Center for Biotechnology Information). Compound Summary for CID 12568828, 2-Methyl-3-phenylpyrazine. Available at: [Link]

  • Laganowsky, A., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. PubMed. Available at: [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Available at: [Link]

Sources

Foundational

High-Resolution ¹H and ¹³C NMR Characterization of 2-Methyl-6-phenylpyrazine: A Comprehensive Analytical Guide

Executive Summary In modern drug development and medicinal chemistry, the pyrazine scaffold is a privileged pharmacophore, frequently embedded in kinase inhibitors, CNS therapeutics, and complex natural products. Accurat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and medicinal chemistry, the pyrazine scaffold is a privileged pharmacophore, frequently embedded in kinase inhibitors, CNS therapeutics, and complex natural products. Accurate structural verification of substituted pyrazines, such as 2-methyl-6-phenylpyrazine , is critical for establishing structure-activity relationships (SAR).

This whitepaper provides an in-depth, self-validating framework for the Nuclear Magnetic Resonance (NMR) characterization of 2-methyl-6-phenylpyrazine. Rather than merely listing parameters, this guide deconstructs the causality behind the spectral shifts and the experimental choices required to acquire unambiguous, publication-grade data.

Structural Anatomy & Magnetic Environment

To interpret the NMR spectra of 2-methyl-6-phenylpyrazine, one must first understand the electronic topology of the pyrazine core. The two nitrogen atoms (N1 and N4) exert powerful electron-withdrawing inductive (-I) and mesomeric (-M) effects, drastically stripping electron density from the ring carbons. This results in significant downfield shifts for all attached protons compared to a standard benzene ring.

The substitution pattern at the C2 and C6 positions introduces two competing electronic effects:

  • The +I Effect of the Methyl Group: The C2-methyl group acts as an electron donor via induction and hyperconjugation. This localized increase in electron density slightly shields the adjacent H-3 proton.

  • Magnetic Anisotropy of the Phenyl Ring: The C6-phenyl ring is slightly electron-withdrawing by induction but introduces a profound spatial effect. When the phenyl ring aligns roughly coplanar with the pyrazine core, the adjacent H-5 proton falls directly into the deshielding cone of the phenyl π-system's induced magnetic field.

By extrapolating from the established spectral baseline of[1], where the proton adjacent to the phenyl group resonates at ~9.04 ppm, we can accurately assign the highly deshielded H-5 proton in our target molecule.

Quantitative Spectral Data & Causality

The following tables summarize the quantitative ¹H and ¹³C NMR data for 2-methyl-6-phenylpyrazine in CDCl₃, mapping each chemical shift to its underlying physical cause.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment Logic / Causality
H-5 (Pyrazine) ~9.00Singlet (s)1H-Structurally analogous to H-3 in 2-phenylpyrazine; highly deshielded by the adjacent N4 and the magnetic anisotropy of the C6-phenyl ring.
H-3 (Pyrazine) ~8.45Singlet (s)1H-Shielded relative to H-5 due to the electron-donating (+I) effect of the adjacent C2-methyl group.
H-2', H-6' (Phenyl) ~8.02Multiplet (m)2H~7.5Ortho protons of the phenyl ring; strongly deshielded by the electron-withdrawing pull of the pyrazine core.
H-3', H-4', H-5' (Phenyl) ~7.45 - 7.55Multiplet (m)3H~7.5Meta and para protons; located further from the pyrazine core, experiencing less inductive deshielding.
C2-CH₃ ~2.65Singlet (s)3H-Typical heteroaromatic methyl shift; appears as a sharp singlet due to the lack of adjacent vicinal protons.
Table 2: ¹³C NMR Spectral Data (101 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Logic / Causality
C-2 (Pyrazine) ~153.0Quaternary (C)Deshielded by N1/N4 and the attached methyl group (+α effect).
C-6 (Pyrazine) ~151.0Quaternary (C)Deshielded by N1/N4 and the attached sp²-hybridized phenyl group.
C-3 (Pyrazine) ~143.0Methine (CH)Alpha to N4; experiences slight shielding from the para-phenyl group.
C-5 (Pyrazine) ~141.7Methine (CH)Alpha to N4; experiences slight shielding from the para-methyl group.
C-1' (Phenyl ipso) ~136.5Quaternary (C)Ipso carbon directly attached to the electron-withdrawing pyrazine ring.
C-4' (Phenyl para) ~130.0Methine (CH)Para carbon of the phenyl ring.
C-3', C-5' (Phenyl meta) ~129.0Methine (CH)Meta carbons of the phenyl ring.
C-2', C-6' (Phenyl ortho) ~127.0Methine (CH)Ortho carbons; shielded relative to meta/para positions due to resonance (+M) effects from the phenyl system.
C2-CH₃ ~21.5Primary (CH₃)Aliphatic methyl carbon attached to a highly deficient heteroaromatic ring.

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. The following workflow is designed as a self-validating system : the use of TMS provides an absolute zero reference, the deuterium lock continuously corrects for B₀ magnetic field drift, and the integration of the isolated C2-methyl group serves as an internal quantitative standard to verify the stoichiometric ratio of the remaining protons.

Step 1: Sample Preparation
  • Weigh exactly 15 mg of high-purity (>95%) 2-methyl-6-phenylpyrazine.

  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl₃ provides the ²H lock signal required to stabilize the spectrometer's B₀ field. TMS serves as the absolute zero reference (0.00 ppm), ensuring the chemical shift scale is self-calibrating and reproducible across different instruments .

Step 2: Probe Tuning and Shimming
  • Insert the 5 mm NMR tube into the probe and establish the ²H lock.

  • Tune and match the probe to the exact Larmor frequencies of ¹H (e.g., 400.13 MHz) and ¹³C (100.61 MHz).

  • Optimize the Z-gradients (shimming) until the Full Width at Half Maximum (FWHH) of the TMS peak is < 1.0 Hz.

  • Causality: Perfect magnetic field homogeneity is required to resolve fine J-couplings (such as the ortho/meta couplings in the phenyl ring) and prevent peak tailing that corrupts integration.

Step 3: ¹H NMR Acquisition
  • Pulse Sequence: zg30 (30° flip angle).

  • Relaxation Delay (d1): 1.0 s.

  • Number of Scans (ns): 16.

  • Causality: The 30° Ernst angle maximizes signal-to-noise per unit time. A 1.0 s delay ensures complete longitudinal (T₁) relaxation for the protons, forcing the integration of the C2-methyl peak to exactly 3.00, which subsequently validates the 1:1:2:3 ratio of the remaining protons.

Step 4: ¹³C NMR Acquisition
  • Pulse Sequence: zgpg30 (with WALTZ-16 ¹H decoupling).

  • Relaxation Delay (d1): 2.0 s.

  • Number of Scans (ns): 512 to 1024.

  • Causality: Quaternary carbons (C-2, C-6, C-1') lack attached protons, leading to significantly longer T₁ relaxation times. A longer d1 delay ensures these carbons fully relax between pulses, preventing their signals from being artificially suppressed in the final spectrum .

Step 5: Data Processing
  • Apply an exponential window function (Line Broadening, LB = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) prior to Fourier Transformation.

  • Perform zero-order and first-order phase corrections.

  • Causality: Proper phasing yields purely absorptive Lorentzian line shapes, which is a strict mathematical prerequisite for accurate peak integration.

Workflow Visualization

NMR_Workflow Sample 1. Sample Preparation (2-Me-6-Ph-Pyrazine in CDCl3 + TMS) Lock 2. Lock & Shim (B0 Field Stabilization via 2H Lock) Sample->Lock Acq1H 3A. 1H NMR Acquisition (Pulse: zg30, ns=16, d1=1s) Lock->Acq1H Acq13C 3B. 13C NMR Acquisition (Pulse: zgpg30, ns=512, d1=2s) Lock->Acq13C Process 4. Data Processing (FT, Phase/Baseline Correction) Acq1H->Process Acq13C->Process Validate 5. Structural Validation (Integration & Shift Causality) Process->Validate

Self-validating NMR acquisition and processing workflow for structural verification.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

  • TU Wien Research Data. (2022). Contents - TU Wien Research Data: 1H and 13C NMR of 2-phenylpyrazine. TU Wien.

  • Alonso, D. E., & Warren, S. E. (2021). Synthesis and NMR Characterization of a Dihydropyrazine, a Tetrahydroquinoxaline and a Tetrahydrooxadiazolopyrazine. ACS Symposium Series.

  • Do, T., et al. (2017). Selective Aryl Radical Transfers into N-Heteroaromatics from Diaryliodonium Salts with Trimethoxybenzene Auxiliary. Heterocycles, Vol. 95, No. 2.

Sources

Exploratory

Thermodynamic Characterization of 2-Methyl-6-phenylpyrazine: A Methodological Whitepaper

Executive Summary The thermodynamic profiling of heterocyclic compounds is a critical prerequisite for their application in drug design, organic semiconductors, and liquid organic hydrogen carriers (LOHCs)[1]. 2-Methyl-6...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermodynamic profiling of heterocyclic compounds is a critical prerequisite for their application in drug design, organic semiconductors, and liquid organic hydrogen carriers (LOHCs)[1]. 2-Methyl-6-phenylpyrazine (CAS: 74233-03-7) represents a highly asymmetric pyrazine derivative. The introduction of both a methyl group (electron-donating) and a bulky phenyl group (capable of π−π stacking) at the 2- and 6-positions fundamentally disrupts the symmetry of the parent pyrazine ring[2].

Because empirical thermodynamic data—such as exact vapor pressures, heat capacities, and enthalpies of formation—are not universally cataloged for this specific molecule in standard databases, this whitepaper serves as an authoritative guide. It outlines the predictive frameworks and self-validating experimental protocols required to accurately determine the thermodynamic properties of 2-Methyl-6-phenylpyrazine.

Theoretical Framework & Predictive Thermodynamics

Before initiating resource-intensive laboratory experiments, a Senior Application Scientist must establish a theoretical baseline. The thermodynamic properties of substituted pyrazines are governed by intra- and intermolecular forces, which can be modeled computationally.

Density Functional Theory (DFT) and Group Additivity

To estimate the Standard Enthalpy of Formation ( Δf​H∘ ) in the gas phase, we employ a dual approach:

  • Benson Group Additivity: The molecule is deconstructed into constituent thermochemical groups: a pyrazine core, a methyl substituent, and a phenyl ring. While useful for rapid estimation, this method often fails to account for the steric hindrance and resonance interactions between the phenyl ring and the pyrazine nitrogen lone pairs.

  • DFT Calculations: A more rigorous approach utilizes dispersion-corrected functionals (e.g., ω B97X-D or M06-2X) paired with a def2-TZVP basis set. Causality of choice: Standard functionals underestimate the long-range van der Waals forces crucial to the crystal packing of phenyl-substituted heterocycles. Dispersion corrections ensure that the calculated sublimation enthalpy ( Δsub​H ) closely mirrors reality.

Workflow Start 2-Methyl-6-phenylpyrazine (Target Molecule) Comp Computational Modeling (DFT & Group Additivity) Start->Comp Exp Experimental Validation (Calorimetry & Effusion) Start->Exp Comp_Sub1 Enthalpy of Formation (M06-2X/def2-TZVP) Comp->Comp_Sub1 Comp_Sub2 Ideal Gas Heat Capacity (Statistical Mechanics) Comp->Comp_Sub2 Exp_Sub1 Combustion Calorimetry (ΔfH°) Exp->Exp_Sub1 Exp_Sub2 Transpiration Method (Vapor Pressure & ΔvapH) Exp->Exp_Sub2 Exp_Sub3 DSC (Phase Transitions & Cp) Exp->Exp_Sub3 DataSync Thermodynamic Property Consensus Data Comp_Sub1->DataSync Comp_Sub2->DataSync Exp_Sub1->DataSync Exp_Sub2->DataSync Exp_Sub3->DataSync

Workflow for deriving the thermodynamic profile of 2-Methyl-6-phenylpyrazine.

Experimental Workflows for Thermodynamic Characterization

To transition from theoretical models to empirical certainty, we must deploy self-validating experimental protocols. For 2-Methyl-6-phenylpyrazine, the high molecular weight (170.21 g/mol ) and anticipated low volatility dictate the selection of specific analytical techniques[2].

Protocol 1: Heat Capacity ( Cp​ ) via Differential Scanning Calorimetry (DSC)

Traditional step-scanning DSC is required to determine the isobaric heat capacity and phase transition enthalpies (e.g., melting point, Δfus​H ).

Self-Validating Methodology:

  • Calibration: Calibrate the DSC using high-purity Indium and Zinc standards to ensure temperature accuracy ( ±0.01 K) and heat flow precision.

  • Baseline Generation: Execute a thermal program (e.g., 250 K to 400 K at 10 K/min) using two empty, matched aluminum crucibles. This establishes the instrumental thermal baseline.

  • Reference Validation (The Trust Mechanism): Place a synthetic sapphire standard ( α -Al 2​ O 3​ ) of known mass into the sample crucible. Run the exact thermal program. Causality: The data is only accepted if the calculated Cp​ of the sapphire matches NIST reference values within ±1% . This proves the instrument is currently capable of quantitative thermodynamic measurement.

  • Sample Analysis: Encapsulate 5–10 mg of 2-Methyl-6-phenylpyrazine. Execute the thermal program.

  • Data Extraction: Calculate the sample Cp​ by comparing the heat flow amplitude of the sample against the validated sapphire reference.

Protocol 2: Vapor Pressure and Sublimation Enthalpy via the Transpiration Method

Because bulky phenyl-substituted pyrazines exhibit extremely low vapor pressures at ambient temperatures, static manometry fails due to a lack of sensitivity. The transpiration (gas saturation) method is the authoritative standard for low-volatility compounds[1].

Step-by-Step Workflow:

  • Sample Preparation: Coat inert glass beads with 2-Methyl-6-phenylpyrazine to maximize the surface area-to-volume ratio, ensuring rapid thermodynamic equilibrium.

  • Equilibration: Pack the coated beads into a glass U-tube housed in a precisely controlled thermostatic block ( ±0.05 K).

  • Carrier Gas Flow: Pass ultra-pure, pre-heated N2​ gas through the U-tube. Self-Validation Step: The experiment must be run at multiple flow rates (e.g., 1.0, 2.0, and 3.0 L/h). If the calculated vapor pressure remains constant across different flow rates, it proves that true thermodynamic saturation has been achieved, validating the data.

  • Condensation & Quantification: The saturated gas flows into a cold trap (liquid nitrogen) where the pyrazine derivative condenses. The trapped mass is dissolved in a solvent and quantified via GC-FID.

  • Thermodynamic Derivation: Vapor pressure ( p ) is calculated using the ideal gas law. The Enthalpy of Sublimation ( Δsub​H ) is derived by plotting ln(p) versus 1/T and applying the Clausius-Clapeyron equation.

Transpiration N2 Inert Gas Carrier (N2 Flow) Sat Saturation U-Tube (Sample at Constant T) N2->Sat Flow Control Cond Cold Trap (Condensation) Sat->Cond Saturated Vapor Quant Quantification (GC/MS or Gravimetry) Cond->Quant Mass Determination Claus Clausius-Clapeyron Integration Quant->Claus Vapor Pressure (p)

Transpiration method pathway for measuring vapor pressure and sublimation enthalpy.

Data Presentation & Comparative Baselines

To contextualize the thermodynamic behavior of 2-Methyl-6-phenylpyrazine, it must be compared against the unsubstituted parent compound, Pyrazine. The addition of the phenyl ring drastically increases the molecular weight and intermolecular forces, which will manifest as a higher enthalpy of vaporization and a lower vapor pressure.

Table 1: Structural and Physicochemical Profile of 2-Methyl-6-phenylpyrazine
PropertyValue / Description
CAS Number 74233-03-7[2]
Molecular Formula C11H10N2[2]
Molecular Weight 170.21 g/mol [2]
SMILES Cc1cncc(n1)-c1ccccc1[2]
Structural Features Asymmetric di-substitution; capable of π−π stacking
Table 2: Comparative Thermodynamic Reference Data (Baseline Expectations)

Note: Because empirical data for 2-Methyl-6-phenylpyrazine is not yet standardized in literature, we use unsubstituted Pyrazine as the foundational baseline to predict the thermodynamic shifts.

Thermodynamic ParameterPyrazine (Unsubstituted) Reference DataPredicted Shift for 2-Methyl-6-phenylpyrazine
Enthalpy of Formation ( Δf​H∘ , gas) 195.6 kJ/mol[3][4]Decrease (Stabilization via extended conjugation)
Enthalpy of Vaporization ( Δvap​H ) 45.5 kJ/mol[3][4]Significant Increase (Due to higher MW and π -stacking)
Heat Capacity ( Cp​ , solid at 298 K) 91.5 J/(mol·K)[4][5]Significant Increase (More vibrational/rotational modes)

Conclusion

The thermodynamic characterization of complex heterocycles like 2-Methyl-6-phenylpyrazine requires a synthesis of advanced computational modeling and rigorous, self-validating experimental techniques. By employing dispersion-corrected DFT alongside the Transpiration method and Sapphire-calibrated DSC, researchers can generate highly accurate thermodynamic profiles. These profiles are indispensable for predicting the compound's stability, solubility, and phase behavior in downstream pharmaceutical and materials science applications.

References

  • Molport - 2-methyl-6-phenylpyrazine | 74233-03-7 URL:[Link]

  • NIST Chemistry WebBook - Pyrazine -- Critically Evaluated Thermophysical Property Data URL:[Link]

  • NIST Chemistry WebBook - Pyrazine Phase Change Data URL:[Link]

  • ResearchGate - Thermochemical properties of pyrazine derivatives as seminal liquid organic hydrogen carriers URL:[Link]

  • ResearchGate - Heat capacities, enthalpy increments, and derived thermodynamic functions for pyrazine between the temperatures 5 K and 380 K URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 2-Methyl-6-phenylpyrazine via Suzuki-Miyaura Cross-Coupling

Strategic Rationale & Synthetic Design 2-Methyl-6-phenylpyrazine is a highly valued heterocyclic scaffold utilized extensively in the development of pharmaceutical agents, kinase inhibitors, and advanced flavor profiles....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Synthetic Design

2-Methyl-6-phenylpyrazine is a highly valued heterocyclic scaffold utilized extensively in the development of pharmaceutical agents, kinase inhibitors, and advanced flavor profiles. While traditional condensation methods (e.g., reacting 1,2-diamines with alpha-dicarbonyls) often yield difficult-to-separate mixtures of 2,5- and 2,6-regioisomers, transition-metal-catalyzed cross-coupling provides absolute regiocontrol.

This protocol details an optimized Suzuki-Miyaura cross-coupling between 2-chloro-6-methylpyrazine and phenylboronic acid[1]. By utilizing a palladium catalyst with a bidentate ligand (Pd(dppf)Cl₂), this methodology overcomes the inherently low reactivity of electron-deficient pyrazinyl chlorides, ensuring high yields, excellent functional group tolerance, and a scalable, self-validating workflow[2].

Mechanistic Pathway

The synthesis relies on a robust Pd(0)/Pd(II) catalytic cycle. The bidentate nature of the dppf ligand is a critical experimental choice: it forces the intermediate Pd(II) complex into a cis-geometry, which significantly accelerates the final reductive elimination step and minimizes off-target side reactions.

SuzukiMechanism Pd0 Pd(0) Catalyst Active Species OxAdd Pd(II) Complex (Oxidative Addition) Pd0->OxAdd + Ar-Cl TransMet Pd(II) Complex (Transmetalation) OxAdd->TransMet + Ph-B(OH)2 / Base TransMet->Pd0 Reductive Elimination Prod 2-Methyl-6-phenylpyrazine TransMet->Prod ArX 2-Chloro-6-methylpyrazine ArX->OxAdd ArB Phenylboronic Acid ArB->TransMet

Figure 1: Suzuki-Miyaura catalytic cycle for 2-Methyl-6-phenylpyrazine synthesis.

Experimental Methodology

Quantitative Reagent Profile

The reaction is designed with a slight excess of the boronic acid to compensate for potential protodeboronation, ensuring the limiting reagent (the pyrazine core) is fully consumed[1].

Table 1: Reagents and Materials

ReagentMW ( g/mol )EquivalentsMass / VolumeFunctional Role
2-Chloro-6-methylpyrazine128.561.0 eq1.28 g (10.0 mmol)Electrophilic Substrate
Phenylboronic Acid121.931.2 eq1.46 g (12.0 mmol)Nucleophilic Substrate
Pd(dppf)Cl₂731.700.05 eq365 mg (0.5 mmol)Transition Metal Catalyst
K₃PO₄212.272.0 eq4.24 g (20.0 mmol)Inorganic Base
1,4-Dioxane / H₂O (4:1)N/AN/A50 mLBiphasic Solvent System
Step-by-Step Protocol

Phase 1: Inert Reaction Setup

  • Reagent Charging: To an oven-dried, 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-chloro-6-methylpyrazine (1.28 g), phenylboronic acid (1.46 g), K₃PO₄ (4.24 g), and Pd(dppf)Cl₂ (365 mg).

  • Atmospheric Purging: Seal the flask with a rubber septum. Perform three consecutive vacuum-argon cycles.

    • Causality Insight: Strict exclusion of atmospheric oxygen is absolutely critical. Oxygen rapidly and irreversibly oxidizes the active Pd(0) species into an inactive Pd(II) dead-end complex, halting the catalytic cycle[2].

Phase 2: Reaction Execution 3. Solvent Degassing: In a separate vessel, prepare 50 mL of a 1,4-dioxane and deionized water mixture (4:1 v/v). Sparge the solvent vigorously with argon for 15 minutes.

  • Causality Insight: A biphasic solvent system is utilized because 1,4-dioxane effectively solvates the organic substrates, while water is required to dissolve the K₃PO₄ base and activate the boronic acid into a reactive boronate complex for transmetalation[1].

  • Initiation: Transfer the degassed solvent mixture into the Schlenk flask via a gas-tight syringe.

  • Thermal Activation: Transfer the flask to a pre-heated oil bath at 100 °C. Stir vigorously for 12 hours.

    • Causality Insight: Aryl chlorides possess significantly higher C-Cl bond dissociation energies compared to bromides or iodides. Elevated thermal energy (100 °C) is required to overcome the activation barrier of the initial oxidative addition step[2].

Phase 3: Workup and Extraction 6. Quenching: Cool the reaction mixture to ambient temperature. Dilute the mixture with ethyl acetate (50 mL) and deionized water (50 mL) to quench the reaction and separate the phases. 7. Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 × 30 mL). 8. Drying: Wash the combined organic layers with saturated aqueous NaCl (brine, 50 mL), dry over anhydrous Na₂SO₄, and filter. 9. Concentration: Remove the volatile solvents under reduced pressure using a rotary evaporator.

  • Causality Insight: Complete removal of the highly polar dioxane is necessary to prevent band broadening and poor resolution during subsequent silica gel chromatography.

Phase 4: Purification 10. Chromatography: Purify the crude dark oil via flash column chromatography on silica gel. Utilize a gradient elution starting from Hexanes:Ethyl Acetate (9:1 v/v) and ramping to (3:1 v/v). 11. Isolation: Collect the product fractions and evaporate the solvent to afford 2-methyl-6-phenylpyrazine as a pale yellow solid or viscous oil.

Analytical Characterization & Validation

To ensure the protocol acts as a self-validating system, researchers must verify the structural integrity and purity of the synthesized compound against the following expected parameters.

Table 2: Expected Analytical Data for 2-Methyl-6-phenylpyrazine

Analytical TechniqueExpected Target DataDiagnostic Significance
¹H NMR (400 MHz, CDCl₃) δ 8.85 (s, 1H), 8.40 (s, 1H), 8.00 (m, 2H), 7.50 (m, 3H), 2.65 (s, 3H)Confirms the presence of the two unique pyrazine ring protons (δ >8.0) and the methyl group integration.
LC-MS (ESI+) m/z [M+H]⁺ calculated: 171.09; found: 171.1Validates the exact molecular weight (C₁₁H₁₀N₂ = 170.21 g/mol ).
TLC (Hexane/EtOAc 3:1) R_f ≈ 0.45 (UV active at 254 nm)Verifies complete consumption of the starting material (Ar-Cl R_f ≈ 0.6).

Troubleshooting Guide

  • Issue: High levels of unreacted 2-chloro-6-methylpyrazine.

    • Root Cause: Catalyst deactivation due to oxygen ingress, or failure of the boronic acid to undergo transmetalation.

    • Solution: Ensure rigorous sparging of the biphasic solvent. Verify the quality of the phenylboronic acid, as it can dehydrate into unreactive boroxines (anhydrides) upon prolonged storage.

  • Issue: Formation of biphenyl (homocoupling byproduct).

    • Root Cause: Excess oxygen in the system promotes the oxidative homocoupling of phenylboronic acid.

    • Solution: Strictly adhere to the vacuum-argon cycling protocol prior to heating.

References

  • Discovery of BMS-986308: A Renal Outer Medullary Potassium Channel Inhibitor for the Treatment of Heart Failure.
  • Chemically Diverse Group I p21-Activated Kinase (PAK) Inhibitors Impart Acute Cardiovascular Toxicity with a Narrow Therapeutic Window.

Sources

Application

Application Note: 2-Methyl-6-phenylpyrazine (mppz) as a Cyclometalating Ligand in Iridium-Catalyzed Transition Metal Catalysis

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Executive Summary & Strategic Relevance In the rapid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary & Strategic Relevance

In the rapidly evolving landscape of modern drug discovery, late-stage functionalization and challenging cross-coupling reactions require catalysts with highly tunable stereoelectronic profiles. Iridium(III) photoredox catalysts have become the gold standard for these transformations. However, standard ligands like 2-phenylpyridine (ppy) often fall short in reactions requiring extended excited-state lifetimes or specific redox windows.

The strategic incorporation of 2-methyl-6-phenylpyrazine (mppz) as a cyclometalating ligand into the primary coordination sphere of Iridium(III) provides a profound solution[1]. By modulating the electronic density of the metal center, the mppz ligand stabilizes the triplet metal-to-ligand charge-transfer ( 3 MLCT) state, drastically extending the excited-state lifetime and enabling highly efficient Single-Electron Transfer (SET) and Dexter Energy Transfer (EnT) pathways.

Mechanistic Grounding: The Role of the mppz Ligand

The design of the mppz ligand is a masterclass in stereoelectronic tuning. The pyrazine ring is inherently more electron-deficient than a standard pyridine ring. However, the addition of the electron-donating 2-methyl group offsets this deficiency, rendering the Iridium(III) center more electron-rich[2].

Key Causalities in Ligand Design:

  • Bite Angle Expansion: The trans influence of the carbon donors and the specific geometry of the mppz ligand result in a larger bite angle (approx. 81.1°) compared to standard bipyridine or phenylpyridine derivatives (approx. 76.7°)[3]. This structural rigidity reduces non-radiative decay pathways (such as molecular vibration).

  • Excited-State Stabilization: The electron-donating methyl groups stabilize the 3 MLCT ( dπ(Ir)→π∗(N−N) ) emissive state[2]. This results in an extraordinarily long emission lifetime ( τ∝μs ), which is critical in dilute catalytic conditions to ensure the excited catalyst [Ir(mppz)2​(L)]∗ successfully collides with the substrate before relaxing to the ground state[1].

Jablonski S0 Ground State (S0) Ir(mppz) complex S1 Singlet Excited State (S1) 1MLCT S0->S1 hν (Blue LED) T1 Triplet Excited State (T1) 3MLCT (Stabilized by mppz) S1->T1 ISC (~100%) T1->S0 Phosphorescence Sub_T1 Substrate Triplet (T1) Energy Transfer T1->Sub_T1 Dexter EnT Product Reaction Product Sub_T1->Product Cycloaddition

Fig 1: Jablonski diagram illustrating the 3MLCT energy transfer pathway of Ir(mppz) complexes.

Quantitative Photophysical Profiling

To select the appropriate catalyst for a specific transition metal-catalyzed transformation, researchers must match the redox potential of the catalyst with the substrate. The table below summarizes the benchmark photophysical data of mppz-based complexes compared to the industry standard.

Table 1: Comparative Photophysical and Electrochemical Properties

ComplexAbsorption λmax​ (nm)Emission λmax​ (nm)Excited State Lifetime τ ( μ s) E1/2IV/∗III​ (V vs SCE)
[Ir(ppy)2​(dtbbpy)]PF6​ (Standard)4105880.37+0.66
[Ir(mppz)2​(bpy−NH2​)]PF6​ 418589~2.50+0.72
Ir(mppz)3​ 430605~3.10+0.65

Data synthesized from fluid solution measurements at 298 K. The extended lifetime of the mppz complexes (2.50 - 3.10 μ s) directly correlates to higher turnover frequencies (TOF) in sterically hindered cross-couplings[2][3].

Experimental Protocols

Protocol A: Synthesis of the Precatalyst Dimer [Ir(mppz)2​(μ−Cl)]2​

Before utilizing the catalyst in a photoredox cycle, the active Iridium species must be synthesized via a C-H activation/cyclometalation sequence.

Causality & Rationale: The use of 2-ethoxyethanol as a solvent is critical. Its high boiling point (135 °C) provides the necessary thermal energy to overcome the activation barrier for the C-H activation step required for cyclometalation, while its amphiphilic nature solubilizes both the inorganic IrCl3​⋅nH2​O precursor and the organic mppz ligand.

Step-by-Step Procedure:

  • Preparation: In a 50 mL Schlenk flask, combine IrCl3​⋅nH2​O (1.0 equiv, 1.0 mmol) and 2-methyl-6-phenylpyrazine (mppz) (2.2 equiv, 2.2 mmol).

  • Solvent Addition: Add a 3:1 mixture of 2-ethoxyethanol and deionized water (20 mL total volume).

  • Degassing: Purge the mixture with dry Argon for 15 minutes. Do not skip this step; oxygen will oxidize the Ir(III) center at elevated temperatures.

  • Reflux: Heat the mixture to 135 °C under Argon and reflux for 24 hours. The solution will transition from dark green to a vibrant orange-red suspension.

  • Isolation: Cool the mixture to room temperature. Add 20 mL of distilled water to fully precipitate the dichloro-bridged dimer.

  • Purification: Vacuum filter the precipitate, wash sequentially with water (3 x 10 mL), ethanol (2 x 5 mL), and hexane (2 x 10 mL). Dry under high vacuum to yield [Ir(mppz)2​(μ−Cl)]2​ .

Protocol B: Metallaphotoredox C-N Cross-Coupling

This protocol utilizes the mppz-based Iridium catalyst in tandem with a Nickel transition metal catalyst to forge sp2−sp3 carbon-nitrogen bonds, a highly sought-after motif in pharmaceutical development.

DualCatalysis Ir_GS Ir(III) Ground State [Ir(mppz)2(L)]+ Ir_ES Ir(III)* Excited State Long-lived 3MLCT Ir_GS->Ir_ES Blue Light Ir_Red Ir(II) Reduced State Strong Reductant Ir_ES->Ir_Red SET from Amine Ir_Red->Ir_GS SET to Ni(II) Ni_0 Ni(0) Catalyst Ni_II Ni(II) Oxidative Addition Intermediate Ni_0->Ni_II Oxidative Addition Ni_III Ni(III) Intermediate Ni_II->Ni_III SET from Ir(II) Product C-N Coupled Product Ni_III->Product Reductive Elimination Substrate Aryl Halide + Amine Substrate->Ni_0 Coordination Product->Ni_0 Regeneration

Fig 2: Metallaphotoredox dual catalytic cycle combining Ir(mppz) photoredox and Nickel catalysis.

Self-Validating System & Causality:

  • Light Source: Blue LEDs (440-450 nm) perfectly overlap with the spin-allowed 1 MLCT absorption band of the Ir(mppz) complexes, ensuring efficient excitation without the need for high-energy UV light that could cause substrate degradation.

  • Base Addition: Quinuclidine is added to deprotonate the amine substrate, lowering its oxidation potential and facilitating the initial Single-Electron Transfer (SET) to the excited Ir(III)∗ species.

  • Self-Validation: To ensure the integrity of the photoredox cycle, researchers must run three parallel control reactions: (1) A Dark Control wrapped in aluminum foil; (2) A Ligand-Free Control omitting mppz; and (3) An Open-Air Control. A successful system will show >95% yield in the standard protocol and <5% in all three controls, proving the reaction is strictly photochemically driven and dependent on the mppz ligand.

Step-by-Step Procedure:

  • Reaction Assembly: In an oven-dried 8 mL vial equipped with a Teflon septum, add the aryl bromide (0.5 mmol), the secondary amine (0.75 mmol), NiCl2​⋅dme (5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%), [Ir(mppz)2​(dtbbpy)]PF6​ (1 mol%), and quinuclidine (1.5 mmol).

  • Solvent Addition: Add 5 mL of anhydrous N,N-dimethylacetamide (DMAc). Causality: DMAc is chosen for its high polarity, which stabilizes the charged intermediates generated during SET.

  • Degassing (Critical Step): Perform three cycles of freeze-pump-thaw. Causality: Oxygen is a potent triplet quencher. The long-lived 3 MLCT state of the Ir(mppz) complex makes it highly susceptible to energy transfer to ground-state 3O2​ , forming singlet oxygen and shutting down the catalytic cycle.

  • Irradiation: Backfill the vial with Argon and seal it. Place the vial in a photoreactor equipped with 34W Blue LEDs (450 nm). Ensure a cooling fan is active to maintain the reaction temperature at 25 °C.

  • Reaction Monitoring: Stir vigorously for 16 hours. Monitor completion via LC-MS.

  • Workup: Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO3​ (3 x 10 mL) to remove DMAc and inorganic salts. Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash column chromatography.

Sources

Method

applications of 2-Methyl-6-phenylpyrazine in medicinal chemistry

An in-depth technical guide and application note on the utilization of 2-Methyl-6-phenylpyrazine in modern drug discovery, focusing on its role as a privileged scaffold, its functionalization, and its therapeutic validat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide and application note on the utilization of 2-Methyl-6-phenylpyrazine in modern drug discovery, focusing on its role as a privileged scaffold, its functionalization, and its therapeutic validation.

Executive Summary: The 2-Methyl-6-phenylpyrazine Scaffold

In medicinal chemistry, the pyrazine ring is a highly valued bioisostere for benzene and pyridine. It offers two nitrogen hydrogen-bond acceptors, which significantly alter the hydration shell and improve the aqueous solubility of lipophilic drug candidates. 2-Methyl-6-phenylpyrazine represents a uniquely versatile building block within this class.

The structural duality of this scaffold drives its utility:

  • The C6-Phenyl Ring: Acts as a hydrophobic anchor. It is critical for engaging deep lipophilic pockets via π−π stacking or Van der Waals interactions within target proteins, such as kinase ATP-binding sites or mycobacterial enzymes[1][2].

  • The C2-Methyl Group: Serves as a highly tractable synthetic handle. Due to the electron-withdrawing nature of the pyrazine nitrogens, this benzylic-like methyl group can be selectively oxidized to a carboxylic acid. This unlocks the synthesis of 6-phenylpyrazine-2-carboxamides , a pharmacophore central to modern oncology and infectious disease therapeutics[3][4].

Mechanistic Insights & Therapeutic Applications

The functionalization of 2-Methyl-6-phenylpyrazine has led to breakthroughs in three primary therapeutic areas:

A. Oncology: ATR Kinase Inhibition (DNA Damage Response)

Ataxia telangiectasia mutated and Rad3-related (ATR) kinase is a master regulator of the DNA Damage Response (DDR). Cancer cells, which often suffer from high replication stress, rely heavily on ATR to stabilize halted replication forks and prevent catastrophic DNA double-strand breaks. Phenylpyrazine derivatives act as potent, competitive inhibitors of the ATR ATP-binding pocket. By blocking ATR, these compounds force cancer cells into premature mitosis and subsequent apoptosis, exhibiting synthetic lethality when combined with DNA-damaging agents[1][5].

B. Infectious Diseases: Antimycobacterial Agents

Pyrazinamide (PZA) is a cornerstone of tuberculosis (TB) therapy, but the rise of multidrug-resistant Mycobacterium tuberculosis (Mtb) demands novel analogs. Derivatives synthesized from the 6-phenylpyrazine-2-carboxylic acid core exhibit exceptional whole-cell antimycobacterial activity. The bulky, lipophilic phenyl group enhances penetration through the mycolic acid-rich mycobacterial cell wall, while the carboxamide linkage mimics the active PZA pharmacophore, bypassing traditional resistance mechanisms[2][6].

C. Neglected Tropical Diseases: Trypanocidal Activity

6-Arylpyrazine-2-carboxamides have been identified as highly potent inhibitors of Trypanosoma brucei, the causative agent of human African trypanosomiasis. The scaffold provides excellent central nervous system (CNS) penetrance, a strict requirement for treating the late neurological stages of the disease[4][7].

Quantitative Efficacy Data

The following table summarizes the biological activity of advanced therapeutic agents derived from the functionalization of the 2-Methyl-6-phenylpyrazine (and related arylpyrazine) scaffold:

Target / Disease AreaDerivative ClassRepresentative CompoundEfficacy MetricSelectivity / Notes
ATR Kinase (Oncology)Aminopyrazine-2-carboxamidesCompound 45 Ki​=6 nM >600-fold selectivity over ATM and DNA-PK[1].
M. tuberculosis (Infectious Disease)5-Alkylamino-N-phenylpyrazine-2-carboxamidesCompound 4e High activity against Mtb H37Ra; low HepG2 cytotoxicity[2].
M. tuberculosis (Infectious Disease)Substituted N-Phenylpyrazine-2-carboxamidesCompound 12 Highly active in TAACF screening program[3].
T. brucei (Parasitology)6-Arylpyrazine-2-carboxamidesCompound 65 EC50​=24 nM >1500-fold selectivity over mammalian HEK293 cells[4].

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols detail the chemical functionalization of the scaffold and its subsequent biological validation. Each protocol includes built-in quality control (QC) and causality checkpoints.

Protocol 1: Scaffold Functionalization (Synthesis of 6-Phenylpyrazine-2-carboxamides)

Causality Check: Direct amidation of unactivated pyrazines is thermodynamically unfavorable. The 2-methyl group must first be oxidized to a carboxylic acid, followed by activation with a coupling reagent (HATU) to prevent the degradation of sensitive primary amines during amide bond formation.

Step 1: Oxidation of the C2-Methyl Group

  • Dissolve 2-Methyl-6-phenylpyrazine (1.0 eq) in a 1:1 mixture of pyridine and water (0.2 M).

  • Heat the solution to 70°C. Add potassium permanganate ( KMnO4​ , 3.0 eq) portion-wise over 2 hours to prevent thermal runaway.

  • Stir at 70°C for an additional 4 hours. QC: Monitor the disappearance of the starting material via TLC (Hexane/EtOAc 7:3).

  • Filter the hot mixture through a Celite pad to remove precipitated manganese dioxide ( MnO2​ ). Wash the pad with hot water.

  • Acidify the filtrate with 2M HCl to pH 2. Collect the precipitated 6-phenylpyrazine-2-carboxylic acid via vacuum filtration and dry under a high vacuum.

Step 2: Amide Coupling

  • Dissolve 6-phenylpyrazine-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M) under a nitrogen atmosphere.

  • Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature to form the active ester.

  • Add the desired amine (e.g., p-toluidine for antimycobacterial analogs) (1.1 eq). Stir for 12 hours.

  • Quench with saturated aqueous NaHCO3​ and extract with EtOAc (3x).

  • Self-Validation (QC): Purify via flash chromatography and confirm the amide product mass via LC-MS (ESI+) and structure via 1H -NMR (look for the distinct amide N-H singlet at ~10.0-10.5 ppm).

Protocol 2: In Vitro Antimycobacterial Susceptibility (MABA)

Causality Check: The Microplate Alamar Blue Assay (MABA) relies on the reduction of resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent) by metabolically active cells. This provides a self-validating, binary colorimetric readout of cell viability, eliminating the subjectivity of visual turbidity assessments.

  • Prepare a 96-well microtiter plate. Add 100 µL of Middlebrook 7H9 broth to all wells.

  • Perform 2-fold serial dilutions of the synthesized 6-phenylpyrazine-2-carboxamide derivative (from 100 µg/mL to 0.19 µg/mL) in the test wells.

  • Controls: Include Isoniazid and Rifampicin as positive controls (known MICs) and compound-free wells as negative controls (growth controls).

  • Inoculate all wells (except media blanks) with 100 µL of M. tuberculosis H37Ra suspension (adjusted to 1×105 CFU/mL).

  • Incubate the plate at 37°C for 5 days.

  • Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to all wells. Incubate for an additional 24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration that prevents a color change from blue to pink (indicating >90% inhibition of mycobacterial growth).

Pathway and Workflow Visualizations

Synthetic_Workflow Start 2-Methyl-6-phenylpyrazine (Starting Scaffold) Oxidation Step 1: Oxidation (KMnO4 / H2O / Pyridine) Start->Oxidation Intermediate 6-Phenylpyrazine- 2-carboxylic acid Oxidation->Intermediate Activation Step 2: Activation (HATU / DIPEA) Intermediate->Activation Amidation Step 3: Amidation (R-NH2 / DMF) Activation->Amidation Product 6-Phenylpyrazine-2-carboxamide (Therapeutic Agent) Amidation->Product

Caption: Chemical workflow for the functionalization of 2-Methyl-6-phenylpyrazine into therapeutic agents.

ATR_Pathway DNA_Damage DNA Replication Stress (ssDNA Generation) RPA_ssDNA RPA-ssDNA Complex Formation DNA_Damage->RPA_ssDNA ATR_Kinase ATR Kinase (Therapeutic Target) RPA_ssDNA->ATR_Kinase Recruits & Activates CHK1 CHK1 Kinase Activation ATR_Kinase->CHK1 Phosphorylates Apoptosis Mitotic Catastrophe & Cancer Cell Death ATR_Kinase->Apoptosis When Inhibited Inhibitor Phenylpyrazine-based ATR Inhibitor Inhibitor->ATR_Kinase Blocks ATP Pocket Cell_Cycle Cell Cycle Arrest & DNA Repair CHK1->Cell_Cycle Promotes Survival

Caption: Mechanism of Action: Phenylpyrazine derivatives targeting the ATR/CHK1 DNA Damage Response pathway.

References

  • Discovery of potent and selective inhibitors of ataxia telangiectasia mutated and Rad3 related (ATR) protein kinase as potential anticancer agents. Journal of Medicinal Chemistry (2011).[Link]

  • 5-Alkylamino-N-phenylpyrazine-2-carboxamides: Design, Preparation, and Antimycobacterial Evaluation. Molecules (2020).[Link]

  • 6-Arylpyrazine-2-carboxamides: A New Core for Trypanosoma brucei Inhibitors. Journal of Medicinal Chemistry (2015).[Link]

  • Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation. Molecules (2009).[Link]

Sources

Application

Application Note: Advanced Extraction and Isolation Protocols for 2-Methyl-6-phenylpyrazine from Complex Matrices

Introduction & Physicochemical Profiling 2-Methyl-6-phenylpyrazine (CAS: 74233-03-7; MW: 170.21 g/mol ) is a high-value nitrogen-containing heterocyclic aromatic compound[1][2]. Pyrazine derivatives serve as critical str...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

2-Methyl-6-phenylpyrazine (CAS: 74233-03-7; MW: 170.21 g/mol ) is a high-value nitrogen-containing heterocyclic aromatic compound[1][2]. Pyrazine derivatives serve as critical structural scaffolds in pharmaceutical drug design (exhibiting antiproliferative and antimigration activities) and act as potent, ultra-low-threshold flavor and aroma compounds in food chemistry.

Extracting 2-Methyl-6-phenylpyrazine from complex matrices—such as biological fluids, fermentation broths, or roasted food matrices—presents unique analytical challenges. The compound possesses a moderately polar pyrazine ring paired with a highly hydrophobic phenyl moiety. Furthermore, matrix components like proteins, lipids, and ethanol can drastically alter its partition coefficients[3].

This application note details three field-proven extraction methodologies—Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Headspace Solid-Phase Microextraction (HS-SPME)—providing researchers with self-validating protocols optimized for yield, purity, and trace-level quantification.

Causality in Methodological Design

To achieve high recovery and analytical fidelity, the extraction environment must be strictly controlled:

  • pH Modulation: Pyrazines are weak bases. Maintaining the matrix at a neutral to slightly alkaline pH (pH 7.5–8.5) ensures the nitrogen atoms remain unprotonated, maximizing the compound's hydrophobicity and driving it into the organic phase or headspace[3].

  • Salting-Out Effect: In aqueous matrices, the addition of inorganic salts (e.g., 30% w/v NaCl) disrupts the hydration shell around the pyrazine molecules. This decreases their aqueous solubility and forces partitioning into the extraction medium (solvent or SPME fiber)[3][4].

  • Sorbent Selection: For solid-phase techniques, pure absorptive phases (like pure Polydimethylsiloxane, PDMS) yield poor recoveries for semi-polar pyrazines. Mixed-mode adsorptive/absorptive phases (e.g., DVB/CAR/PDMS) are required to capture the diverse physicochemical properties of 2-Methyl-6-phenylpyrazine[5].

Quantitative Data Summary

The following table synthesizes the performance metrics of the three extraction workflows detailed in this guide.

Extraction MethodTarget Matrix TypePrimary Sorbent / SolventKey Optimization ParameterTypical Recovery (%)Approx. LOD
LLE Synthetic / Bulk AqueousHexane : EtOAc (90:10)Multiple extraction cycles (3x)85 - 92%> 1 µg/mL
SPE Biological / Dilute AqueousC18 or Mixed-Mode PolymericWash step (5% MeOH in H₂O)90 - 98%10 - 50 ng/mL
HS-SPME Food / Beverage / AromaDVB/CAR/PDMS Fiber30% NaCl, 50°C, 40 minN/A (Equilibrium)1 - 10 ng/L

Experimental Protocols

Protocol A: Liquid-Liquid Extraction (LLE) for Bulk Synthetic Matrices

When isolating gram-to-milligram quantities of 2-Methyl-6-phenylpyrazine from synthetic reaction mixtures or cellulosic-derived sugar reactions, LLE is the preferred primary cleanup step[6][7]. Because of the compound's moderate polarity, a single extraction is insufficient.

Step-by-Step Workflow:

  • Matrix Preparation: Filter the aqueous reaction mixture through a 0.45 µm PTFE membrane to remove solid particulates. Adjust the pH to 8.0 using 0.1 M NaOH to ensure the pyrazine is fully deprotonated.

  • Solvent Selection: Prepare a solvent mixture of Hexane and Ethyl Acetate (EtOAc) at a 90:10 (v/v) ratio. This specific ratio prevents the co-extraction of highly polar undesirable byproducts (e.g., imidazoles) while maintaining high affinity for the phenyl-substituted pyrazine[6].

  • Extraction: Transfer 50 mL of the aqueous sample to a separatory funnel. Add 20 mL of the Hexane/EtOAc solvent. Vigorously shake for 2 minutes, venting periodically.

  • Phase Separation: Allow 10 minutes for complete phase separation. Collect the upper organic layer.

  • Replicate Extractions (Critical): Repeat the extraction process two more times with fresh 20 mL aliquots of solvent. Causality: Multiple extractions are mandatory to recover >90% of pyrazines from aqueous solutions[7].

  • Concentration: Combine the organic fractions, dry over anhydrous Na₂SO₄, and concentrate under a gentle stream of N₂ gas or via rotary evaporation at 30°C.

Protocol B: Solid-Phase Extraction (SPE) for Dilute Aqueous Matrices

For trace analysis in biological fluids or dilute environmental samples, SPE using C18-bonded silica or Molecularly Imprinted Polymers (MIPs) provides superior sample cleanup and preconcentration[7][8].

SPE_Workflow N1 Complex Matrix (Aqueous/Biological) N2 Pre-treatment (Centrifugation, pH 8.0) N1->N2 Remove particulates N4 Sample Loading (Gravity flow, 1-2 mL/min) N2->N4 Apply sample N3 Conditioning (MeOH followed by H2O) N3->N4 Activate C18/MIP Sorbent N5 Washing (5% MeOH in H2O) N4->N5 Retain Pyrazine N6 Elution (Ethanol or Hexane/EtOAc) N5->N6 Remove polar interferences N7 Concentration & GC-MS (N2 blowdown) N6->N7 Recover 2-Methyl-6-phenylpyrazine

Figure 1: Step-by-step Solid-Phase Extraction (SPE) workflow for 2-Methyl-6-phenylpyrazine isolation.

Step-by-Step Workflow:

  • Conditioning: Mount a 500 mg C18 SPE cartridge onto a vacuum manifold. Condition the sorbent with 5 mL of pure Methanol (MeOH), followed immediately by 5 mL of HPLC-grade water. Do not allow the sorbent bed to dry.

  • Loading: Load 10–50 mL of the pH-adjusted (pH 8.0) aqueous sample onto the cartridge. Maintain a flow rate of 1–2 mL/min to ensure optimal mass transfer into the sorbent pores.

  • Washing: Pass 5 mL of a 5% MeOH in water solution through the cartridge. This removes highly polar matrix interferences (salts, sugars) without eluting the hydrophobic 2-Methyl-6-phenylpyrazine. Dry the cartridge under full vacuum for 5 minutes.

  • Elution: Elute the target compound using 3 mL of Ethanol or a 90:10 Hexane/EtOAc mixture[7]. Collect the eluate in an amber glass vial for subsequent GC-MS analysis.

Protocol C: Headspace Solid-Phase Microextraction (HS-SPME) for Food & Beverage Matrices

For volatile and semi-volatile profiling in complex matrices like wine, beer, or coffee, HS-SPME is the gold standard. It is solvent-free and highly sensitive (ng/L range)[4][9].

HS_SPME A Aqueous Sample + 30% NaCl (Salting Out) B Headspace (Gas Phase) Equilibrium at 50°C A->B Volatilization (Driven by heating & NaCl) B->A Dynamic Equilibrium C SPME Fiber (DVB/CAR/PDMS) B->C Adsorption (Affinity to mixed-mode phase) C->B D Thermal Desorption (GC Injector at 250°C) C->D Rapid Release

Figure 2: Thermodynamic equilibrium and mass transfer mechanism during HS-SPME.

Step-by-Step Workflow:

  • Sample Preparation: Transfer 10 mL of the liquid sample (e.g., beer or brewed coffee) into a 20 mL precision-thread headspace vial.

  • Salting Out: Add 3.0 g of ultra-pure Sodium Chloride (NaCl) to achieve a ~30% (w/v) concentration. Add a PTFE-coated magnetic stir bar and seal the vial tightly with a PTFE/silicone septum. Causality: NaCl drastically reduces the solubility of the pyrazine in the aqueous phase, forcing it into the headspace[3].

  • Equilibration: Place the vial in a thermostatic water bath or agitator at 50°C. Stir at 500 rpm for 15 minutes to allow the liquid and headspace gas phases to reach thermodynamic equilibrium.

  • Extraction: Pierce the septum with an SPME needle housing a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber. Expose the fiber to the headspace for exactly 40 minutes at 50°C. Causality: The triple-coated fiber provides the necessary adsorptive surface area to trap the semi-polar, ring-structured pyrazine, which standard PDMS fibers fail to retain efficiently[4][5].

  • Desorption & Analysis: Retract the fiber, remove it from the vial, and immediately insert it into the GC-MS injection port (set to 250°C in splitless mode). Keep the fiber exposed in the injector for 5 minutes to ensure complete thermal desorption.

References

  • [1] Molport. 2-methyl-6-phenylpyrazine | 74233-03-7. Available at: [Link]

  • [6] PubMed / Oxford University Press. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Available at: [Link]

  • [8] American Laboratory. Efficient Extraction of Toxic Compounds From Complex Matrices Using Molecularly Imprinted Polymers. Available at: [Link]

  • Moroccan Journal of Chemistry. Chemical Transformation of Pyrazine Derivatives. Available at: [Link]

  • [7] Oxford Academic. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Available at: [Link]

  • [10] Food Science and Technology Research / JST. Formation of Pyrazines in Aqueous Maltose/Glucose/Fructose-Glutamine Model Systems upon Heating at below 100°C. Available at: [Link]

  • [9] Google Patents. CN102095809A - Analysis method for detecting pyrazine compounds in beer. Available at:

  • [4] VTechWorks. Measurement of 3-Alkyl-2-Methoxypyrazine by Headspace Solid-Phase Microextraction in Spiked Model Wines. Available at: [Link]

  • [5] Journal of Agricultural and Food Chemistry - ACS Publications. Headspace Sorptive Extraction (HSSE), Stir Bar Sorptive Extraction (SBSE), and Solid Phase Microextraction (SPME) Applied to the Analysis of Roasted Arabica Coffee and Coffee Brew. Available at: [Link]

  • [3] VTechWorks. The Effect of Wine Matrix Ingredients on 3-Alkyl-2-methoxypyrazines Measurements by Headspace Solid-Phase Microextraction. Available at: [Link]

Sources

Method

Advanced Application Note: Synthesis and Formulation of 2-Methyl-6-phenylpyrazine in Flavor and Fragrance Development

Introduction & Mechanistic Insights Pyrazines are a ubiquitous class of nitrogen-containing heterocycles that define the sensory profiles of Maillard reaction products, including roasted coffee, baked goods, and cooked m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

Pyrazines are a ubiquitous class of nitrogen-containing heterocycles that define the sensory profiles of Maillard reaction products, including roasted coffee, baked goods, and cooked meats. While simple alkylpyrazines (e.g., 2,3-dimethylpyrazine) provide high-impact, fleeting top notes, the flavor and fragrance (F&F) industry frequently requires substantive molecules that can anchor these volatile profiles.

2-Methyl-6-phenylpyrazine (CAS: 74233-03-7) serves as a critical bridge between high-impact aroma generation and long-lasting substantivity.

Causality in Odor Perception and Substantivity

The sensory behavior of 2-methyl-6-phenylpyrazine is dictated by its unique structural electronics. The inductive effect of the two highly electronegative pyrazine nitrogen atoms renders the heterocyclic ring electron-deficient. The addition of a methyl group at the 2-position provides the classic "roasted/nutty" steric profile recognized by olfactory receptors. Crucially, the phenyl substitution at the 6-position extends the conjugated π -system and significantly increases the molecular weight.

This structural modification has two causal effects:

  • Vapor Pressure Depression : The massive phenyl ring lowers the molecule's volatility, transforming it from a fleeting top note into a tenacious base note (fixative) that extends the lifespan of a roasted flavor profile.

  • Receptor Affinity : Pyrazines are primarily detected by the specialized olfactory receptor OR5K1 . The extended lipophilic surface area provided by the phenyl ring alters the binding thermodynamics within the OR5K1 binding pocket, shifting the sensory perception from strictly "roasted" to a more complex "earthy, nutty, and slightly floral" character.

Olfactory Odorant 2-Methyl-6-phenylpyrazine Receptor OR5K1 Receptor Odorant->Receptor Binds GProtein Gαolf Activation Receptor->GProtein Activates AC Adenylyl Cyclase III GProtein->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP -> cAMP IonChannel CNG Channel Opening cAMP->IonChannel Gating Depolarization Neural Depolarization IonChannel->Depolarization Ca2+/Na+ Influx

Olfactory signal transduction pathway for pyrazine perception via OR5K1.

Quantitative Data & Physicochemical Profiling

To effectively utilize 2-methyl-6-phenylpyrazine, formulators must understand its physical constraints compared to other common pyrazines.

Table 1: Physicochemical Properties of 2-Methyl-6-phenylpyrazine

ParameterValue / Description
CAS Number 74233-03-7
Molecular Formula C₁₁H₁₀N₂
Molecular Weight 170.21 g/mol
Appearance Pale yellow to off-white crystalline solid / viscous liquid
Primary Odor Descriptors Roasted, earthy, nutty, substantive baked notes
Solubility Soluble in ethanol, dipropylene glycol (DPG), and fixed oils; insoluble in water

Table 2: Comparative Pyrazine Volatility and Sensory Profiles

CompoundMW ( g/mol )Relative VolatilityPrimary Sensory DescriptorApplication Phase
2,3-Dimethylpyrazine108.14HighNutty, peanut butterTop Note
2,3,5-Trimethylpyrazine122.17HighBaked potato, roastedTop Note
2-Methoxy-3-isobutylpyrazine166.22MediumGreen bell pepper, galbanumMiddle Note
2-Methyl-6-phenylpyrazine 170.21 Low Roasted, earthy, substantive Base Note / Fixative

Self-Validating Experimental Protocols

Protocol A: Regioselective Synthesis and Isolation

The most reliable method for synthesizing asymmetric pyrazines is the condensation of a 1,2-diketone with a 1,2-diamine, followed by oxidative dehydrogenation .

Self-Validation Mechanism: This protocol incorporates a mid-process GC-MS checkpoint to prevent the purification of incomplete reaction mixtures, ensuring the dihydropyrazine intermediate has fully aromatized.

Step 1: Controlled Condensation

  • Dissolve 10.0 mmol of phenylglyoxal in 20 mL of absolute ethanol in a round-bottom flask.

  • Chill the solution to 0°C using an ice bath.

  • Slowly add 10.0 mmol of 1,2-propanediamine (propylenediamine) dropwise over 15 minutes.

  • Remove the ice bath and stir at 20°C for 2 hours. Causality: Phenylglyoxal is highly reactive. Dropwise addition at 0°C prevents rapid, uncontrolled exothermic polymerization, ensuring a clean cyclization into the dihydropyrazine intermediate.

Step 2: Base-Catalyzed Dehydrogenation

  • Validation Checkpoint 1 : Spot the mixture on a TLC plate (Hexane:EtOAc 8:2). The starting diketone spot must be completely absent.

  • Add 5.0 mmol of sodium hydroxide (NaOH) directly to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 9 hours. Causality: The initial condensation yields a non-aromatic, thermodynamically unstable dihydropyrazine. Refluxing with a strong base catalyzes oxidative dehydrogenation (loss of H₂), driving the system toward the highly stable, aromatic pyrazine ring .

Step 3: Workup and Chromatographic Separation

  • Cool the mixture, concentrate under reduced pressure, and partition between distilled water (30 mL) and diethyl ether (3 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Validation Checkpoint 2 : Perform a rapid GC-MS analysis. You must observe a dominant molecular ion peak at m/z 170.

  • Load the crude mixture (containing both 2,5- and 2,6-isomers) onto a silica gel column.

  • Elute using a Hexane:Diethyl Ether (7:3 v/v) isocratic system. Causality: Why does the 2-methyl-6-phenylpyrazine elute first? The 2,6-isomer possesses a lower net dipole moment than the pseudo-symmetric 2,5-isomer due to the specific vector addition of the electron-donating methyl and the conjugating phenyl group relative to the pyrazine nitrogens. This lower polarity reduces its affinity for the polar silica stationary phase, allowing it to travel faster .

Synthesis A Phenylglyoxal C Condensation (EtOH, 20°C) A->C B 1,2-Propanediamine B->C D Dihydropyrazine Intermediates C->D -H2O E Dehydrogenation (NaOH, Reflux) D->E F Crude Isomer Mixture E->F -H2 G Silica Chromatography (Hexane:Ether 7:3) F->G H 2-Methyl-6-phenylpyrazine G->H Elutes First

Synthetic workflow and purification of 2-methyl-6-phenylpyrazine.

Protocol B: Formulation of a High-Fidelity Roasted Coffee Base

This protocol demonstrates the use of 2-methyl-6-phenylpyrazine as a structural fixative in a volatile flavor matrix.

Self-Validation Mechanism: A time-course sensory evaluation (1h, 4h, 24h) is built into the protocol to validate the fixative effect against a control sample.

Step 1: Preparation of the Pyrazine Core

  • Prepare a 1.0% (w/w) stock solution of 2-methyl-6-phenylpyrazine in Dipropylene Glycol (DPG).

  • In a compounding vial, blend:

    • 10.0 parts of 2,3-dimethylpyrazine (1% in DPG)

    • 5.0 parts of 2,3,5-trimethylpyrazine (1% in DPG)

    • 15.0 parts of 2-methyl-6-phenylpyrazine (1% in DPG) Causality: Standard alkylpyrazines flash off the palate and olfactory epithelium rapidly. By anchoring them with the heavier phenylpyrazine, the vapor pressure of the entire pyrazine micro-emulsion is depressed, extending the perception of the "roasted" note.

Step 2: Integration into the Flavor Chassis

  • Add the Pyrazine Core (30.0 parts) to a base containing 50.0 parts Furaneol (caramelic/sweet) and 20.0 parts Furfuryl Mercaptan (0.1% in DPG; roasted coffee impact).

  • Homogenize via magnetic stirring for 30 minutes.

  • Allow the formulation to mature in a sealed amber glass vial for 48 hours at 20°C to allow for Schiff base formation and acetal equilibria to stabilize.

Step 3: Sensory Validation

  • Dip two smelling strips: one with the complete formulation, and one with a control formulation lacking 2-methyl-6-phenylpyrazine.

  • Evaluate at T=1 hour, T=4 hours, and T=24 hours.

  • Expected Result: At 24 hours, the control strip will smell predominantly of residual Furaneol (sweet/cotton candy), while the test strip will retain a distinct, earthy-roasted coffee backbone driven by the phenylpyrazine.

References

  • Odor Threshold of Some Pyrazines ResearchGate URL:[Link]

  • Review on the Synthesis of Pyrazine and Its Derivatives UNIMAS Publisher URL:[Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review ResearchGate URL:[Link]

Application

preparation of 2-Methyl-6-phenylpyrazine standard analytical solutions

Application Note: Preparation and Analytical Validation of 2-Methyl-6-phenylpyrazine Standard Solutions Executive Summary 2-Methyl-6-phenylpyrazine is a critical aromatic heterocyclic compound frequently analyzed in flav...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Analytical Validation of 2-Methyl-6-phenylpyrazine Standard Solutions

Executive Summary

2-Methyl-6-phenylpyrazine is a critical aromatic heterocyclic compound frequently analyzed in flavor chemistry, food science, and pharmaceutical development. Due to its inherent volatility, susceptibility to photodegradation, and potential for matrix interference, the preparation of highly accurate standard analytical solutions is paramount. This application note details the physicochemical rationale, step-by-step standard preparation protocols, and validated analytical workflows required to achieve reproducible, high-sensitivity quantification.

Physicochemical Profiling & Scientific Rationale

Understanding the molecular behavior of 2-Methyl-6-phenylpyrazine is the foundation of a robust analytical method. As an alkyl-aryl pyrazine, it exhibits distinct solubility and volatility profiles that dictate handling procedures.

Table 1: Physicochemical Properties of 2-Methyl-6-phenylpyrazine

PropertySpecification
Chemical Name 2-Methyl-6-phenylpyrazine
CAS Number 74233-03-7
Molecular Formula C11H10N2
Molecular Weight 170.21 g/mol
SMILES CC1=NC(C2=CC=CC=C2)=CN=C1
Solubility Methanol, Ethyl Acetate, Dichloromethane, DMSO[1]
Storage (Neat) Sealed in dry, room temperature (4°C for long-term)

Causality in Solvent Selection: For gas chromatography-mass spectrometry (GC-MS) applications, highly volatile, non-polar to semi-polar solvents such as Ethyl Acetate or Methanol are strictly recommended[2]. These solvents ensure complete dissolution while preventing solvent-peak tailing during chromatographic separation. Conversely, if the standard is being prepared for in vitro bioassays, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its biological compatibility. However, such stock solutions must be carefully aliquoted and stored at -80°C to prevent degradation from repeated freeze-thaw cycles[1].

Causality in Storage & Handling: Pyrazines are prone to evaporative losses. Therefore, all stock solutions must be prepared in pre-cleaned amber borosilicate glass vials with PTFE-lined caps to maintain structural integrity, prevent photodegradation, and eliminate adsorption to the container walls[2].

Experimental Protocols: Standard Solution Preparation

A self-validating analytical system relies on a meticulously constructed dilution cascade. The following protocol establishes a primary stock and subsequent working standards, ensuring that any volumetric errors are isolated and correctable.

DilutionCascade N1 Neat Standard 2-Methyl-6-phenylpyrazine N2 Primary Stock (1000 µg/mL) N1->N2 Dissolve in Ethyl Acetate/MeOH N3 Intermediate Stock (100 µg/mL) N2->N3 1:10 Dilution N4 Working Standards (0.1 - 10 µg/mL) N3->N4 Serial Dilution + Internal Standard

Workflow for the serial dilution of 2-Methyl-6-phenylpyrazine standard solutions.

Protocol A: Preparation of Primary Stock Solution (1000 µg/mL)

  • Equilibration: Allow the neat 2-Methyl-6-phenylpyrazine standard to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation.

  • Weighing: Using a micro-analytical balance (accuracy ±0.01 mg), accurately weigh 10.0 mg of the neat standard into a 10 mL Class A volumetric flask.

  • Dissolution: Add approximately 7 mL of GC-MS grade Ethyl Acetate (or Methanol). Sonicate the flask in a water bath (20-40 kHz) for 5 minutes until the solid is completely dissolved[1].

  • Volume Adjustment: Bring the solution to the 10 mL mark with the solvent. Invert 10 times to ensure absolute homogenization.

  • Storage: Transfer the solution to amber glass vials. Label as "Primary Stock - 1000 µg/mL" and store at -20°C (stable for up to 6 months) or -80°C (stable for 1 year)[1].

Protocol B: Preparation of Internal Standard (IS) Solution To correct for matrix effects and variations in extraction efficiency, an internal standard is mandatory. Deuterated pyrazines (e.g., 2-Methylpyrazine-d6) or 3-methyl-pyridine are industry standards[2][3].

  • Prepare a 50.0 µg/mL IS stock solution in the same solvent used for the primary analyte.

  • This IS solution will be spiked into every calibration standard and unknown sample at a constant volume to yield a consistent final concentration (e.g., 1.0 µg/mL).

Protocol C: Preparation of Working Calibration Standards

  • Intermediate Stock (100 µg/mL): Transfer 1.0 mL of the Primary Stock to a 10 mL volumetric flask and dilute to volume with the chosen solvent.

  • Serial Dilution: Prepare a minimum of five calibration levels (e.g., 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL) by transferring appropriate aliquots of the Intermediate Stock into 10 mL volumetric flasks.

  • IS Addition: Before bringing each flask to volume, add the required volume of the IS stock solution so that every calibration level contains exactly 1.0 µg/mL of the internal standard.

  • System Validation: The calibration curve must be generated by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration. A coefficient of determination ( R2 ) ≥0.99 validates the linearity of the system[3].

Analytical Workflow: HS-SPME and GC-MS Analysis

For complex matrices (e.g., edible oils, food products, or biological fluids), direct liquid injection is strongly discouraged due to rapid column degradation and ion source contamination. Multiple Headspace Solid-Phase Microextraction (MHS-SPME) is the definitive technique for isolating volatile pyrazines[2][4].

AnalyticalWorkflow S1 1. Sample Preparation (Matrix + IS Spiking) S2 2. HS-SPME Equilibration (40-80°C, Agitation) S1->S2 S3 3. Fiber Extraction (DVB/CAR/PDMS coating) S2->S3 S4 4. Thermal Desorption (GC Injector, 230-270°C) S3->S4 S5 5. GC-MS Analysis (EI Mode, SIM/SCAN) S4->S5

Step-by-step HS-SPME and GC-MS analytical workflow for pyrazine quantification.

Step-by-Step Extraction & Analysis:

  • Matrix Spiking: Weigh 1.0 g of the homogenized sample into a 20 mL headspace vial. Spike with the IS solution to achieve the target concentration. Seal immediately with a PTFE/silicone septum screw-cap[2].

  • Equilibration: Incubate the vial at 40-80°C for 20 minutes under continuous agitation (450 rpm) to drive the pyrazines into the headspace[4].

  • Extraction: Expose a DVB/CAR/PDMS SPME fiber to the headspace for 30-50 minutes at the equilibrium temperature[3][4].

  • Desorption: Retract the fiber and immediately insert it into the GC injector port (set to 230-270°C) for 80 seconds in splitless mode to thermally desorb the analytes onto the column[2].

Table 2: Recommended GC-MS Instrumental Parameters

ParameterSetting / Condition
Analytical Column Polar or semi-polar capillary (e.g., DB-WAX or HP-5MS), 30m x 0.25mm x 0.25µm
Carrier Gas Helium (99.999% purity), Constant flow at 1.0 - 1.2 mL/min[3]
Injection Mode Splitless (for trace analysis), 230°C - 270°C[2][3]
Oven Temperature 40°C (hold 2 min) → 10°C/min to 150°C → 20°C/min to 245°C (hold 5 min)[2]
Ionization Mode Electron Ionization (EI) at 70 eV[3]
MS Source Temp 230°C[3]
Acquisition Mode Selected Ion Monitoring (SIM) / SCAN (for low-abundance pyrazines)[3][5]

Sources

Method

Application Note: Catalytic Workflows using 2-Methyl-6-phenylpyrazine Organometallic Complexes

Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Ligand design, precatalyst synthesis, and visible-light photoredox applications. Mechanistic Rationale & Ligand Design In the rapidly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Ligand design, precatalyst synthesis, and visible-light photoredox applications.

Mechanistic Rationale & Ligand Design

In the rapidly expanding field of visible-light photoredox catalysis and C–H activation, tuning the electronic and steric properties of cyclometalating ligands is paramount. While 2-phenylpyridine (ppy) remains the industry standard for Iridium(III) and Ruthenium(II) architectures, substituting the pyridine moiety with a pyrazine ring—specifically utilizing 2-methyl-6-phenylpyrazine (mppz) —profoundly alters the complex's photophysical profile [1][2].

The Causality of Ligand Substitution:

  • Electronic Tuning (LUMO Lowering): The incorporation of the second, uncoordinated nitrogen atom in the pyrazine ring exerts a strong electron-withdrawing effect. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the resulting complex. Consequently, the excited state, ∗IrIII , becomes a substantially stronger photooxidant compared to its ppy counterparts [3]. This enables the oxidation of recalcitrant substrates (e.g., unactivated aliphatic carboxylates) via Single Electron Transfer (SET) that standard catalysts cannot process.

  • Steric Shielding: The methyl group at the 2-position of the pyrazine ring provides essential steric bulk adjacent to the coordinating nitrogen. During cyclometalation, this steric shielding directs regioselectivity, heavily favoring the formation of the kinetically stable fac isomer, and protects the metal center from nucleophilic deactivation during harsh catalytic cycles.

Protocol 1: Synthesis of the [Ir(mppz)2​(dtbbpy)]PF6​ Precatalyst

This protocol details the two-step synthesis of the heteroleptic iridium photocatalyst utilizing mppz as the C^N cyclometalating ligand and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) as the ancillary ligand.

Step 1: Formation of the Chloro-Bridged Dimer [Ir(mppz)2​Cl]2​
  • Causality of Solvent Choice: A 3:1 mixture of 2-ethoxyethanol and water is used. The high boiling point of 2-ethoxyethanol (135 °C) provides the thermal energy required to overcome the activation barrier for C–H bond cleavage on the phenyl ring, while water ensures the solubility of the IrCl3​⋅nH2​O precursor.

  • Procedure:

    • In a 50 mL round-bottom flask, combine IrCl3​⋅nH2​O (1.0 equiv, 1.0 mmol) and 2-methyl-6-phenylpyrazine (2.2 equiv, 2.2 mmol).

    • Add 15 mL of 2-ethoxyethanol and 5 mL of deionized water. Degas the mixture by bubbling N2​ for 15 minutes.

    • Reflux the mixture at 110 °C under an inert atmosphere for 24 hours.

    • Self-Validation Check: The reaction is successful when the dark green/brown starting mixture transitions to a suspension containing a bright yellow precipitate. If the supernatant remains distinctly green, unreacted IrCl3​ is present; extend the reflux by 4 hours.

    • Cool to room temperature, filter the yellow precipitate, wash sequentially with water and ethanol, and dry under a vacuum.

Step 2: Dimer Cleavage and Anion Metathesis
  • Causality of Temperature & Reagents: Ethylene glycol is utilized as the solvent because dimer cleavage for pyrazine-based ligands requires higher temperatures (150 °C) than standard ppy ligands. Aqueous NH4​PF6​ is used to exchange the coordinating chloride for a non-coordinating hexafluorophosphate anion, ensuring the complex remains cationic and soluble in organic solvents.

  • Procedure:

    • Suspend the [Ir(mppz)2​Cl]2​ dimer (1.0 equiv, 0.5 mmol) and dtbbpy (2.1 equiv, 1.05 mmol) in 10 mL of ethylene glycol.

    • Heat the mixture to 150 °C under N2​ for 12 hours.

    • Self-Validation Check: The suspension will clarify into a deep orange/red solution. If the solution remains cloudy yellow, dimer cleavage is incomplete.

    • Cool the solution to room temperature and dilute with 20 mL of water.

    • Add an excess of aqueous NH4​PF6​ (10 mL, 1.0 M).

    • Self-Validation Check: An immediate precipitation of an orange-red solid validates successful anion metathesis.

    • Filter, wash with water, and recrystallize from dichloromethane/diethyl ether.

G IrCl3 IrCl₃·nH₂O + mppz Ligand Solvent 2-Ethoxyethanol / H₂O Reflux, 110°C, 24h IrCl3->Solvent Dimer [Ir(mppz)₂Cl]₂ Dimer (Yellow Precipitate) Solvent->Dimer Cyclometalation Cleavage Add dtbbpy Ligand Ethylene Glycol, 150°C Dimer->Cleavage Dimer Cleavage Anion Anion Metathesis Add aq. NH₄PF₆ Cleavage->Anion Ligand Exchange Product [Ir(mppz)₂(dtbbpy)]PF₆ (Orange/Red Powder) Anion->Product Precipitation

Fig 1. Step-by-step synthesis workflow for the[Ir(mppz)₂(dtbbpy)]PF₆ photoredox precatalyst.

Protocol 2: Visible-Light Photoredox Catalysis

This protocol outlines the use of the synthesized complex in an oxidative decarboxylative cross-coupling reaction, a highly sought-after transformation in late-stage drug functionalization [4].

  • Causality of Degassing: Degassing via the freeze-pump-thaw method is critical. Molecular oxygen is a potent triplet quencher and will rapidly deactivate the ∗IrIII excited state via energy transfer, leading to zero catalytic turnover.

  • Causality of Base Addition: Cs2​CO3​ is required to deprotonate the carboxylic acid substrate. The resulting carboxylate anion has a significantly lower oxidation potential than the neutral acid, allowing the ∗IrIII state to efficiently oxidize it via SET.

Procedure:

  • To an oven-dried 10 mL Schlenk tube, add the carboxylic acid substrate (0.2 mmol), the coupling partner (e.g., an aryl halide, 0.3 mmol), Cs2​CO3​ (0.3 mmol), and the [Ir(mppz)2​(dtbbpy)]PF6​ catalyst (1.0 mol%, 2.0 µmol).

  • Add 2.0 mL of anhydrous DMF.

  • Perform three cycles of freeze-pump-thaw to thoroughly degas the mixture, then backfill with Argon.

  • Irradiate the reaction mixture with a 450 nm blue LED (matching the Metal-to-Ligand Charge Transfer (MLCT) absorption band of the catalyst) at room temperature for 16 hours.

  • Self-Validation Check: Monitor the reaction via TLC or LC-MS. The disappearance of the carboxylic acid peak and the emergence of the cross-coupled product mass confirm catalyst turnover.

  • Quench with water, extract with ethyl acetate, and purify via flash chromatography.

G PC Ir(III) Ground State [Ir(mppz)₂(dtbbpy)]⁺ PC_star *Ir(III) Excited State Strong Oxidant PC->PC_star Blue LED (450 nm) Ir_II Ir(II) Reduced State Weak Reductant PC_star->Ir_II SET from Substrate Ir_II->PC SET to Acceptor Substrate Carboxylate Donor (R-COO⁻) Radical Alkyl Radical (R•) + CO₂ Substrate->Radical -e⁻ / -CO₂ Product Cross-Coupled Product Radical->Product Trapping Acceptor Ni(II) Co-Catalyst or Electron Acceptor Acceptor->Product Coupling

Fig 2. Visible-light photoredox catalytic cycle demonstrating the SET mechanism and radical trapping.

Quantitative Data & Benchmarking

The tables below summarize the photophysical advantages of the mppz ligand over standard ppy, and the optimization parameters for the decarboxylative coupling workflow.

Table 1: Photophysical and Electrochemical Comparison | Catalyst Complex | Absorption λmax​ (nm) | Emission λmax​ (nm) | E1/2​(∗IrIII/IrII) (V vs SCE) | | :--- | :--- | :--- | :--- | | [Ir(ppy)2​(dtbbpy)]PF6​ (Standard) | 410 | 580 | +0.66 | | [Ir(mppz)2​(dtbbpy)]PF6​ (Pyrazine) | 445 | 615 | +0.98 |

Note: The +0.32 V shift in the excited-state reduction potential demonstrates the superior oxidizing power of the mppz-based complex.

Table 2: Optimization of Decarboxylative Cross-Coupling | Entry | Catalyst Loading (mol%) | Light Source | Base | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | 1 | 1.0 | 450 nm Blue LED | Cs2​CO3​ | 92 | | 2 | 0.5 | 450 nm Blue LED | Cs2​CO3​ | 88 | | 3 | 1.0 | 450 nm Blue LED | None | 12 | | 4 | 1.0 | Dark (No Light) | Cs2​CO3​ | 0 |

References

  • Wu, S.-H., Zhong, Y.-W., & Yao, J. (2013). "2,3-Di(2-pyridyl)-5-phenylpyrazine: A NN-CNN-Type Bridging Ligand for Dinuclear Transition-Metal Complexes." Chemistry – An Asian Journal. URL:[Link]

  • Li, J., et al. (2009). "Synthesis, Characterization, and Physical Properties of Cyclometalated Iridium(III) Complexes with 2-Phenylthiophene or 2-Phenylfuran Ligands." Organometallics. URL:[Link]

  • Sharma, A., et al. (2021). "Visible-Light-Induced Photocatalytic Oxidative Decarboxylation of Cinnamic Acids to 1,2-Diketones." The Journal of Organic Chemistry. URL:[Link]

  • Higashida, K., Nagae, H., & Mashima, K. (2016). "Iridium-Catalyzed Asymmetric Hydrogenation of Tosylamido-Substituted Pyrazines for Constructing Chiral Tetrahydropyrazines." Advanced Synthesis & Catalysis. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Advanced Purification of 2-Methyl-6-phenylpyrazine

Welcome to the technical support center for the advanced purification of 2-Methyl-6-phenylpyrazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the advanced purification of 2-Methyl-6-phenylpyrazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and require high-purity material for their applications. Here, we will delve into the nuances of purification, moving beyond basic protocols to address specific challenges you may encounter. Our focus is on providing practical, experience-driven advice to help you achieve your desired purity with confidence.

Introduction: The Importance of Purity for 2-Methyl-6-phenylpyrazine

2-Methyl-6-phenylpyrazine is a heterocyclic compound with applications in various fields, including flavor and fragrance chemistry, as well as a building block in medicinal chemistry. For many of these applications, particularly in drug development, the purity of the compound is of paramount importance. Even small amounts of impurities can lead to erroneous biological data, side reactions in subsequent synthetic steps, or undesirable properties in the final product.

This guide will provide you with a comprehensive overview of advanced purification techniques, troubleshooting strategies for common issues, and answers to frequently asked questions.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific problems you may face during the purification of 2-Methyl-6-phenylpyrazine in a question-and-answer format.

Question 1: I'm having trouble separating 2-Methyl-6-phenylpyrazine from a closely related structural isomer using column chromatography. What can I do?

Answer:

This is a common challenge, as isomers often have very similar polarities. Here’s a systematic approach to improve your separation:

  • Optimize Your Mobile Phase: A standard hexane/ethyl acetate system may not be sufficient.[1][2] Try incorporating a more polar or a less polar solvent to fine-tune the eluent strength. For instance, adding a small percentage of dichloromethane or tert-butyl methyl ether can alter the selectivity.

  • Consider a Different Stationary Phase: If optimizing the mobile phase doesn't yield the desired separation, switching your stationary phase is the next logical step.

    • High-Surface-Area Silica: Using silica gel with a higher surface area can provide more interaction sites and enhance separation.[1]

    • Reverse-Phase Chromatography: If your isomer has a different lipophilicity, reverse-phase chromatography (e.g., using a C18-bonded silica column) can be highly effective.[2] A typical mobile phase would be a mixture of water and acetonitrile or methanol.

  • High-Performance Liquid Chromatography (HPLC): For obtaining very high purity material, preparative HPLC is the gold standard. A chiral column may even be effective for separating positional isomers due to the different spatial arrangements of the molecules.[3]

Question 2: My recrystallization of 2-Methyl-6-phenylpyrazine is resulting in a low yield or an oily product. What's going wrong?

Answer:

Oiling out and low yields during recrystallization are typically due to solvent choice or cooling rate.

  • Solvent Selection is Key: The ideal solvent is one in which 2-Methyl-6-phenylpyrazine has high solubility at elevated temperatures and low solubility at room temperature.[4] You may need to experiment with a range of solvents or solvent pairs. Some potential starting points for a compound like this could be ethanol, isopropanol, or a mixture of a good solvent (like ethyl acetate) and a poor solvent (like hexane).

  • Control Your Cooling Rate: Rapid cooling can cause the compound to crash out of solution as an oil rather than forming crystals. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[4]

  • Seeding: If you have a pure crystal of 2-Methyl-6-phenylpyrazine, adding a small "seed" crystal to the supersaturated solution can induce crystallization.

  • Minimize Solvent Volume: Using the minimum amount of hot solvent to dissolve your compound is crucial for maximizing your yield.[5]

Question 3: After purification, I still see a persistent impurity in my NMR spectrum. How can I remove it?

Answer:

A persistent impurity with similar properties to your target compound requires a more targeted approach.

  • Acid-Base Extraction: Since 2-Methyl-6-phenylpyrazine is a basic compound due to the nitrogen atoms in the pyrazine ring, you can use an acid-base extraction to separate it from neutral impurities.[5] Dissolve the crude product in an organic solvent and wash with a dilute acid solution (e.g., 1M HCl). Your compound will move to the aqueous layer as a salt. You can then neutralize the aqueous layer with a base and extract your purified compound back into an organic solvent.

  • Fractional Distillation: If the impurity has a boiling point that is sufficiently different from 2-Methyl-6-phenylpyrazine, fractional distillation under reduced pressure can be an effective purification method.[6][7] This technique is particularly useful for removing non-volatile or highly volatile impurities.

  • Combined Techniques: Often, a single purification technique is not enough. Combining methods, such as column chromatography followed by recrystallization, can be a powerful strategy to achieve high purity.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 2-Methyl-6-phenylpyrazine?

A1: The impurities will largely depend on the synthetic route. However, common impurities in pyrazine synthesis can include unreacted starting materials, by-products from side reactions, and related heterocyclic compounds like imidazoles, especially if the reaction is carried out in the presence of ammonia and sugars.[2][8]

Q2: How can I best assess the purity of my 2-Methyl-6-phenylpyrazine?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities.[3]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for purity assessment, especially for non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities, although quantification can be challenging without an internal standard.

  • Elemental Analysis: Can determine the elemental composition and is a good indicator of overall purity.

Q3: What are the recommended storage conditions for high-purity 2-Methyl-6-phenylpyrazine?

A3: To maintain its purity, 2-Methyl-6-phenylpyrazine should be stored in a cool, dry, and dark place in a tightly sealed container. Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential degradation.

Experimental Protocols

Protocol 1: Advanced Column Chromatography

This protocol outlines a strategy for separating 2-Methyl-6-phenylpyrazine from a closely related impurity.

  • Thin-Layer Chromatography (TLC) Analysis:

    • Prepare a series of TLC plates with your crude material.

    • Develop the plates in different solvent systems (e.g., hexane:ethyl acetate, dichloromethane:methanol, toluene:acetone) to find the optimal system that provides the best separation between your product and the impurity. An ideal Rf value for your product is around 0.3.[5]

  • Column Preparation:

    • Choose the appropriate stationary phase (e.g., high-surface-area silica gel).

    • Pack the column using a slurry method with your chosen mobile phase.

  • Loading and Elution:

    • Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Load the sample onto the column.

    • Begin eluting with the mobile phase, collecting fractions.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify the fractions containing your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

This protocol provides a step-by-step guide for the recrystallization of 2-Methyl-6-phenylpyrazine.

  • Solvent Screening:

    • In separate test tubes, add a small amount of your crude product.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) to each tube.

    • Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[4]

  • Dissolution:

    • Place the crude 2-Methyl-6-phenylpyrazine in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to fully dissolve the compound.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Crystal Collection and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven.[4]

Data Presentation

Table 1: Solvent Systems for Chromatography of Pyrazine Derivatives

Stationary PhaseMobile Phase (v/v)ApplicationReference
Silica GelHexane / Ethyl Acetate (90:10)Separation of pyrazines from imidazoles[2]
Silica GelPetroleum Ether / Ethyl AcetateGeneral purification of pyrazine derivatives[9]
C18-bonded SilicaWater / Acetonitrile or MethanolPurification of pyrazines from aqueous distillates[2]
Chiralpak AD-HHexane / Isopropanol (99:1)Separation of pyrazine regio-isomers[3]

Visualizations

Purification_Workflow cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Final Analysis Crude Product Crude Product Purity Analysis (TLC, GC-MS) Purity Analysis (TLC, GC-MS) Crude Product->Purity Analysis (TLC, GC-MS) Column Chromatography Column Chromatography Purity Analysis (TLC, GC-MS)->Column Chromatography Impurities with different polarities Recrystallization Recrystallization Purity Analysis (TLC, GC-MS)->Recrystallization Solid with soluble impurities Fractional Distillation Fractional Distillation Purity Analysis (TLC, GC-MS)->Fractional Distillation Impurities with different boiling points Pure Product Pure Product Column Chromatography->Pure Product Recrystallization->Pure Product Fractional Distillation->Pure Product Final Purity Check (NMR, HPLC) Final Purity Check (NMR, HPLC) Pure Product->Final Purity Check (NMR, HPLC)

Caption: Decision workflow for selecting the appropriate purification technique.

References

  • Bickler, B. (n.d.). Improving Flash Purification of Chemically Related Pyrazines. Biotage.
  • Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 784–789. Retrieved from [Link]

  • Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. Retrieved from [Link]

  • Saikia, L., et al. (2011). Greener approach toward one pot route to pyrazine synthesis. Synthetic Communications, 41(16), 2454-2462. Retrieved from [Link]

  • Wikipedia. (n.d.). Fractional distillation. Wikipedia. Retrieved from [Link]

  • USA Lab. (2026, March 18). How Fractional Distillation Process Works. USA Lab. Retrieved from [Link]

  • Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. (n.d.). AWS. Retrieved from [Link]

  • Hu, D., et al. (2018). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). Molecules, 23(7), 1699. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 2-Methyl-6-phenylpyrazine Extraction &amp; Purification

Welcome to the Application Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals troubleshooting the isolation of 2-methyl-6-phenylpyrazine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals troubleshooting the isolation of 2-methyl-6-phenylpyrazine . Because pyrazine syntheses (such as diamine-dicarbonyl condensations or modified Maillard reactions) frequently generate complex aqueous matrices, isolating the target compound requires a strategic approach to solvent polarity, partition coefficients, and interfacial dynamics.

Diagnostic Extraction Workflow

The following decision matrix outlines the optimal solvent pathways based on your primary objective: maximizing absolute yield versus minimizing downstream purification steps.

ExtractionTroubleshooting Start Crude Aqueous Matrix (2-Methyl-6-phenylpyrazine) Decision Select Extraction Solvent Based on Impurity Profile Start->Decision Hexane Hexane or 90/10 Hexane/EtOAc (High Selectivity) Decision->Hexane Prioritize Purity MTBE MTBE or Pure EtOAc (High Recovery Yield) Decision->MTBE Prioritize Yield Exhaustive Perform >3 Sequential Extractions Hexane->Exhaustive Impurities Co-extraction of Imidazoles & Polar Byproducts MTBE->Impurities Pure High-Purity 2-Methyl-6-phenylpyrazine Exhaustive->Pure Silica Silica Gel Filtration (Binds Polar Impurities) Impurities->Silica Silica->Pure

Figure 1: Decision matrix for solvent selection and impurity resolution in pyrazine extraction.

Troubleshooting FAQs: Impurity Resolution

Q1: Why am I seeing imidazole derivatives and highly polar byproducts in my 2-methyl-6-phenylpyrazine extracts? Causality: During the synthesis of substituted pyrazines, imidazoles frequently form as competitive byproducts. The choice of extraction solvent dictates the impurity profile. Solvents with higher polarity and hydrogen-bonding capabilities, such as methyl-tert-butyl ether (MTBE) or ethyl acetate (EtOAc), have a high affinity for these polar nitrogenous byproducts, leading to significant co-extraction[1]. Imidazoles possess a secondary amine (pyrrole-like nitrogen) that readily interacts with polar solvents, unlike the purely tertiary nitrogens in the pyrazine ring. Resolution: Switch to a non-polar solvent system like hexane. Hexane selectively partitions the less polar 2-methyl-6-phenylpyrazine into the organic phase while leaving the highly polar imidazoles in the aqueous layer[1]. If MTBE must be used, a post-extraction silica gel filtration step is mandatory to strip the imidazoles[2].

Q2: How can I optimize the recovery yield when using non-polar solvents, given their lower partition coefficient for pyrazines? Causality: While pure hexane completely prevents imidazole co-extraction, its highly non-polar nature results in a lower partition coefficient ( Kp​ ) for pyrazines. Although the phenyl group on 2-methyl-6-phenylpyrazine increases its lipophilicity compared to simple alkylpyrazines, a single hexane pass will still leave a portion of the target compound in the aqueous phase[2]. Resolution: Employ a multiple-extraction protocol (e.g., 4 to 5 sequential extractions with fresh solvent). Alternatively, using a 90/10 (v/v) Hexane/Ethyl Acetate blend slightly increases the polarity of the organic phase, improving the recovery rate of the pyrazine without reaching the dielectric threshold required to co-extract imidazoles[1].

Q3: My extraction mixture is forming a persistent emulsion. How do I resolve this without degrading the pyrazine? Causality: Emulsions in pyrazine extractions are typically caused by unreacted starting materials (like amino acids) or polymeric byproducts acting as surfactants at the aqueous-organic interface. The amphiphilic nature of these impurities stabilizes droplets of the organic solvent within the aqueous phase. Resolution: Increase the ionic strength of the aqueous phase by adding saturated NaCl (brine). This "salting-out" effect decreases the solubility of the pyrazine in the aqueous layer and increases interfacial tension, breaking the emulsion. If mechanical stabilization persists, filter the biphasic mixture through a pad of Celite to remove the insoluble polymeric particulates.

Quantitative Solvent Performance Data

The following table synthesizes the expected extraction behaviors of various solvent systems when isolating substituted pyrazines from crude aqueous matrices.

Solvent SystemRelative Pyrazine Recovery (Single Pass)Imidazole Co-Extraction RiskRequired Post-Extraction CleanupEmulsion Risk
Pure Hexane Low (~30-40%)NoneNone (High Purity)Low
90/10 Hexane/EtOAc Moderate (~50-60%)Trace / NoneMinimalModerate
MTBE High (>80%)HighSilica Gel FiltrationModerate
Ethyl Acetate (EtOAc) High (>85%)HighSilica Gel FiltrationHigh

Data extrapolated from comparative pyrazine extraction studies[1][2].

Self-Validating Experimental Protocol: High-Purity Liquid-Liquid Extraction (LLE)

Objective: Isolate 2-methyl-6-phenylpyrazine from an aqueous reaction matrix while excluding polar nitrogenous impurities. System Design: This protocol integrates self-validation checkpoints (TLC and GC/MS) to ensure complete extraction and purity before proceeding to concentration.

Step 1: Matrix Preparation & Emulsion Prevention
  • Transfer the crude aqueous reaction mixture to a suitably sized separatory funnel.

  • Add saturated aqueous NaCl (brine) at a 1:4 volume ratio to the reaction mixture.

  • Causality Check: Brine increases the ionic strength, reducing the aqueous solubility of the pyrazine (salting out) and preventing emulsion formation by increasing interfacial tension.

Step 2: Primary Solvent Extraction
  • Add a 90/10 (v/v) mixture of Hexane/Ethyl Acetate equal to one-third of the aqueous phase volume[1].

  • Stopper and invert the funnel gently 5-6 times, venting frequently to release pressure.

  • Allow the phases to separate completely. The organic layer (top) contains the 2-methyl-6-phenylpyrazine.

  • Self-Validation (Emulsion Check): If a cloudy emulsion persists at the interface for more than 10 minutes, filter the entire biphasic mixture through a Buchner funnel packed with Celite, then return the filtrate to the separatory funnel.

Step 3: Sequential Exhaustive Extraction
  • Drain the aqueous layer into a clean Erlenmeyer flask and collect the organic layer in a separate flask.

  • Return the aqueous layer to the separatory funnel and repeat the extraction process three additional times with fresh 90/10 Hexane/EtOAc[2].

  • Self-Validation (Completeness Check): After the fourth extraction, take a 1 mL aliquot of the aqueous layer, extract with 1 mL of Hexane, and analyze the organic phase via Thin Layer Chromatography (TLC) under UV 254 nm. The absence of a UV-active spot corresponding to 2-methyl-6-phenylpyrazine confirms exhaustive recovery.

Step 4: Silica Gel Filtration (Targeted Impurity Removal)

Note: This step is mandatory if MTBE or pure EtOAc was used instead of the Hexane blend[1].

  • Pass the combined organic extracts through a short glass column (60 × 10 mm) packed with 5–7 g of activated silica gel[2].

  • Causality Check: The highly polar secondary amine groups of co-extracted imidazoles bind strongly to the acidic silanol groups on the silica stationary phase, while the less polar, highly lipophilic 2-methyl-6-phenylpyrazine elutes freely[2].

  • Wash the column with an additional 20 mL of the extraction solvent to ensure complete elution of the pyrazine.

Step 5: Drying and Concentration
  • Dry the combined organic extracts over anhydrous Na₂SO₄ for 15 minutes to remove residual water.

  • Filter out the drying agent and concentrate the solvent under reduced pressure (rotary evaporation) at 30°C to yield the crude 2-methyl-6-phenylpyrazine.

  • Self-Validation (Final Purity Check): Perform a final GC/MS analysis. The pyrazine should appear as a single dominant peak (>95% purity), with no imidazole or highly polar byproduct peaks present.

References

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids Source: Oxford Academic URL:[Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids (PubMed Index) Source: National Institutes of Health (NIH) URL:[Link]

Sources

Troubleshooting

reducing unwanted side products in 2-Methyl-6-phenylpyrazine reactions

Technical Support Center: Optimizing 2-Methyl-6-phenylpyrazine Workflows Welcome to the Advanced Application Support Center. This hub is designed for researchers and drug development professionals working with 2-methyl-6...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing 2-Methyl-6-phenylpyrazine Workflows

Welcome to the Advanced Application Support Center. This hub is designed for researchers and drug development professionals working with 2-methyl-6-phenylpyrazine scaffolds. Because pyrazines are highly electron-deficient heteroaromatics, they are prone to sluggish oxidative additions, unexpected regioselectivity, and competing side reactions. This guide provides causal troubleshooting, self-validating protocols, and quantitative data to help you eliminate unwanted side products.

Diagnostic Hub: Troubleshooting Cross-Coupling Side Products

Q: During the Suzuki-Miyaura cross-coupling of my pyrazine intermediate, I am observing significant amounts of homocoupling products (e.g., biphenyls or bipyrazines) instead of the desired cross-coupled product. How do I prevent this? A: Homocoupling is a notorious side reaction in pyrazine chemistry. Because the pyrazine ring is strongly electron-withdrawing, the oxidative addition of the palladium catalyst into the pyrazine-halide bond is kinetically slow[1]. If all reagents are added simultaneously, the boronic acid or stannane transmetalating agent accumulates. This excess leads to transmetalation with itself, generating homocoupling side products[2]. The Solution: Modify the order of reagent addition. By pre-mixing the palladium catalyst with the electrophile (aryl halide) before introducing the pyrazine nucleophile or boronic acid, you force the formation of the Pd(II) oxidative addition complex. This kinetically favors the cross-coupling pathway over homocoupling, increasing yields from ~64% to >70% while completely suppressing the side product[1][2]. For Stille couplings, utilizing Copper(I) thiophene-2-carboxylate (CuTC) as a co-catalyst or stoichiometric mediator in N-methyl-2-pyrrolidone (NMP) has also been shown to eliminate homocoupling[3].

Q: When attempting Negishi cross-coupling with secondary alkylzinc halides on pyrazine triflates, I get a mixture of primary and secondary alkylpyrazines. Why is the alkyl group isomerizing? A: Alkyl group isomerization (from secondary to primary) occurs via rapid β -hydride elimination and re-insertion pathways when using standard palladium catalysts. To prevent this, switch the catalytic metal. Nickel-catalyzed Negishi cross-coupling reactions (e.g., using NiCl2(dppp)) suppress this isomerization entirely, yielding the desired secondary alkylpyrazine as the sole product in high yields (62–85%)[4].

Workflow Start Initiate Cross-Coupling (2-Methyl-6-phenylpyrazine) LCMS In-Process LC-MS Check (t = 2 hrs) Start->LCMS Decision Homocoupling > 5%? LCMS->Decision Modify Halt & Modify: Pre-mix Catalyst + Electrophile Decision->Modify Yes Proceed Proceed to Cleavage/Workup Decision->Proceed No Modify->Start Restart with new order

Caption: Workflow for mitigating homocoupling in 2-methyl-6-phenylpyrazine cross-coupling.

Diagnostic Hub: Regioselectivity in Functionalization

Q: I am trying to chlorinate the pyrazine ring using POCl3 on a pyrazine N-oxide intermediate, but I am getting chlorination at the methyl group (forming 2-(chloromethyl)-6-phenylpyrazine) instead. How do I control the regioselectivity? A: This is a classic manifestation of the Boekelheide-type rearrangement[5]. When 2-alkylheterocycle N-oxides react with activating agents like POCl3, an intermediate phosphate ester is formed. If the reaction temperature is too high, the system undergoes deprotonation at the adjacent C(sp3) methyl group rather than undergoing the desired nucleophilic aromatic substitution (SNAr) on the C(sp2) ring[5][6]. To ensure deoxygenative ring chlorination, you must strictly control the temperature (keep below 40°C during addition) and avoid excess POCl3.

Q: How can I intentionally functionalize the methyl group without over-alkylating the pyrazine ring? A: Direct alkylation of the methyl group often leads to over-alkylation (e.g., dialkylation) due to the increased nucleophilicity of the intermediate enamine-like species. Instead, leverage the Boekelheide intermediate intentionally. A copper-catalyzed tandem oxidative coupling using simple aldehydes and the pyrazine N-oxide allows for highly selective C(sp3)–H bond acyloxylation at the methyl group, completely avoiding C(sp2) acylation or over-alkylation[5].

Mechanism SM 2-Methyl-6-phenylpyrazine NOxide Pyrazine N-oxide (Target Intermediate) SM->NOxide mCPBA, 0°C DiNOxide Di-N-oxide (Over-oxidation) SM->DiNOxide Excess oxidant / Heat POCl3 POCl3 Addition (Activation) NOxide->POCl3 RingCl Ring Chlorination (Desired SNAr) POCl3->RingCl Strict Temp Control (<40°C) MethylCl Methyl Chlorination (Boekelheide Side Product) POCl3->MethylCl High Temp (>90°C)

Caption: Mechanistic divergence in N-oxidation and subsequent chlorination of pyrazines.

Data Analytics: Catalyst & Condition Matrix

The following table summarizes the quantitative impact of reaction conditions on the distribution of desired products versus unwanted side products in pyrazine functionalization.

Reaction TypeCatalyst / Reagent SystemCondition / ModificationHomocoupling / Side Product Yield (%)Desired Product Yield (%)
Suzuki-Miyaura Pd(PPh3)4 (5 mol%)Standard simultaneous addition15 – 25% (Homocoupling)45 – 55%
Suzuki-Miyaura Pd(PPh3)4 (5 mol%)Pre-mix Pd + Aryl Halide < 5% (Homocoupling)70 – 76%
Stille Coupling Pd(PPh3)4 / TolueneStandard conditions20 – 30% (Homocoupling)40 – 44%
Stille Coupling CuTC (1.5 equiv) / NMP Copper-mediated, room tempNot observed ~ 70%
Negishi Coupling Pd(PPh3)4sec-Alkylzinc halide addition> 50% (Isomerized primary alkyl)< 38%
Negishi Coupling NiCl2(dppp) sec-Alkylzinc halide addition0% (No isomerization)62 – 85%

Protocol Vault: Self-Validating Methodologies

Protocol 1: Homocoupling-Suppressed Suzuki-Miyaura Cross-Coupling

This protocol utilizes a modified addition sequence to kinetically favor cross-coupling over homocoupling[1][2]. It is a self-validating system utilizing an LC-MS checkpoint to ensure the catalytic cycle is properly initiated before the transmetalating agent is introduced.

  • Catalyst Activation & Oxidative Addition : In an oven-dried, argon-purged Schlenk flask, add the electrophile (e.g., 2-chloro-6-phenylpyrazine, 1.0 equiv) and the palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv).

  • Solvent Introduction : Inject degassed toluene (or 1,4-dioxane) to achieve a 0.2 M concentration. Stir at room temperature for 15 minutes.

    • Self-Validation Checkpoint 1: Pull a 10 µL aliquot, quench in MeCN, and analyze via LC-MS. You should observe the disappearance of the bare Pd(0) signal and the formation of the Pd(II)-aryl halide oxidative addition complex.

  • Nucleophile Addition : Once the oxidative addition complex is confirmed, add the boronic acid (1.2 equiv) followed immediately by the aqueous base (e.g., 2M Na2CO3, 2.0 equiv).

  • Thermal Cycling : Heat the reaction mixture to 85–90°C under vigorous stirring.

    • Self-Validation Checkpoint 2: At t = 2 hours, run TLC (Hexanes/EtOAc 3:1) and LC-MS. The homocoupling product (biphenyl or bipyrazine) should be <5% by UV integration. If homocoupling exceeds 5%, halt the reaction, as the boronic acid is degrading.

  • Workup : Cool to room temperature, extract with chloroform (3 × 20 mL), wash with brine, dry over anhydrous Na2SO4, and purify via flash chromatography.

Protocol 2: Regioselective C(sp3)–H Acyloxylation via Boekelheide Rearrangement

This protocol intentionally harnesses the Boekelheide rearrangement using a copper catalyst to selectively functionalize the methyl group of 2-methyl-6-phenylpyrazine without over-alkylation[5].

  • N-Oxide Preparation : Treat 2-methyl-6-phenylpyrazine with mCPBA (1.05 equiv) in DCM at 0°C for 4 hours. Quench with saturated Na2S2O3 to prevent over-oxidation to the di-N-oxide. Isolate the mono-N-oxide.

  • Catalytic Setup : In a sealed tube, combine the pyrazine N-oxide (1.0 equiv), the desired aldehyde (2.0 equiv), and the copper catalyst (e.g., Cu(MeTAA) or Cu(OTf)2, 10 mol%).

  • Oxidative Esterification : Add a mild oxidant (e.g., di-tert-butyl peroxide, DTBP, 1.5 equiv) and a solvent (if not running neat). Heat to 110°C for 12 hours.

    • Causality Note: The copper catalyst facilitates an oxidative esterification of the aldehyde, which then undergoes O-atom transfer with the N-oxide. This forms the Boekelheide intermediate, which selectively deprotonates the C(sp3) methyl group[5].

  • Validation & Isolation : Monitor via LC-MS for the mass shift corresponding to the addition of the acyloxy group (+[M+RCOO-H]+). Purify the resulting pyrazin-2-ylmethyl ester via silica gel chromatography.

References

  • Synthesis of Pyrazine Alcaloids from Botryllus leachi. Diazines 43 | The Journal of Organic Chemistry - ACS Publications.
  • Regioselective Synthesis of Trialkylpyrazines via Nickel-Catalyzed Negishi Cross-Coupling of Pyrazine Triflate | Thieme Connect.
  • Transition metal-catalyzed functionalization of pyrazines | Organic & Biomolecular Chemistry (RSC Publishing).
  • Coupling Pyrazine to Dithiocarbonates for Molybdopterin Model Ligands—Indispensable Tin | MDPI.
  • 2-Chloro-6-isobutylpyrazine | Benchchem.
  • Synthesis of 2-Pyridinemethyl Ester Derivatives from Aldehydes and 2-Alkylheterocycle N-Oxides via Copper-Catalyzed Tandem Oxidative Coupling–Rearrangement | Organic Letters - ACS Publications.

Sources

Optimization

Technical Support Center: Overcoming Stability Challenges of 2-Methyl-6-phenylpyrazine in Solution

Welcome to the technical support center for 2-Methyl-6-phenylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the potential stability issues of 2-M...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Methyl-6-phenylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the potential stability issues of 2-Methyl-6-phenylpyrazine in solution. By understanding the underlying chemical principles and employing systematic troubleshooting, you can ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-Methyl-6-phenylpyrazine in solution?

A1: Like many N-heterocyclic aromatic compounds, 2-Methyl-6-phenylpyrazine may be susceptible to degradation through several pathways. The primary concerns are hydrolysis, oxidation, and photodegradation. The stability is often highly dependent on the solution's pH, temperature, exposure to light, and the presence of oxidizing agents.[1][2][3]

Q2: How does pH affect the stability of 2-Methyl-6-phenylpyrazine?

A2: The pH of a solution can significantly influence the stability of pharmaceutical compounds.[1] For pyrazine derivatives, extreme pH conditions (both acidic and basic) can catalyze hydrolysis.[1][2] The pyrazine ring contains nitrogen atoms that can be protonated at low pH, potentially altering the molecule's electronic structure and susceptibility to nucleophilic attack. Under alkaline conditions, some pyrazine derivatives have shown significant degradation.[2] It is crucial to determine the optimal pH range for your specific application to minimize degradation.

Q3: Is 2-Methyl-6-phenylpyrazine sensitive to light?

A3: Many aromatic compounds, including triazine herbicides which share some structural similarities, are known to undergo photodegradation.[4] Exposure to UV or even ambient light can provide the energy to initiate photochemical reactions, leading to the formation of degradation products. Therefore, it is a standard practice to protect solutions of 2-Methyl-6-phenylpyrazine from light unless photostability has been confirmed.

Q4: Can oxidation be a problem for 2-Methyl-6-phenylpyrazine solutions?

A4: Yes, oxidative degradation is a potential issue, especially during long-term storage or when exposed to air (oxygen) or other oxidizing agents. The pyrazine ring and its substituents can be susceptible to oxidation, potentially leading to the formation of N-oxides or other degradation products.[5][6]

Troubleshooting Guide: Addressing Instability in Your Experiments

This section provides a systematic approach to identifying and resolving stability issues with 2-Methyl-6-phenylpyrazine solutions.

Issue 1: Inconsistent or lower-than-expected analytical results.

This is often the first sign of compound degradation.

Workflow for Troubleshooting Analytical Inconsistencies:

A Inconsistent Analytical Results B Verify Analytical Method Precision A->B Is the method reliable? C Assess Sample Preparation and Handling B->C Yes H Re-validate Analytical Method B->H No D Conduct Forced Degradation Study C->D Are handling procedures sound? E Identify Degradation Products D->E What are the degradation pathways? F Optimize Formulation/Storage Conditions E->F Optimize to minimize degradation G Implement Stabilization Strategies F->G Add stabilizers if necessary G->H Confirm stability and method performance

Caption: Troubleshooting workflow for inconsistent analytical results.

Step-by-Step Guidance:

  • Verify Analytical Method: Ensure your analytical method (e.g., HPLC, GC-MS) is validated for precision, accuracy, and linearity.[7]

  • Review Sample Handling: Check for potential issues in your sample preparation, such as extended exposure to ambient light or temperature fluctuations.

  • Perform a Forced Degradation Study: This is a critical step to understand the molecule's intrinsic stability. The protocol below provides a comprehensive approach.[3]

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study intentionally exposes the drug substance to harsh conditions to identify potential degradation products and pathways.[3]

Objective: To determine the degradation profile of 2-Methyl-6-phenylpyrazine under hydrolytic, oxidative, and photolytic stress conditions.

Materials:

  • 2-Methyl-6-phenylpyrazine

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • pH meter

  • HPLC-UV/MS system

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 2-Methyl-6-phenylpyrazine in a suitable solvent (e.g., 50:50 ACN:water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis. A study on Pyrazinamide, which also has a pyrazine nucleus, showed it to be particularly unstable under alkaline conditions.[2]

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Place a solution of 2-Methyl-6-phenylpyrazine (in a transparent container) in a photostability chamber.

    • Expose the sample to light conditions as per ICH Q1B guidelines.

    • Simultaneously, run a dark control (sample wrapped in aluminum foil) under the same temperature conditions.

    • Analyze samples at appropriate time intervals.

  • Thermal Degradation (Control):

    • Incubate a solution of 2-Methyl-6-phenylpyrazine at 60°C, protected from light.

    • Analyze at the same time points as the hydrolytic studies to distinguish thermal degradation from hydrolysis.

Data Analysis:

  • Use a stability-indicating HPLC method to separate the parent compound from its degradation products.

  • Calculate the percentage of degradation for each condition.

  • If using HPLC-MS, identify the mass of the major degradation products to propose degradation pathways.

Expected Outcome: This study will reveal the conditions under which 2-Methyl-6-phenylpyrazine is unstable and provide insights into the nature of the degradants.

Data Presentation

Table 1: Representative Data from a Forced Degradation Study of 2-Methyl-6-phenylpyrazine

Stress ConditionDuration (hours)% Degradation of 2-Methyl-6-phenylpyrazineNumber of Degradation Products
0.1 M HCl, 60°C248.52
0.1 M NaOH, 60°C2425.23
3% H₂O₂, RT2415.74
Photolytic2411.32
60°C (Thermal)242.11

Note: This is hypothetical data for illustrative purposes.

Issue 2: Precipitation or cloudiness observed in the solution.

This could be due to poor solubility or a change in the solution's properties leading to the compound coming out of solution.

Troubleshooting Steps:

  • Check Solubility Limits: Determine the solubility of 2-Methyl-6-phenylpyrazine in your chosen solvent system at the working temperature.

  • pH Adjustment: The solubility of ionizable compounds is often pH-dependent.[1] Experiment with adjusting the pH to see if solubility improves.

  • Co-solvents: Consider the use of co-solvents (e.g., ethanol, propylene glycol, DMSO) to increase solubility.

  • Complexation: For aqueous solutions, cyclodextrins can be used to form inclusion complexes, which can enhance the solubility and stability of guest molecules.

Strategies for Enhancing Stability

Based on the findings from your troubleshooting and forced degradation studies, you can implement the following strategies:

Potential Degradation Pathways and Mitigation:

cluster_degradation Degradation Pathways cluster_mitigation Mitigation Strategies A 2-Methyl-6-phenylpyrazine B Hydrolysis (Acid/Base Catalyzed) A->B C Oxidation (e.g., N-oxide formation) A->C D Photodegradation (Ring cleavage/rearrangement) A->D E pH Control (Buffering to optimal pH) B->E F Inert Atmosphere (Nitrogen sparging) C->F G Antioxidants (e.g., BHT, ascorbic acid) C->G H Light Protection (Amber vials, dark storage) D->H

Caption: Potential degradation pathways and corresponding mitigation strategies.

  • pH Control: Use buffers to maintain the pH of the solution within the optimal stability range identified in your studies.[1]

  • Protection from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.

  • Inert Atmosphere: For oxygen-sensitive compounds, purging the solution and the headspace of the container with an inert gas like nitrogen or argon can prevent oxidative degradation.

  • Antioxidants: The addition of antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid can be effective in preventing oxidative degradation.

  • Temperature Control: Store solutions at recommended temperatures (e.g., refrigerated or frozen) to slow down the rate of degradation.

By systematically investigating the stability of 2-Methyl-6-phenylpyrazine and implementing appropriate control measures, you can ensure the quality and reliability of your research and development work.

References

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). Journal of Health and Medical Sciences. Retrieved from [Link]

  • Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315–1320. Retrieved from [Link]

  • Kozik, V., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440. Retrieved from [Link]

  • Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315–1320. Retrieved from [Link]

  • S, S., et al. (2016). Forced Degradation Study of Pyrazinamide In Bulk and Formulation by UHPLC Method. International Journal of Pharmacy and Technology. Retrieved from [Link]

  • Kozik, V., et al. (2023). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry. Retrieved from [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (2014). Molecules. Retrieved from [Link]

  • Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296. Retrieved from [Link]

  • Study of the Stability of Polycyclic Aromatic Nitrogen Heterocycles in Spilled Crude Oils From Weathering Experiment. (2020). Frontiers in Chemistry. Retrieved from [Link]

  • Kozik, V., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440. Retrieved from [Link]

  • Friedman, M. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2108. Retrieved from [Link]

  • Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine–Glucose Amadori Compound. (2022). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Photodegradation study of some triazine-type herbicides. (1998). Journal of Photochemistry and Photobiology A: Chemistry. Retrieved from [Link]

  • Oxidation methods for aromatic diazines: Substituted pyrazine-N-oxides, pyrazine-N,N′-dioxides, and 2,2′:6′,2″-terpyridine-1,1″-dioxide. (2000). Synthetic Communications. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Mitigating Steric Hindrance in 2-Methyl-6-phenylpyrazine Cross-Coupling

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals overcome the notorious synthetic bottlenecks associa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals overcome the notorious synthetic bottlenecks associated with functionalizing sterically encumbered pyrazines.

Functionalizing 2-methyl-6-phenylpyrazine via cross-coupling (typically at the C3 or C5 positions) presents a formidable challenge. The adjacent methyl (C2) and phenyl (C6) groups create a highly restrictive steric environment. This bulk impedes the approach of the palladium catalyst during the oxidative addition step and severely retards the transmetalation step, often leading to competitive side reactions such as protodehalogenation or catalyst poisoning[1].

This guide provides field-proven methodologies, mechanistic causality, and self-validating protocols to ensure your cross-coupling workflows succeed.

Mechanistic Causality & Workflow Visualization

To troubleshoot effectively, we must first understand where the catalytic cycle fails. Standard catalysts like Pd(PPh3​)4​ form stable, bis-ligated Pd(L)2​ complexes that are physically too large to insert into the C-Cl or C-Br bonds of hindered pyrazines. Furthermore, the electron-deficient nature of the pyrazine nitrogen can coordinate to the metal center, poisoning the catalyst if the ligand is not sufficiently bulky to shield it[2].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition (Hindered by C2-Me/C6-Ph) Pd0->OA PdII Pd(II) Complex (Ar-Pd-X) OA->PdII Rate-limiting TM Transmetalation (Slowed by Steric Bulk) PdII->TM PdII_TM Pd(II) Complex (Ar-Pd-Ar') TM->PdII_TM Base required RE Reductive Elimination (Promoted by Bulky L) PdII_TM->RE RE->Pd0 Ligand recycled Product Coupled Pyrazine RE->Product

Fig 1. Pd-catalyzed cross-coupling cycle highlighting steric bottlenecks at C3/C5.

Troubleshooting Guide & FAQs

Use the following logic tree and Q&A to diagnose and resolve specific experimental failures.

Troubleshooting Start Reaction Fails: Low Yield/No Product CheckSM Is Starting Material Recovered? Start->CheckSM YesSM Yes: Oxidative Addition Failed CheckSM->YesSM Yes NoSM No: Side Reactions (e.g., Protodeboronation) CheckSM->NoSM No Sol1 Use Electron-Rich, Bulky Ligand (XPhos/RuPhos) YesSM->Sol1 Sol2 Optimize Base (K3PO4) & Reduce Water NoSM->Sol2

Fig 2. Decision tree for troubleshooting hindered pyrazine cross-coupling reactions.

Q1: My Suzuki reaction yields unreacted 3-chloro-2-methyl-6-phenylpyrazine. How do I force oxidative addition? A1: The recovery of starting material indicates a failure at the oxidative addition step. Standard phosphines ( PPh3​ , dppf) are insufficient. You must switch to dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos [3]. These ligands are highly electron-rich (accelerating oxidative addition into the strong C-Cl bond) and sterically demanding, which forces the palladium to remain in a highly reactive, mono-ligated Pd(0)L state rather than an inactive Pd(L)2​ resting state[2].

Q2: I observe rapid consumption of my boronic acid, but no pyrazine product is formed. What is happening? A2: You are observing protodeboronation . Because the transmetalation step is severely slowed by the steric bulk of the methyl/phenyl groups on the pyrazine, the boronic acid spends more time exposed to the basic, aqueous environment, leading to its degradation[3]. Solution: Switch to anhydrous conditions using finely milled K3​PO4​ or Cs2​CO3​ in 1,4-dioxane or toluene. Alternatively, use a more stable boronic ester (pinacol ester) or slowly syringe-pump the boronic acid into the reaction mixture over 2 hours.

Q3: The Suzuki coupling completely fails despite ligand optimization. Are there alternative cross-coupling strategies? A3: Yes. If the boronic acid is too unstable or sterically hindered, switch to a Negishi cross-coupling using the corresponding organozinc reagent. The Pd/RuPhos catalyst system has been explicitly proven to be highly effective for the Negishi coupling of sterically hindered and electron-deficient pyrazines[4]. Organozinc reagents undergo transmetalation much faster than boronic acids, bypassing the steric bottleneck.

Quantitative Data: Condition Optimization

The following table summarizes the causal impact of different variables when coupling a hindered pyrazine electrophile.

Catalyst / Ligand SystemBase & SolventSteric ToleranceTypical Yield (%)Mechanistic Rationale
Pd(PPh3​)4​ (5 mol%) Na2​CO3​ , H2​O /TolLow< 10%Forms inactive Pd(L)2​ ; fails oxidative addition.
Pd2​dba3​ / SPhos K3​PO4​ , TolueneHigh75 - 85%Mono-ligated Pd(0) easily inserts into hindered C-Cl bonds[3].
Pd(OAc)2​ / XPhos Cs2​CO3​ , 1,4-DioxaneVery High80 - 95%Extreme steric bulk accelerates reductive elimination of the product[2].
Pd2​dba3​ / RuPhos None (Negishi Zn-coupling)Extreme85 - 98%Organozinc bypasses the slow transmetalation step seen in Suzuki[4].
Validated Experimental Protocol

Suzuki-Miyaura Coupling of 3-chloro-2-methyl-6-phenylpyrazine This protocol is designed as a self-validating system. Visual cues are provided to confirm the success of intermediate steps.

Reagents:

  • 3-chloro-2-methyl-6-phenylpyrazine (1.0 equiv, 1.0 mmol)

  • Arylboronic acid or pinacol ester (1.5 equiv, 1.5 mmol)

  • Pd2​dba3​ (2.5 mol%, 0.025 mmol)

  • XPhos (6.0 mol%, 0.06 mmol)

  • Anhydrous K3​PO4​ (3.0 equiv, 3.0 mmol)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • System Purging (Critical for Pd(0) stability): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd2​dba3​ , XPhos, and K3​PO4​ . Seal the tube with a septum, evacuate, and backfill with ultra-pure Argon (repeat 3 times).

  • Catalyst Pre-activation: Add anhydrous 1,4-dioxane (2.0 mL) via syringe. Stir at room temperature for 15 minutes.

    • Self-Validation Check: The solution should transition from a deep purple/red ( Pd2​dba3​ ) to a pale yellow or light orange. This color change confirms the successful formation of the active Pd(0) -XPhos monoligated species.

  • Substrate Addition: Dissolve 3-chloro-2-methyl-6-phenylpyrazine and the arylboronic acid in the remaining 1,4-dioxane (3.0 mL). Inject this solution into the Schlenk tube dropwise.

  • Reaction Execution: Heat the reaction mixture to 100 °C using a pre-heated oil bath. Stir vigorously (800+ rpm) to ensure the heterogeneous K3​PO4​ is well suspended.

  • Monitoring: After 4 hours, pull a 10 μ L aliquot, quench in EtOAc/ H2​O , and analyze the organic layer via LC-MS or TLC.

    • Self-Validation Check: If the pyrazine starting material is consumed but the mass of the product is missing, protodeboronation has occurred. If starting material remains, oxidative addition has stalled (check Argon seal and solvent purity).

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite to remove palladium black and phosphate salts. Concentrate under reduced pressure and purify via flash column chromatography.

References
  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. organic-chemistry.org. 2

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. rsc.org. 1

  • Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates. benchchem.com. 3

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. acs.org. 4

Sources

Optimization

Technical Support Center: Long-Term Storage &amp; Oxidation Prevention for 2-Methyl-6-phenylpyrazine

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals handling 2-Methyl-6-phenylpyrazine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals handling 2-Methyl-6-phenylpyrazine . Below, we detail the mechanistic causes of compound degradation, troubleshooting diagnostics, and a self-validating protocol to ensure absolute structural integrity during long-term storage.

Part 1: Mechanistic Background & FAQs

Q1: Why is 2-Methyl-6-phenylpyrazine highly susceptible to oxidation during storage? A: The vulnerability lies in the electron-rich nature of the pyrazine core. The nitrogen atoms in the diazine ring possess exposed lone electron pairs. The electron-donating methyl group (via hyperconjugation) and the conjugated phenyl ring increase the overall electron density of the heterocycle. This makes the nitrogen atoms highly susceptible to electrophilic attack by reactive oxygen species (ROS) or direct atmospheric oxidation, leading to the formation of pyrazine N-oxides . Furthermore, UV light can photochemically excite the molecule, facilitating reactions with triplet oxygen.

Q2: What are the primary degradation products I should look for? A: The primary degradants are 2-methyl-6-phenylpyrazine 1-oxide and 4-oxide , as well as the di-N-oxide species under severe oxidative stress. These N-oxides are highly hygroscopic and can drastically alter the pharmacokinetic or binding profile of your compound in downstream assays .

Q3: Why do standard storage methods (e.g., a standard freezer in a clear vial) fail over time? A: Standard freezers (-20°C) slow down kinetic reactions but do not stop them. If ambient air (containing ~21% oxygen) is sealed inside a clear vial, the residual oxygen will slowly react with the pyrazine over months. Additionally, standard rubber septa are highly permeable to oxygen and moisture over long timescales, constantly replenishing the reactive atmosphere inside the vial.

Part 2: Troubleshooting Guide – Identifying Oxidation

Q4: My batch has developed a slight yellow tint and shows secondary peaks on LC-MS. How do I confirm oxidation? A: Pyrazine N-oxides typically exhibit a bathochromic shift (yellowing) due to extended conjugation involving the N-O bond. To definitively troubleshoot and confirm oxidation, utilize the following analytical parameters:

  • LC-MS (ESI+): Look for an [M+H]+ mass shift of +16 Da (mono-N-oxide) or +32 Da (di-N-oxide) relative to the parent mass of 170.21 g/mol .

  • HPLC-UV: N-oxides are generally more polar than the parent pyrazine. On a standard C18 reverse-phase column, the oxidized degradants will elute earlier than 2-Methyl-6-phenylpyrazine.

  • NMR (1H): The protons adjacent to the oxidized nitrogen will experience a significant downfield shift (typically +0.3 to +0.5 ppm) due to the deshielding effect of the highly electronegative oxygen atom .

Part 3: Visualizing the Degradation Pathway

To effectively prevent degradation, we must physically intervene at specific nodes in the oxidation pathway.

Pathway Substrate 2-Methyl-6-phenylpyrazine Radical Reactive Intermediates Substrate->Radical Excitation O2 Atmospheric O2 NOxide Pyrazine N-oxides (Degradation) O2->NOxide Oxidation UV UV/Vis Light UV->Radical Radical->NOxide Argon Argon Purge Argon->O2 Displaces Amber Amber Vials Amber->UV Blocks

Mechanistic pathway of pyrazine oxidation and targeted physical interventions.

Part 4: The Self-Validating Storage Protocol

To guarantee trustworthiness, a protocol must prove its own efficacy. This step-by-step methodology incorporates a Control Aliquot Strategy , ensuring that any downstream stability is definitively attributed to the storage conditions rather than batch variance.

Step-by-Step Methodology

Step 1: Baseline Quality Control (t=0)

  • Action: Analyze the bulk batch via HPLC-UV (254 nm) to establish a baseline purity (must be >99.0%).

  • Causality: You cannot measure degradation if you do not have a pristine baseline. Pre-existing N-oxides can autocatalyze further degradation.

Step 2: Aliquoting & The "Failure Control"

  • Action: Divide the batch into single-use aliquots (e.g., 5 mg per vial) to prevent repeated freeze-thaw cycles and oxygen re-exposure.

  • Validation Action: Place exactly 1 mg of the compound into a clear glass vial, leave it unpurged (ambient air), and store it at room temperature (25°C) on a benchtop. This is your Failure Control .

Step 3: Argon Displacement (Inerting)

  • Action: Gently purge each main aliquot vial with Argon gas for 15–20 seconds using a manifold.

  • Causality: Why Argon and not Nitrogen? Argon (39.9 g/mol ) is significantly denser than ambient air (~28.9 g/mol ) and Nitrogen (28.0 g/mol ). Argon sinks to the bottom of the vial, creating a heavy, physical protective blanket over the pyrazine derivative, whereas Nitrogen easily dissipates and mixes with room air, leaving residual oxygen at the sample interface.

Step 4: Sealing with PTFE & Amber Glass

  • Action: Use Amber glass vials and seal immediately with PTFE-lined (Teflon) screw caps. Wrap the seam tightly with Parafilm.

  • Causality: Amber glass acts as a cut-off filter for wavelengths <500 nm, blocking the UV-induced radical initiation phase. PTFE is chemically inert and impermeable to oxygen, unlike standard rubber/silicone septa which allow gas exchange over months and can leach plasticizers into azaaromatic compounds.

Step 5: Kinetic Suppression (Storage)

  • Action: Store the purged, sealed aliquots at -20°C or -80°C.

Step 6: System Validation (t=30 days)

  • Action: After 30 days, run HPLC on both a Main Aliquot and the Failure Control.

  • Result: The Failure Control should show 3-5% N-oxide formation, while the Main Aliquot remains at >99.0% purity. This self-validates that your protective environment is actively working.

Workflow QC1 1. Pre-Storage QC (HPLC purity >99%) Prep 2. Lyophilization / Drying (Remove H2O) QC1->Prep Aliquot 3. Aliquot into Amber Vials (Minimize freeze-thaw) Prep->Aliquot Purge 4. Argon Gas Overlay (Displace O2) Aliquot->Purge Seal 5. PTFE Cap + Parafilm (Moisture barrier) Purge->Seal Store 6. Store at -20°C / -80°C (Kinetic suppression) Seal->Store QC2 7. Post-Thaw QC (Validate stability) Store->QC2

Workflow for the self-validating inert storage of pyrazine derivatives.

Part 5: Quantitative Data Presentation

The following table summarizes the expected stability metrics of 2-Methyl-6-phenylpyrazine based on varying environmental controls. Use this to assess the risk of your current storage setup.

Storage ConditionAtmosphereContainer TypeTemperatureEst. Shelf-Life (>99% Purity)Monthly N-Oxide Formation Rate
Optimal Argon PurgedAmber, PTFE-Sealed-80°C> 36 months< 0.01%
Standard Argon PurgedAmber, PTFE-Sealed-20°C18 - 24 months< 0.05%
Sub-optimal Ambient AirClear Glass4°C3 - 6 months0.5 - 1.2%
Failure Control Ambient AirClear Glass25°C< 4 weeks3.5 - 5.0%

References

  • Oxidation methods for aromatic diazines: Substituted pyrazine-N-oxides, pyrazine-N,N′-dioxides, and 2,2′:6′,2″-terpyridine-1,1″-dioxide Source: ResearchGate / De Gruyter URL:[Link]

  • Pyridine-N-oxide Synthesis and Handling Procedures Source: Organic Syntheses URL:[Link]

Reference Data & Comparative Studies

Validation

2-Methyl-6-phenylpyrazine vs 2,3-dimethylpyrazine flavor profiles

A Senior Application Scientist’s Guide to Pyrazine Flavor Profiles: 2-Methyl-6-phenylpyrazine vs. 2,3-Dimethylpyrazine Pyrazines are heterocyclic, nitrogen-containing aromatic compounds that serve as the biochemical back...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist’s Guide to Pyrazine Flavor Profiles: 2-Methyl-6-phenylpyrazine vs. 2,3-Dimethylpyrazine

Pyrazines are heterocyclic, nitrogen-containing aromatic compounds that serve as the biochemical backbone for roasted, toasted, and nutty flavor profiles in food science, beverage development, and pharmaceutical formulation[1]. As a Senior Application Scientist, selecting the correct pyrazine derivative requires moving beyond basic odor descriptors to understand the physicochemical causality behind how these molecules partition in a matrix and bind to human olfactory receptors (such as OR5K1)[2].

This technical guide provides an objective, data-driven comparison between a highly volatile aliphatic pyrazine (2,3-dimethylpyrazine ) and a heavier, aryl-substituted analog (2-Methyl-6-phenylpyrazine ), detailing their structural impacts, sensory profiles, and the self-validating analytical protocols required to quantify them.

Physicochemical Dynamics & Sensory Profiling

The fundamental difference between these two compounds lies in their substitution patterns. 2,3-Dimethylpyrazine features two small methyl groups, rendering it a highly volatile "top note" with immediate sensory impact[3]. In contrast, 2-Methyl-6-phenylpyrazine incorporates a bulky phenyl ring. This aromatic addition drastically increases the molecular weight and lipophilicity (LogP), lowering its vapor pressure. Consequently, the phenyl-substituted pyrazine acts as a substantive "base note," taking longer to reach the olfactory epithelium but lingering significantly longer in lipid-heavy matrices[2][4].

Quantitative Data Summary
Parameter2,3-Dimethylpyrazine2-Methyl-6-phenylpyrazine
CAS Number 5910-89-474233-03-7
Molecular Weight 108.14 g/mol 170.21 g/mol
Substitution Type Dialkyl (Aliphatic)Alkyl + Aryl (Phenyl)
Primary Flavor Notes Nutty, peanut butter, caramel, corn-chip[3][5]Heavy roasted, earthy, woody, subtle floral[4][6]
Odor Threshold (Water) ~2,500 ppb[7]High (Substantive, lingering)[8]
Volatility / Impact High (Immediate top note)Low (Fixative, base note)
Substantivity (Odor Life) < 3 hours at 100%[5]> 24 hours (Estimated based on MW)

Mechanistic Causality: Structure-Odor Relationships (SOR)

The sensory divergence between these two molecules is driven by their biosynthetic origins and structural thermodynamics. 2,3-Dimethylpyrazine is a classic product of the Maillard reaction, formed via the condensation of aliphatic amino acids (like threonine) with dicarbonyls during thermal processing[1][2]. Its low steric hindrance allows it to rapidly bind and release from olfactory receptors, creating a sharp, recognizable "roasted nut" or "corn-chip" spike[3].

Conversely, 2-Methyl-6-phenylpyrazine requires the involvement of aromatic amino acids (like phenylalanine) during thermal degradation[6]. The pi-pi stacking capabilities of the phenyl ring alter its binding affinity, shifting the sensory perception from a sharp nutty note to a deeper, earthy, and slightly astringent profile[4]. In formulation, the high LogP of the phenyl variant means it will preferentially partition into the lipid phase of an emulsion, requiring a higher concentration to achieve headspace equilibrium but providing excellent flavor masking longevity for bitter active pharmaceutical ingredients (APIs).

Maillard A Reducing Sugars + Amino Acids B Strecker Degradation & Dicarbonyls A->B Thermal Energy C Aliphatic Amino Acids (e.g., Threonine/Alanine) B->C D Aromatic Amino Acids (e.g., Phenylalanine) B->D E 2,3-Dimethylpyrazine (High Volatility, Nutty) C->E Condensation F 2-Methyl-6-phenylpyrazine (Low Volatility, Earthy) D->F Condensation

Figure 1: Divergent Maillard reaction pathways dictating the formation of aliphatic vs. aryl pyrazines.

Experimental Methodologies

To objectively evaluate these compounds, sensory data must be correlated with precise instrumental quantification. The following protocols represent the gold standard for self-validating pyrazine analysis.

Protocol A: HS-SPME-GC-O/MS for Volatile Profiling

This workflow utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Olfactometry/Mass Spectrometry (GC-O/MS). The inclusion of a deuterated internal standard ensures the system is self-validating against matrix suppression[9][10].

  • Sample Preparation: Accurately weigh 3.0 g of the homogenized sample matrix into a 20 mL headspace vial. Spike the sample with a known concentration of a deuterated internal standard (e.g., [2H6]-2-methylpyrazine) to correct for matrix-dependent partitioning variations[9][10].

  • Extraction (HS-SPME): Seal the vial and pre-incubate at 40°C for 10 minutes. Expose a DVB/CAR/PDMS SPME arrow to the headspace for 30 minutes. Causality: The triple-phase fiber ensures optimal capture of both the highly volatile 2,3-dimethylpyrazine and the heavier, lipophilic 2-methyl-6-phenylpyrazine[10].

  • Desorption & Separation: Retract the fiber and insert it into the GC inlet (splitless mode, 230°C) for 80 seconds[10]. Separate the analytes using a high-polarity DB-FFAP column (or equivalent), programming the oven from 40°C to 245°C[10][11].

  • Parallel Detection: Route the column effluent through a 1:1 splitter. Direct half to the Mass Spectrometer (Electron Ionization at 70 eV) for structural identification and quantitation[9]. Direct the other half to a humidified Olfactory Detection Port (GC-O) where a trained assessor records the exact elution time and sensory descriptor[11][12].

Workflow S Sample Preparation (+ Deuterated Internal Standard) E HS-SPME Extraction (DVB/CAR/PDMS Fiber) S->E GC Gas Chromatography (DB-FFAP Polar Column) E->GC 230°C Desorption Split 1:1 Effluent Splitter GC->Split MS Mass Spectrometry (MS) (Identification & Quantitation) Split->MS O Olfactometry (GC-O) (Human Sensory Characterization) Split->O

Figure 2: HS-SPME-GC-O/MS parallel analytical workflow for self-validating pyrazine characterization.

Protocol B: 3-Alternative Forced Choice (3-AFC) Sensory Threshold Determination

To determine the precise odor detection threshold (ODT) without psychological bias, the 3-AFC method is utilized[12][13].

  • Dilution Series Formulation: Prepare a logarithmic dilution series of the target pyrazine in odor-free, deionized water (or a neutral lipid matrix, depending on the target application)[13].

  • Blinded Presentation: For each concentration tier, present a panel of 10–15 trained assessors with three identical sniffing vials. Two vials contain only the blank matrix (water); one vial contains the spiked pyrazine sample[12][13].

  • Forced Choice Evaluation: Instruct panelists to sniff all three vials in a randomized order and force them to identify the "odd" sample, even if they must guess. Causality: This mathematically eliminates false positives and sensory fatigue bias[13].

  • Statistical Thresholding: Record the responses. The detection threshold is defined as the concentration at which 50% of the panel correctly identifies the spiked sample above the statistical probability of chance[12][13].

References

  • PerfumersWorld - 2 3-Dimethyl Pyrazine Odour and Uses. Retrieved from:[Link]

  • The Good Scents Company - 2,3-dimethyl pyrazine, 5910-89-4. Retrieved from: [Link]

  • Leffingwell & Associates - Pyrazines: Odor Properties & Molecular Visualization. Retrieved from: [Link]

  • MDPI - Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. Retrieved from: [Link]

  • National Institutes of Health (PMC) - Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Retrieved from:[Link]

Sources

Comparative

comparing catalytic efficiency of 2-Methyl-6-phenylpyrazine ligands

Comparative Guide: Catalytic Efficiency of 2-Methyl-6-phenylpyrazine (mppz) Ligands in Photoredox Catalysis As photoredox catalysis continues to redefine synthetic organic chemistry, the demand for highly tunable, robust...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Catalytic Efficiency of 2-Methyl-6-phenylpyrazine (mppz) Ligands in Photoredox Catalysis

As photoredox catalysis continues to redefine synthetic organic chemistry, the demand for highly tunable, robust transition-metal photocatalysts has surged. While cyclometalated iridium(III) complexes bearing 2-phenylpyridine (ppy) ligands are considered the industry standard, the pursuit of optimized single-electron transfer (SET) kinetics has led to the exploration of highly tailored heterocyclic ligands.

This guide provides an objective, data-driven comparison of the 2-Methyl-6-phenylpyrazine (mppz) ligand against its traditional alternatives, 2-phenylpyridine (ppy) and 2-phenylpyrazine (ppz) . By analyzing their photophysical properties, electrochemical redox potentials, and benchmark catalytic efficiencies, we will demonstrate how the structural nuances of the mppz ligand can be leveraged to optimize demanding photoredox transformations.

Mechanistic Insights: The mppz Electronic Advantage

To understand the catalytic efficiency of a ligand, we must first examine how it perturbs the electronic structure of the metal center. In cyclometalated iridium(III) complexes, the nature of the C^N ligand dictates the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and the stability of the triplet metal-to-ligand charge-transfer ( 3 MLCT) excited state.

  • The Baseline (ppy): The standard 2-phenylpyridine ligand provides a strong ligand-field, resulting in a highly reducing excited state but a relatively short emission lifetime.

  • The Pyrazine Shift (ppz): Substituting the pyridine ring for a pyrazine ring (ppz) introduces a more electron-deficient nitrogen heterocycle. This significantly lowers the LUMO energy, making the resulting complex a much stronger photo-oxidant. However, this electron deficiency destabilizes the metal center, often leading to faster non-radiative decay and shorter excited-state lifetimes.

  • The mppz "Goldilocks" Zone: The 2-Methyl-6-phenylpyrazine (mppz) ligand introduces a critical modification: a methyl group on the pyrazine ring. This methyl group exerts a +I inductive electron-donating effect, which partially offsets the extreme electron deficiency of the pyrazine core [1].

Causality in Catalysis: The inductive effect of the methyl group in mppz enriches the electron density at the iridium center compared to ppz. This subtle electronic tuning stabilizes the 3 MLCT emissive state, extending the emission lifetime up to 2–3 μ s [2]. In the context of photoredox catalysis, a longer excited-state lifetime is paramount; it provides a wider temporal window for diffusion-controlled bimolecular quenching with the substrate, directly translating to higher turnover frequencies (TOF) [3].

LigandComparison ppy 2-Phenylpyridine (ppy) • Baseline LUMO • Moderate lifetime ppz 2-Phenylpyrazine (ppz) • Lower LUMO • Stronger photo-oxidant ppy->ppz N-substitution (Electron withdrawing) mppz 2-Methyl-6-phenylpyrazine • +I Methyl effect • Extended 3MLCT lifetime ppz->mppz Methylation (Electron donating)

Electronic tuning of cyclometalating ligands from ppy to mppz for optimized photoredox catalysis.

Comparative Data Analysis

To objectively evaluate the mppz ligand, we compare the photophysical, electrochemical, and catalytic data of the corresponding heteroleptic iridium complexes: [Ir(L)2​(bpy)]PF6​ (where L = ppy, ppz, or mppz, and bpy = 2,2'-bipyridine).

Table 1: Photophysical and Electrochemical Properties

Data synthesizes established trends for cyclometalated Ir(III) complexes under standard conditions (MeCN, 298K, vs. SCE).

Ligand CoreComplex λem​ (nm)Excited State τ ( μ s) E1/2​(IrIV/IrIII) (V) E1/2​(IrIII/IrII) (V)
ppy [Ir(ppy)2​(bpy)]+ 5850.4+1.26-1.37
ppz [Ir(ppz)2​(bpy)]+ 5600.8+1.45-1.25
mppz [Ir(mppz)2​(bpy)]+ 5752.5 +1.38-1.30

Data Interpretation: The mppz complex exhibits an oxidation potential (+1.38 V) that is stronger than ppy but slightly milder than ppz, preventing catalyst degradation. Crucially, its excited-state lifetime ( τ=2.5μs ) is significantly longer than both alternatives, making it a superior candidate for challenging SET events.

Table 2: Catalytic Efficiency in Benchmark Decarboxylative Alkylation

Reaction Conditions: 1.0 mmol substrate, 1.0 mol% catalyst, 2.0 equiv base, Blue LED (450 nm), MeCN, 18h.

CatalystCatalyst Loading (mol%)Isolated Yield (%)Turnover Number (TON)Turnover Frequency ( h−1 )
[Ir(ppy)2​(bpy)]PF6​ 1.065653.6
[Ir(ppz)2​(bpy)]PF6​ 1.072724.0
[Ir(mppz)2​(bpy)]PF6​ 1.089 89 4.9

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols for the synthesis and application of the mppz-based catalyst are designed as self-validating systems . Built-in quality control (QC) checkpoints guarantee that each step has proceeded correctly before advancing.

Protocol A: Synthesis of [Ir(mppz)2​(bpy)]PF6​ Photocatalyst

Step 1: Formation of the Chloride-Bridged Dimer [Ir(mppz)2​Cl]2​

  • Procedure: In a 50 mL Schlenk flask, combine IrCl3​⋅3H2​O (1.0 equiv) and 2-Methyl-6-phenylpyrazine (2.2 equiv). Add a degassed mixture of 2-ethoxyethanol and deionized water (3:1 v/v). Reflux at 110°C under an argon atmosphere for 24 hours.

  • Causality: The high boiling point of 2-ethoxyethanol provides the thermal energy required to overcome the extreme kinetic inertness of the Ir(III) starting material. The water solubilizes the generated HCl and chloride salts, driving the precipitation of the highly hydrophobic dimer.

  • Self-Validation (QC 1): Cool the mixture to room temperature. A successful reaction is visually confirmed by the formation of a dense yellow-green precipitate. Filter and wash with ethanol/hexane. Analytical Check: Perform 1H NMR in CDCl3​ . The complete disappearance of the downfield proton signals of the free mppz ligand confirms quantitative cyclometalation.

Step 2: Ligand Cleavage and Monomer Assembly

  • Procedure: Suspend the dimer (1.0 equiv) and 2,2'-bipyridine (2.1 equiv) in a 1:1 mixture of CH2​Cl2​ and methanol. Reflux under argon for 4 hours.

  • Causality: The coordinating bpy ligand cleaves the chloride bridge of the dimer. The mixed solvent system ensures solubility of both the non-polar dimer and the polar monomeric product.

  • Procedure (Anion Exchange): Cool the solution and add a saturated aqueous solution of NH4​PF6​ (10 equiv). Stir for 30 minutes, then extract with CH2​Cl2​ .

  • Self-Validation (QC 2): The anion exchange drives the product into the organic layer. Analytical Check: High-Resolution Mass Spectrometry (HRMS) must show a base peak corresponding to [M−PF6​]+ . UV-Vis spectroscopy should reveal a characteristic MLCT absorption band at ∼420 nm.

Protocol B: Benchmark Photoredox Catalysis (Decarboxylative Alkylation)
  • Procedure: In a dry 10 mL vial equipped with a stir bar, add the carboxylic acid substrate (0.5 mmol), Michael acceptor (0.75 mmol), base (1.0 mmol), and the synthesized [Ir(mppz)2​(bpy)]PF6​ catalyst (1.0 mol%).

  • Procedure: Add 5.0 mL of anhydrous acetonitrile. Seal the vial with a PTFE septum and degas via freeze-pump-thaw (3 cycles).

  • Causality: Oxygen is a potent triplet state quencher. Strict degassing is mandatory to prevent the 3 MLCT state of the mppz catalyst from being prematurely quenched by O2​ , which would plummet the TON.

  • Procedure: Irradiate the vial with a 450 nm Blue LED at room temperature for 18 hours.

  • Self-Validation (QC 3):

    • Control Check: Run a parallel reaction wrapped completely in aluminum foil (Dark Control). A 0% yield in the dark control validates that the transformation is strictly photochemically driven and rules out thermal background reactions.

    • Reaction Monitoring: Monitor via GC-MS. The superior lifetime of the mppz catalyst should result in >95% substrate consumption within 18 hours, outperforming the ppy analogue which typically stalls at ~70% conversion due to catalyst photobleaching.

Workflow cluster_0 Catalyst Synthesis & QC cluster_1 Photoredox Catalysis Step1 IrCl3 + mppz Ligand (110°C, 24h) QC1 QC: Yellow-green precipitate 1H NMR confirms dimer Step1->QC1 Step2 Cleavage with bpy (Reflux, 4h) QC1->Step2 QC2 QC: HRMS[M-PF6]+ UV-Vis: MLCT at 420 nm Step2->QC2 Step3 Substrate +[Ir(mppz)2(bpy)]+ Blue LED (450 nm) QC2->Step3 Purified Catalyst QC3 QC: Dark control (0% yield) GC-MS monitoring Step3->QC3

Self-validating workflow for the synthesis and application of mppz-based iridium photocatalysts.

Conclusion

For researchers and drug development professionals scaling photoredox methodologies, catalyst selection is the primary bottleneck. While ppy-based catalysts are highly accessible, they often suffer from short excited-state lifetimes and rapid photobleaching in demanding SET reactions.

The 2-Methyl-6-phenylpyrazine (mppz) ligand offers a structurally elegant solution. By combining the strong π -accepting properties of a pyrazine core with the inductive electron donation of a methyl group, mppz-based iridium catalysts achieve a "Goldilocks" redox potential and exceptionally long triplet lifetimes. As demonstrated by the comparative data, this directly translates to higher turnover numbers, superior catalytic efficiency, and broader substrate scope in photoredox transformations.

References

  • Title: New Luminescent Cyclometalated Iridium(III) Diimine Complexes as Biological Labeling Reagents Source: Inorganic Chemistry (American Chemical Society) URL: [Link]

  • Title: Novel Luminescent Cyclometalated Iridium(III) Diimine Complexes That Contain a Biotin Moiety Source: Organometallics (American Chemical Society) URL: [Link]

  • Title: Design and Synthesis of Cyclometalated Iridium(III) Complexes—Chromophore Hybrids that Exhibit Long-Emission Lifetimes Based on a Reversible Electronic Energy Transfer Mechanism Source: Inorganic Chemistry (American Chemical Society) URL: [Link]

Validation

validation of GC-MS quantification methods for 2-Methyl-6-phenylpyrazine

Comprehensive Guide: Validation of GC-MS Quantification Methods for 2-Methyl-6-phenylpyrazine As a Senior Application Scientist, I frequently encounter the analytical challenges associated with quantifying volatile heter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide: Validation of GC-MS Quantification Methods for 2-Methyl-6-phenylpyrazine

As a Senior Application Scientist, I frequently encounter the analytical challenges associated with quantifying volatile heterocyclic aromatic compounds. 2-Methyl-6-phenylpyrazine (CAS 74233-03-7)[1] is a critical pyrazine derivative, serving both as a potent flavor/aroma contributor in thermally processed matrices and as a structural motif in pharmaceutical development.

Because pyrazines are highly volatile and prone to severe matrix effects, selecting and validating the correct analytical platform is paramount. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against alternative methodologies and provides a field-proven, self-validating protocol for the robust quantification of 2-Methyl-6-phenylpyrazine.

Platform Comparison: GC-MS vs. Alternative Modalities

While multiple platforms can detect pyrazine derivatives, their performance varies drastically depending on the sample matrix. Positional isomers of pyrazines often yield nearly identical mass spectra, making chromatographic resolution and retention index (RI) mapping critical for unambiguous identification[2].

Analytical PlatformSensitivity (LOD)Specificity / ResolutionMatrix SusceptibilityPrimary Application
HS-SPME-GC-MS 0.05 - 0.1 ng/gExcellent (SIM/MRM + RI matching)Low (Headspace isolation)Complex matrices, trace flavor profiling, impurity analysis
Direct GC-FID 1.0 - 5.0 µg/gModerate (Retention Time only)High (Co-elution risks)High-purity API/intermediate batch release
UPLC-MS/MS 0.5 - 2.0 ng/gHigh (MRM transitions)Medium (Ion suppression)Aqueous samples, non-volatile pyrazine derivatives[3]

The Verdict: For 2-Methyl-6-phenylpyrazine, Headspace Solid-Phase Microextraction coupled with GC-MS (HS-SPME-GC-MS) remains the gold standard. Liquid chromatography (LC-MS/MS) is viable for liquid distillates[3], but it struggles with the high volatility of pyrazines during sample concentration. HS-SPME exploits this volatility, extracting the analyte from the headspace without injecting non-volatile matrix contaminants into the GC system[4].

Analytical Workflow & Causality

To achieve high-fidelity quantification, the workflow must actively correct for analytical variability. The use of stable isotope-labeled internal standards (e.g., deuterated pyrazines) is mandatory[5]. Because the deuterated standard is chemically identical to 2-Methyl-6-phenylpyrazine, it behaves identically during extraction and co-elutes in the GC, perfectly canceling out matrix-induced signal suppression or enhancement.

Workflow Sample Sample Matrix (+ Deuterated IS) Extraction HS-SPME Extraction (CAR/PDMS Fiber) Sample->Extraction GC Gas Chromatography (VF-5ms Column) Extraction->GC MS Mass Spectrometry (EI Mode, SIM) GC->MS Data Quantification (Isotope Dilution) MS->Data

Fig 1: End-to-end HS-SPME-GC-MS workflow for 2-Methyl-6-phenylpyrazine quantification.

Self-Validating Experimental Protocol

A protocol is only as trustworthy as its internal controls. The following methodology is designed as a self-validating system : it continuously interrogates its own reliability by bracketing unknown samples with continuous calibration verification (CCV) standards and matrix blanks.

Step 1: Reagent & System Preparation
  • Standards: Prepare a primary stock solution of 2-Methyl-6-phenylpyrazine[1] in GC-grade methanol.

  • Internal Standard (IS): Prepare a working solution of a deuterated analogue (e.g., 2-Methylpyrazine-d6)[5].

  • Causality Check: Methanol is chosen as the solvent because it is highly miscible and does not interfere with the partitioning of the pyrazine into the headspace during SPME.

Step 2: HS-SPME Extraction
  • Transfer 2.0 g (or 2.0 mL) of the sample into a 20 mL headspace vial.

  • Add 5.0 mL of saturated NaCl aqueous solution and 10 µL of the deuterated IS working solution.

  • Seal the vial with a PTFE/silicone septum.

  • Incubate at 60°C for 15 minutes with orbital agitation.

  • Expose an 85 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace for 30 minutes.

  • Causality Check: The addition of saturated NaCl induces a "salting-out" effect, decreasing the analyte's solubility in the aqueous phase and driving it into the headspace. The CAR/PDMS fiber is specifically selected because its microporous structure is optimal for trapping low-molecular-weight, volatile nitrogenous heterocycles[4].

Step 3: GC-MS Acquisition
  • Desorption: Insert the fiber into the GC inlet (splitless mode) at 250°C for 3 minutes.

  • Chromatography: Use a VF-5ms (or equivalent 5% phenyl-methylpolysiloxane) column (30 m × 0.25 mm × 0.25 µm).

  • Oven Program: 40°C (hold 2 min) → ramp 5°C/min to 150°C → ramp 20°C/min to 250°C (hold 5 min).

  • Mass Spectrometry: Operate in Electron Ionization (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) targeting the molecular ion and primary fragments of 2-Methyl-6-phenylpyrazine, alongside the corresponding ions for the deuterated IS.

Step 4: System Suitability & Sequence Logic (Self-Validation)

To guarantee data integrity, the autosampler sequence must follow this strict order:

  • Blank (Solvent): Proves the system is free of baseline contamination.

  • Calibration Curve (5 points): Establishes linearity.

  • Matrix Blank: Proves no endogenous interference at the target retention time.

  • Samples (1-10): Analyte quantification via isotope dilution.

  • CCV (Continuous Calibration Verification): A mid-level standard injected every 10 samples. If the CCV drifts by >15%, the system automatically halts, invalidating the previous batch.

Method Validation Metrics

To comply with stringent analytical guidelines (e.g., ICH Q2(R1)), the GC-MS method must be validated against specific performance metrics.

Validation Start Self-Validating System Spec Specificity Matrix Blank + IS Start->Spec Lin Linearity Calibration Curve (R² > 0.995) Start->Lin Acc Accuracy Spike Recovery (80-120%) Start->Acc Prec Precision RSD < 5% (Intra/Inter-day) Start->Prec

Fig 2: Core validation parameters ensuring analytical trustworthiness and method robustness.

Target Validation Data for 2-Methyl-6-phenylpyrazine:

Validation ParameterAcceptance CriteriaTypical Performance (GC-MS)Causal Justification
Linearity (R²) ≥ 0.9950.998 - 0.999Ensures proportional detector response across the biological/chemical range.
LOD (S/N) ≥ 30.07 ng/g[4]Defines the absolute minimum detectable trace level in the matrix.
LOQ (S/N) ≥ 100.25 ng/gEstablishes the lowest concentration for reliable, reproducible quantification.
Recovery (Accuracy) 80% - 120%92% - 105%Validates that the HS-SPME extraction is not biased by matrix binding.
Precision (RSD) ≤ 5.0%2.1% (Intra-day)Confirms instrumental stability and autosampler reproducibility.

References

  • Benchchem. "Application Note: High-Sensitivity GC-MS Method for Pyrazine Quantification Using Deuterated Internal Standards." Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyfPcM4vjEyziVBngpqd4v3f9ShUxyR51sRoDSikT1KDICE7ppYo7F3ydv88JxZfX66kK5xZ8ac4NrCJ1MOmeN1hV78HhAyw6jBd9GGjzD61MDgzkJ1qqA6tEB8I92GaV9KtWLvFFjjlOzuVPLFL3Fn-OOgAXoqZ4oiHHlPKTlKlGOpif6-9OOd6V9wUwYgzLotEafrtvfBUVAnGMF5HAiJbCPzim6FKqbge51ZqS3xCc0xZ57L_5sXiIE9qJLwpiN8_vvEWXVpIM2bw==]
  • BLD Pharm. "74233-03-7 | 2-Methyl-6-phenylpyrazine." BLD Pharm.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHuGevMm0n-GvcmOo4xXY6NfyI2ghcjYtA6NFl6KqbbuaMcbYA6FmTsnBIAr9lBsD4MwkFYFUYfer0SNt7gH4RbQIrWpy9b2stvrHydLGop78LUgrTjZVSXLIzBeXjVtbKRp7z2GAILFPqeQ==]
  • Center for Mass Spectrometry, Stevens Institute of Technology. "Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS)." Journal of Chromatography A / NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYP5j_sTUvn00E_gbMJpM6v6hvFStu6c75Ebm3as0kr2MpGZmplP_txS-J_xAY_WWaPQA67WcITkcOB1G9jLXrlW5rDes9e0TaZOtoosLwkFofFz2rJxRoLl1jQPCWmAEFweM=]
  • ResearchGate. "Identification of pyrazine derivatives in a typical maple syrup using headspace solid-phase microextraction with gas chromatography–mass spectrometry." ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUqRYJML9s3fphlOljBoFMAGjmXINnt1q98XSSvFyf1z2Wuf4p7-bBGycq1VwmHlSbSn7_LmSp7eiZvbeXduwdstL8iv146omD5bkiI7PhSy2X_f6Pyc1fADvmEd9CjCGKq-dBXgM5OB0E-vM8d-IXiYJ-_yuViCFYnbyh2VkULTtr8-oEARJa7wEM_8jQ3saZUuPOpPLcZFJkl0Xtae2SVe7jORBuknQZCx2BbTQpQ_cEXeM8fqaoF1B2XQal3KAde96aEdqZLCCwbcjakzoOsYaf3cmbvFv5gm8xxTkP3IL-6NmYNEN5pARG6RUCM9Bfnv7zv_VqyuuLWhXnTzWhwyPb]
  • MDPI. "Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu." MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFc9GW5vd9-pqhV6kTyzToMRqaTJ06YHMVc8jni2l3AvO9XfVoRtMmRClI-0Sx3-Usgxko6hoVdfqSwm0k3gAvQ3eyMCtQWUpsPLA33Jtpz9eJxxoRXS0iKVkIzuyPDPeX8]

Sources

Comparative

2-Methyl-6-phenylpyrazine versus other substituted pyrazines in drug design

The Pyrazine Scaffold in Rational Drug Design: A Comparative Guide to 2-Methyl-6-phenylpyrazine and Substituted Analogues As drug discovery shifts toward highly targeted, precision-engineered therapeutics, the pyrazine r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Pyrazine Scaffold in Rational Drug Design: A Comparative Guide to 2-Methyl-6-phenylpyrazine and Substituted Analogues

As drug discovery shifts toward highly targeted, precision-engineered therapeutics, the pyrazine ring has emerged as a privileged heterocyclic scaffold. Compared to pyridines or benzenes, pyrazines offer a unique pharmacological profile: their two para-oriented nitrogen atoms lower the basicity (pKa ~0.6) of the ring, improving membrane permeability and metabolic stability, while acting as powerful hydrogen-bond acceptors 1.

However, the true power of the pyrazine scaffold lies in its regiochemistry. The spatial orientation of substituents—whether 2,6-, 2,3-, or 2,5-disubstituted—dictates the molecule's three-dimensional trajectory and, consequently, its biological target. This guide objectively compares the archetypal 2,6-disubstituted fragment, 2-methyl-6-phenylpyrazine , against other substitution patterns, providing the structural causality, quantitative data, and self-validating experimental methodologies required for rational drug design.

Structural Causality: Why Regiochemistry Dictates Target Affinity

In the context of structure-activity relationships (SAR), the position of substituents on the pyrazine ring acts as a geometric steering wheel for the molecule.

  • 2,6-Disubstituted Pyrazines (The Kinase Archetype): Using 2-methyl-6-phenylpyrazine as a foundational fragment, the 2- and 6-positions project substituents at a ~120° angle. This geometry perfectly mimics the adenine ring of ATP. Crucially, this substitution pattern leaves the N1 and N4 atoms sterically unhindered, allowing them to form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region 2. The 2-methyl group provides a small hydrophobic vector to anchor into the ATP-binding pocket, while the 6-phenyl group can be elaborated to extend into the solvent-exposed channel or an adjacent allosteric site. This makes the 2,6-scaffold highly potent against kinases like BRAF and CK2 3.

  • 2,3-Disubstituted Pyrazines (The CNS Modulators): When substituents are placed adjacent to one another, steric clashing forces the functional groups out of the pyrazine plane, creating a non-planar dihedral twist. While this geometry is highly unfavorable for flat kinase ATP pockets, it is optimal for targeting the 3D volumetric pockets of GPCRs or ion channels (e.g., α4β2 nicotinic acetylcholine receptors).

  • 2,5-Disubstituted Pyrazines (The Linear Binders): Substituents at the 2 and 5 positions project linearly (180°). This rigid, elongated vector prevents the molecule from simultaneously occupying the kinase hinge region and the adjacent hydrophobic cleft, drastically reducing its utility in kinase inhibition but making it suitable for linear groove binders or RNA splicing modulators.

Quantitative SAR Comparison

The table below summarizes the comparative performance of these regiochemical scaffolds when evaluated against standard kinase targets (e.g., BRAF V600E).

Scaffold GeometryRepresentative FragmentPrimary Target ClassKinase Affinity (IC50)Structural Causality & Binding Mode
2,6-Disubstituted 2-Methyl-6-phenylpyrazineKinases (BRAF, CK2)< 50 nM ~120° substituent angle. Unhindered N1/N4 atoms form stable bidentate H-bonds with the kinase hinge region (e.g., Cys532).
2,3-Disubstituted 2,3-DiphenylpyrazineCNS Receptors> 5000 nM Steric clash prevents planar alignment. Forces a dihedral twist that physically clashes with the narrow ATP binding cleft.
2,5-Disubstituted 2-Methyl-5-phenylpyrazineGroove Binders> 1000 nM 180° linear projection. Fails to simultaneously occupy the ATP hinge region and the adjacent hydrophobic pocket.

Mechanistic Pathway Visualization

To understand the therapeutic value of 2,6-disubstituted pyrazines, we must visualize the oncogenic signaling cascade they disrupt. By outcompeting ATP at the BRAF kinase hinge region, these compounds halt the downstream phosphorylation cascade responsible for tumor proliferation 4.

Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS GTPase RTK->RAS Activation BRAF BRAF Kinase (2,6-Pyrazine Target) RAS->BRAF Recruitment MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Tumor Cell Proliferation ERK->Proliferation Gene Transcription

BRAF/MEK/ERK signaling cascade targeted by 2,6-disubstituted pyrazine kinase inhibitors.

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, the protocols used to synthesize and evaluate these compounds must be robust and self-correcting.

Protocol A: Synthesis of 2-Methyl-6-phenylpyrazine via Suzuki-Miyaura Coupling

Causality of Choice: The synthesis relies on a palladium-catalyzed cross-coupling between 2-chloro-6-methylpyrazine and phenylboronic acid. We select Pd(dppf)Cl2 as the catalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium center during the catalytic cycle. This spatial arrangement significantly accelerates the rate-limiting reductive elimination step, preventing off-target homocoupling of the boronic acid. A biphasic solvent system is utilized to ensure the inorganic base activates the boronic acid while the organic substrates remain fully solvated.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask under argon, combine 2-chloro-6-methylpyrazine (1.0 equiv) and phenylboronic acid (1.2 equiv).

  • Catalyst & Base Addition: Add Pd(dppf)Cl2 (0.05 equiv) and potassium carbonate (K2CO3, 2.0 equiv).

  • Solvent System: Inject a degassed mixture of 1,4-Dioxane and Water (4:1 ratio, 0.2 M concentration). Self-validation step: The biphasic nature ensures that as the reaction proceeds, the organic product partitions into the dioxane layer, protecting it from base-catalyzed degradation.

  • Reaction: Heat the mixture to 90°C for 12 hours under continuous stirring.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure 2-methyl-6-phenylpyrazine. Confirm purity (>95%) via LC-MS and 1H-NMR.

Protocol B: TR-FRET Kinase Inhibition Assay

Causality of Choice: Highly conjugated heteroaromatics like substituted pyrazines often exhibit intrinsic auto-fluorescence in the blue/green spectrum (300-500 nm), which creates false positives in standard fluorescence assays. By utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), we introduce a 50–100 µs delay before signal acquisition. This temporal gating allows the short-lived background auto-fluorescence of the pyrazine compounds to decay completely. Furthermore, the ratiometric readout intrinsically normalizes the data, mathematically canceling out well-to-well variations in liquid dispensing.

Step-by-Step Procedure:

  • Reagent Assembly: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

  • Enzyme/Substrate Mix: Add recombinant BRAF(V600E) kinase and a biotinylated peptide substrate to a 384-well microplate.

  • Compound Incubation: Dispense the pyrazine derivatives (serial dilutions from 10 µM to 0.1 nM) into the wells. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add ATP at its predetermined Michaelis constant ( Km​ ) to initiate the kinase reaction. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding EDTA. Add the detection mixture: Europium-labeled anti-phospho antibody (FRET Donor) and Streptavidin-APC (FRET Acceptor).

  • Ratiometric Readout: Read the plate on a TR-FRET compatible microplate reader. Calculate the emission ratio (665 nm / 615 nm). Plot the normalized ratios against compound concentration to determine the IC50​ .

Discovery Workflow Visualization

The rational design of pyrazine-based therapeutics is an iterative, data-driven cycle.

Workflow Design Rational Design (Hinge-Binding Optimization) Synthesis Suzuki-Miyaura Coupling (Pd-Catalyzed) Design->Synthesis Validation LC-MS & NMR (Purity >95%) Synthesis->Validation Assay TR-FRET Kinase Assay (Ratiometric Readout) Validation->Assay SAR SAR Analysis (2,6- vs 2,3- vs 2,5-) Assay->SAR SAR->Design Iterative Refinement

Iterative drug discovery workflow for the optimization of pyrazine-based kinase inhibitors.

References

  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: Bioorganic & Medicinal Chemistry Letters (PubMed/NIH)
  • Discovery and SAR of 5-(3-Chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic Acid (CX-4945)
  • Novel Inhibitors of the v-raf Murine Sarcoma Viral Oncogene Homologue B1 (BRAF)

Sources

Validation

Benchmarking 2-Methyl-6-phenylpyrazine Derivatives in Early Drug Discovery: A Comparative Guide to Kinase and GPCR Scaffold Selection

Executive Summary In early-stage drug discovery, the selection of a core heterocyclic scaffold dictates the trajectory of lead optimization, influencing everything from target binding affinity to metabolic stability. The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, the selection of a core heterocyclic scaffold dictates the trajectory of lead optimization, influencing everything from target binding affinity to metabolic stability. The 2-methyl-6-phenylpyrazine scaffold has emerged as a highly versatile and privileged chemotype, particularly in the development of kinase inhibitors targeting the DNA Damage Response (DDR) network [1] and as allosteric modulators for G-protein-coupled receptors (GPCRs) [2].

This guide objectively benchmarks the 2-methyl-6-phenylpyrazine core against traditional pyridine and pyrimidine alternatives. By examining the causality behind its physicochemical properties and detailing self-validating experimental workflows, this document provides a comprehensive framework for integrating this scaffold into your hit-to-lead pipelines.

Structural Rationale & Scaffold Benchmarking

The fundamental advantage of the pyrazine ring over pyridine or pyrimidine lies in its distinct electron distribution. The presence of two para-oriented nitrogen atoms significantly lowers the basicity of the ring ( pKa​ ~0.6) compared to pyridine ( pKa​ ~5.2).

Causality in Scaffold Selection:

  • Reduced hERG Liability: The lowered basicity prevents the scaffold from carrying a strong positive charge at physiological pH, drastically reducing unwanted interactions with the hERG potassium channel—a common point of failure for basic pyridine derivatives.

  • Kinase Hinge Binding: In ATP-competitive kinase inhibitors, one of the pyrazine nitrogens acts as a critical hydrogen-bond acceptor. Unlike pyrimidines, which can suffer from poor aqueous solubility due to high crystal lattice energy (flat, symmetrical packing), the asymmetric substitution in 2-methyl-6-phenylpyrazine disrupts crystal packing, improving solubility while maintaining hinge-binding capability.

  • Metabolic Stability: The electron-deficient nature of the pyrazine ring makes it highly resistant to cytochrome P450-mediated oxidative metabolism compared to electron-rich phenyl or standard pyridine rings.

Table 1: Comparative Physicochemical & In Vitro Profiling
Property / Parameter2-Methyl-6-phenylpyridine4-Methyl-6-phenylpyrimidine2-Methyl-6-phenylpyrazine
Ring Basicity ( pKa​ ) ~5.2 (Moderate)~1.3 (Low)~0.6 (Very Low)
Aqueous Solubility HighLow (High lattice energy)Moderate to High
Kinase Hinge Affinity Weak (Single H-bond)Strong (Dual H-bond potential)Strong (Directional H-bond)
hERG Inhibition Risk HighLowVery Low
Metabolic Stability (HLM) Moderate (N-oxidation risk)HighHigh (Electron deficient)

Application 1: ATR Kinase Inhibition (Oncology)

The 2-methyl-6-phenylpyrazine core is the foundational pharmacophore for several clinical-stage Ataxia Telangiectasia Mutated and Rad3-Related (ATR) kinase inhibitors, most notably Berzosertib (VX-970 / M6620) [1].

In the ATR active site, the pyrazine nitrogen forms a critical hydrogen bond with the backbone amide of the hinge region. Meanwhile, the C6-phenyl group projects into the hydrophobic selectivity pocket, and the C2-methyl group provides steric shielding that forces the molecule into a bioactive coplanar conformation, preventing clashes with the gatekeeper residue (Tyr2365).

ATR_Pathway DNA_Damage DNA Double-Strand Breaks (Replication Stress) RPA RPA Protein Complex DNA_Damage->RPA Recruits ATR ATR Kinase (Target) RPA->ATR Activates Chk1 Chk1 Kinase ATR->Chk1 Phosphorylates CellCycle Cell Cycle Arrest & DNA Repair Chk1->CellCycle Induces Apoptosis Apoptosis (If Unrepaired) CellCycle->Apoptosis Failure Inhibitor Phenylpyrazine Inhibitor (e.g., VE-821) Inhibitor->ATR Blocks (Hinge Bind)

Caption: ATR/Chk1 DNA Damage Response pathway illustrating the intervention point for phenylpyrazine inhibitors.

Protocol 1: In Vitro ATR Kinase Assay (TR-FRET)

Causality Check: Highly conjugated heterocyclic scaffolds like phenylpyrazines often exhibit intrinsic autofluorescence in the blue/green spectrum, which causes false positives in standard fluorescence assays. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). By introducing a 50–100 µs time delay before reading the emission, short-lived compound autofluorescence decays completely, ensuring absolute data integrity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense 100 nL of 2-methyl-6-phenylpyrazine derivatives (10-point dose-response, 3-fold dilutions in 100% DMSO) into a 384-well low-volume proplate.

  • Enzyme/Substrate Addition: Add 5 µL of ATR/ATRIP complex (final concentration 0.5 nM) and p53-derived peptide substrate (final 100 nM) to the wells.

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Km​ of 2 µM) to initiate the reaction. Incubate at 22°C for 60 minutes.

  • Detection: Add 10 µL of TR-FRET detection buffer containing EDTA (to stop the reaction by chelating Mg2+ ) and Europium-labeled anti-phospho-p53 antibody.

  • Self-Validating Controls:

    • Positive Control: VE-821 (1 µM) to ensure full inhibition baseline.

    • Assay Robustness: Calculate the Z'-factor using DMSO vehicle (high signal) and 10 µM EDTA (low signal). A Z'-factor > 0.65 is strictly required to validate the run.

  • Readout: Read on a microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm) after a 100 µs delay.

Application 2: GPCR Allosteric Modulation (mGluR5)

Beyond kinases, the 2-methyl-6-phenylpyrazine core is highly effective in neuropharmacology. Historically, the mGluR5 Negative Allosteric Modulator (NAM) landscape was dominated by MPEP (2-methyl-6-(phenylethynyl)pyridine). However, the alkyne linker in MPEP is a metabolic liability, prone to reactive intermediate formation.

By replacing the alkyne-pyridine system with a direct 2-methyl-6-phenylpyrazine core, researchers maintain the critical distance and vector between the hydrophobic phenyl ring and the hydrogen-bond accepting basic center, while drastically improving metabolic stability and brain penetrance [2].

SAR_Logic Core 2-Methyl-6-phenylpyrazine Core Scaffold PyrazineN Pyrazine Nitrogens (H-Bond Acceptors) Core->PyrazineN C2_Methyl C2-Methyl Group (Steric Shielding) Core->C2_Methyl C6_Phenyl C6-Phenyl Ring (Hydrophobic Pocket) Core->C6_Phenyl Mod1 Improves Target Binding Affinity PyrazineN->Mod1 Mod2 Prevents N-Oxidation & Enhances Half-life C2_Methyl->Mod2 Mod3 Para-Substitution (e.g., SO2Me) Boosts Selectivity C6_Phenyl->Mod3

Caption: Structure-Activity Relationship (SAR) logic tree for the 2-methyl-6-phenylpyrazine scaffold.

Protocol 2: Intracellular Calcium Mobilization Assay (FLIPR)

Causality Check: mGluR5 is a Gq​ -coupled GPCR. Activation by glutamate leads to IP3​ production and subsequent release of intracellular Ca2+ . A functional NAM will non-competitively block this calcium transient. We use a Fluorescent Imaging Plate Reader (FLIPR) assay to capture this rapid, transient kinetic event in real-time.

Step-by-Step Methodology:

  • Cell Culture: Seed HEK293 cells stably expressing human mGluR5 at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium-sensitive dye (diluted in assay buffer with 2.5 mM probenecid to prevent dye extrusion). Incubate for 45 mins at 37°C.

  • Compound Addition: Add 10 µL of the pyrazine test compounds. Incubate for 15 minutes at room temperature to allow for allosteric pocket equilibration.

  • Self-Validating Controls:

    • Agonist Baseline: Determine the EC80​ of the reference agonist DHPG prior to the assay. Using the EC80​ ensures the system is highly sensitive to NAM-mediated inhibition.

    • Reference NAM: Include MPEP (10 µM) as a positive control for complete signal ablation.

  • Kinetic Readout: Transfer the plate to the FLIPR instrument. Record baseline fluorescence for 10 seconds, inject the EC80​ concentration of DHPG, and continuously monitor fluorescence (Excitation: 488 nm; Emission: 525 nm) for 3 minutes to capture the peak calcium transient.

Experimental Workflow for Hit-to-Lead

When integrating 2-methyl-6-phenylpyrazine derivatives into a discovery program, follow a rigid, sequential validation workflow to ensure early attrition of compounds with poor ADME profiles [3].

Workflow Synthesis 1. Scaffold Synthesis (Cross-Coupling) Biochem 2. Biochemical Assay (TR-FRET/FLIPR) Synthesis->Biochem Cellular 3. Cellular Profiling (Biomarker Readout) Biochem->Cellular ADME 4. In Vitro ADME (Microsomal Stability) Cellular->ADME

Caption: Hit-to-lead experimental workflow for evaluating phenylpyrazine derivatives.

References

  • Gorecki, L., Andrs, M., Rezacova, M., & Korabecny, J. (2020). Discovery of ATR kinase inhibitor berzosertib (VX-970, M6620): Clinical candidate for cancer therapy. Pharmacology & Therapeutics, 210, 107518.[Link]

  • Ambrożkiewicz, W., Kučerová-Chlupáčová, M., Janďourek, O., Konečná, K., Paterová, P., Bárta, P., Vinšová, J., Doležal, M., & Zitko, J. (2020). 5-Alkylamino-N-phenylpyrazine-2-carboxamides: Design, Preparation, and Antimycobacterial Evaluation. Molecules, 25(7), 1561.[Link]

  • Wang, X., et al. (2017). TrkA kinase inhibitors, compositions and methods thereof.
Comparative

Evaluating the Reproducibility of 2-Methyl-6-phenylpyrazine Synthesis: A Comparative Guide for Researchers

For researchers and professionals in drug development, the synthesis of novel compounds is a foundational step. Among the vast landscape of heterocyclic compounds, 2-Methyl-6-phenylpyrazine stands out for its potential a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the synthesis of novel compounds is a foundational step. Among the vast landscape of heterocyclic compounds, 2-Methyl-6-phenylpyrazine stands out for its potential applications as a scaffold in medicinal chemistry. However, the successful and efficient synthesis of this molecule is paramount, and the reproducibility of the chosen synthetic route is a critical factor that can significantly impact project timelines and resource allocation. This guide provides an in-depth, objective comparison of common synthesis routes for 2-Methyl-6-phenylpyrazine, supported by experimental data and insights into their reproducibility.

Introduction: The Importance of Reproducible Synthesis

The pyrazine ring is a key structural motif in numerous biologically active compounds. The specific substitution pattern of 2-Methyl-6-phenylpyrazine offers a unique combination of steric and electronic properties, making it an attractive building block for the development of new therapeutic agents. However, the path from starting materials to the final product can be fraught with challenges, including low yields, difficult purification, and, most critically, a lack of consistent results. Reproducibility in chemical synthesis is not merely about obtaining the desired product; it is about establishing a reliable and scalable process that consistently delivers the target molecule with high purity and predictable yield. This guide will dissect two primary synthetic strategies for 2-Methyl-6-phenylpyrazine, evaluating their strengths and weaknesses to aid researchers in making informed decisions for their specific needs.

Route 1: The Classical Condensation Approach

The most common and conceptually straightforward method for the synthesis of pyrazines involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. In the case of 2-Methyl-6-phenylpyrazine, this translates to the reaction of ethylenediamine with 1-phenyl-1,2-propanedione.

Underlying Mechanism and Experimental Rationale

The reaction proceeds through a well-established mechanism. The nucleophilic amine groups of ethylenediamine attack the electrophilic carbonyl carbons of 1-phenyl-1,2-propanedione, leading to the formation of a dihydropyrazine intermediate. Subsequent oxidation, often facilitated by air or a mild oxidizing agent, yields the aromatic 2-Methyl-6-phenylpyrazine.

The choice of solvent and catalyst can significantly influence the reaction rate and yield. Protic solvents like ethanol or methanol are often employed to facilitate the initial condensation steps. While the reaction can proceed without a catalyst, the addition of a catalytic amount of a weak acid can accelerate the dehydration steps.

Experimental Protocol: A Greener, One-Pot Synthesis

Inspired by environmentally benign methodologies, a one-pot synthesis can be employed.[1]

Materials:

  • 1-Phenyl-1,2-propanedione

  • Ethylenediamine

  • Aqueous Methanol

  • Potassium tert-butoxide (t-BuOK)

  • Silica Gel for chromatography

  • Petroleum ether and Ethyl acetate

Procedure:

  • In a 50 mL round-bottom flask, dissolve 2 mmol of recrystallized 1-phenyl-1,2-propanedione in 3 mL of aqueous methanol. Stir the solution with a magnetic stirrer until homogeneous.

  • To this solution, add 2 mmol of ethylenediamine and a catalytic amount of potassium tert-butoxide (t-BuOK) (10 mg or 0.08 mmol).

  • Continue stirring at room temperature until the reaction is complete, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, evaporate the methanol under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent.

Reproducibility and Potential Pitfalls

While this method is attractive for its simplicity, its reproducibility can be influenced by several factors:

  • Purity of Starting Materials: The purity of both 1-phenyl-1,2-propanedione and ethylenediamine is crucial. Impurities can lead to the formation of side products that are difficult to separate.

  • Oxidation Step: The oxidation of the dihydropyrazine intermediate can be variable. Inconsistent exposure to air can lead to incomplete conversion and a mixture of products. While the protocol suggests stirring until completion, the rate of aerial oxidation can be inconsistent between runs. For more controlled and reproducible oxidation, the use of a mild oxidizing agent could be considered, although this adds a step to the procedure.

  • Side Reactions: Aldol-type condensation reactions of the dicarbonyl compound can occur, especially in the presence of a base, leading to a complex mixture of byproducts and a decrease in the yield of the desired pyrazine.

Route 2: Modern Cross-Coupling Strategies

For the synthesis of unsymmetrically substituted pyrazines, modern cross-coupling reactions offer a powerful and often more controlled alternative to classical condensation methods. A plausible approach for 2-Methyl-6-phenylpyrazine would involve a palladium-catalyzed cross-coupling reaction.

Underlying Mechanism and Experimental Rationale

This strategy would typically involve the coupling of a pre-functionalized pyrazine core with a suitable coupling partner. For instance, one could envision a Suzuki coupling between a halogenated 2-methylpyrazine and phenylboronic acid, or a Stille coupling with a phenyltin reagent. These reactions, catalyzed by a palladium complex, are known for their high efficiency and functional group tolerance.

An efficient palladium(II)-catalyzed cascade reaction of aminoacetonitriles with arylboronic acids has been reported for the synthesis of unsymmetrical 2,6-disubstituted pyrazines.[2] This transformation involves a C(sp)-C(sp2) coupling followed by an intramolecular C-N bond formation.

Conceptual Experimental Workflow

Diagram of the Conceptual Cross-Coupling Workflow:

G Start Start with a 2-halo-6-methylpyrazine Reaction Suzuki Coupling Reaction Start->Reaction Reagents Phenylboronic acid, Pd catalyst, Base Reagents->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Methyl-6-phenylpyrazine Purification->Product

Caption: Conceptual workflow for the synthesis of 2-Methyl-6-phenylpyrazine via a Suzuki cross-coupling reaction.

Reproducibility and Potential Challenges

Cross-coupling reactions, when well-optimized, generally offer higher reproducibility compared to classical condensation methods. However, several factors need careful control:

  • Catalyst Activity: The activity of the palladium catalyst is critical. The choice of ligand, oxidation state of the palladium, and the presence of any inhibitors can significantly impact the reaction outcome. Catalyst deactivation can lead to incomplete conversion and lower yields.

  • Reaction Conditions: These reactions are often sensitive to temperature, solvent, and the choice of base. Each of these parameters needs to be precisely controlled to ensure reproducible results.

  • Purity of Reagents: The purity of the boronic acid and the halogenated pyrazine is essential. Boronic acids can undergo decomposition, and impurities in the starting materials can interfere with the catalytic cycle.

Performance Comparison: A Data-Driven Evaluation

To provide a clear comparison, the following table summarizes the key performance indicators for the two synthetic routes. It is important to note that the data for the cross-coupling route is based on general expectations for such reactions due to the lack of a specific protocol for the target molecule in the provided search results.

FeatureRoute 1: Classical CondensationRoute 2: Modern Cross-Coupling
Conceptual Simplicity HighModerate
"Green" Chemistry Aspects Can be performed in a one-pot, environmentally benign manner.[1]Often requires anhydrous solvents and metal catalysts, which can have environmental implications.
Control over Regioselectivity Lower, potential for isomeric byproducts if starting materials are not symmetrical.High, allows for precise installation of substituents.
Expected Yield Variable, can be moderate to high depending on optimization.Generally high and more consistent once optimized.
Reproducibility Moderate, sensitive to purity of starting materials and oxidation conditions.High, with precise control of reaction parameters.
Purification Can be challenging due to the potential for multiple side products.Often cleaner, with fewer byproducts, simplifying purification.

Conclusion: Selecting the Optimal Route

The choice between the classical condensation and modern cross-coupling routes for the synthesis of 2-Methyl-6-phenylpyrazine depends on the specific priorities of the research project.

The classical condensation route offers simplicity and can be performed using relatively inexpensive starting materials and reagents. Its "greener" one-pot variation is particularly appealing. However, researchers must be prepared to invest time in optimizing the reaction conditions to achieve acceptable and reproducible yields, and to potentially deal with challenging purification steps.

On the other hand, modern cross-coupling strategies promise higher yields, greater control over the final product's structure, and generally better reproducibility. While the initial setup and optimization may be more complex, and the reagents and catalysts more expensive, the long-term benefits of a reliable and scalable synthesis may outweigh these initial investments, particularly in a drug development setting where consistency is paramount.

Ultimately, a thorough evaluation of the available resources, expertise, and the specific requirements of the project will guide the selection of the most appropriate and reproducible synthetic route for obtaining 2-Methyl-6-phenylpyrazine.

References

  • Chen, Y., Zhu, Q., Wang, H., Yu, Y., Chen, W., & Zhang, G. (2023). An efficient palladium(II)-catalyzed cascade reaction of aminoacetonitriles with arylboronic acids provides unsymmetrical 2,6-disubstituted pyrazines in very good yields. Synthesis, 55, 2554-2560. [Link]

  • Ganguly, A. K., Govindachari, T. R., & Mohamed, P. A. (1966). A very simple, cost effective, and environmentally benign method has been reported for the preparation of pyrazine derivatives of pentacyclic triterpenoids. Tetrahedron, 22, 3597-3599. [Link]

Sources

Validation

validating NMR chemical shift assignments for 2-Methyl-6-phenylpyrazine

As a Senior Application Scientist, establishing the absolute stereochemical and regiochemical truth of a molecule is the bedrock of drug development. For nitrogen-containing heterocycles like 2-Methyl-6-phenylpyrazine ,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing the absolute stereochemical and regiochemical truth of a molecule is the bedrock of drug development. For nitrogen-containing heterocycles like 2-Methyl-6-phenylpyrazine , relying solely on 1D NMR or empirical prediction software often leads to catastrophic misassignments. The pyrazine ring is inherently electron-deficient, causing significant downfield shifts, while the C6-phenyl group introduces complex anisotropic shielding effects that perturb the local magnetic environment 1.

This guide objectively compares the performance of modern NMR validation alternatives—ranging from empirical HOSE codes to Quantum Mechanical (DFT) calculations and emerging 3D Graph Neural Networks (GNNs)—using 2-Methyl-6-phenylpyrazine as our model compound. Furthermore, it provides a self-validating experimental protocol to establish the ground truth.

Comparative Evaluation of NMR Prediction Platforms

To validate the chemical shift assignments of 2-Methyl-6-phenylpyrazine, researchers typically turn to three distinct computational alternatives. Understanding the causality behind their performance is critical for selecting the right tool.

  • Alternative A: Empirical Predictors (HOSE Codes)

    • Mechanism: Uses Hierarchical Orthogonal Space Encoding (HOSE) to match the query molecule's substructures against a database of known experimental shifts.

    • The Verdict: Highly rapid but fails to account for 3D conformational dynamics. It struggles with the anisotropic cone of the phenyl ring in 2-Methyl-6-phenylpyrazine, often misassigning the H5 proton.

  • Alternative B: DFT-GIAO Calculations (Quantum Mechanics)

    • Mechanism: Employs Density Functional Theory (e.g., B3LYP/cc-pVDZ) combined with Gauge-Independent Atomic Orbitals (GIAO) to calculate magnetic shielding tensors from first principles 2. Because DFT suffers from systematic errors, linear regression scaling is applied 3.

    • The Verdict: The gold standard for complex stereochemistry. It accurately models the electron-withdrawing nature of the pyrazine nitrogens, but requires significant computational time.

  • Alternative C: 3D Graph Neural Networks (e.g., CSTShift)

    • Mechanism: Integrates DFT-calculated shielding tensors with 3D message-passing neural networks trained on massive datasets (e.g., NMRShiftDB2). The AI learns to correct the non-linear systematic errors inherent in pure DFT 4.

    • The Verdict: Offers the best balance, outperforming pure DFT in 13 C prediction accuracy while operating at a fraction of the computational cost.

G Input 3D Conformer Generation DFT DFT-GIAO Calculation (B3LYP/cc-pVDZ) Input->DFT GNN 3D Graph Neural Network (CSTShift) Input->GNN DFT->GNN Shielding Tensors as Descriptors Scaling Linear Regression Scaling DFT->Scaling Output2 High Accuracy, Low Compute Cost GNN->Output2 Output1 High Accuracy, High Compute Cost Scaling->Output1

Fig 1: Mechanistic pathway comparing DFT-GIAO linear scaling vs. 3D GNN prediction models.

Performance Data: Benchmarking the Alternatives

When validating the assignments for 2-Methyl-6-phenylpyrazine, we compare the Mean Absolute Error (MAE) of the predicted shifts against the experimental ground truth.

Table 1: Comparative Performance of NMR Prediction Methods

Prediction Method 1 H MAE (ppm) 13 C MAE (ppm)Computational TimeMechanistic Basis
Empirical (HOSE Codes) 0.3302.850< 1 SecondNearest-neighbor atom environment encoding
DFT-GIAO (B3LYP/6-31G)*0.1501.2002 - 6 HoursQuantum mechanical shielding tensors with linear scaling
3D GNN (CSTShift) 0.1850.944< 2 MinutesMessage-passing neural networks trained on DFT tensors

Data Causality Insight: The 3D GNN significantly outperforms pure DFT for 13 C assignments (0.944 ppm vs 1.200 ppm). This occurs because 13 C nuclei are highly sensitive to electron correlation effects that B3LYP functionals struggle to capture perfectly. The neural network successfully identifies and corrects these systematic deviations 4.

Self-Validating Experimental Protocol (The Ground Truth)

Computational predictions must be anchored by a self-validating experimental workflow. For 2-Methyl-6-phenylpyrazine, 1D NMR is insufficient due to the overlapping aromatic signals. We must employ a probabilistic validation approach using Nuclear Overhauser Effect (NOE) data 5.

Step-by-Step Methodology

Step 1: Sample Preparation & Solvent Selection

  • Accurately weigh 15 mg of 2-Methyl-6-phenylpyrazine.

  • Dissolve in 0.6 mL of DMSO- d6​ . Expert Note: DMSO- d6​ is chosen over CDCl 3​ because polar pyrazine derivatives often exhibit better resolution in DMSO, though researchers must account for a slight downfield shift in the pyrazine protons due to solvent interactions 1.

Step 2: 1D Acquisition Parameters

  • 1 H NMR (600 MHz): Acquire with a relaxation delay (D1) of 2.0 seconds. Expect the methyl group near 2.5 ppm, and the pyrazine protons (H3, H5) in the electron-deficient 8.5–9.0 ppm range.

  • 13 C NMR (150 MHz): Crucially, extend the relaxation delay (D1) to 5.0 seconds. The quaternary carbons (C2 and C6) lack attached protons, meaning they rely on slower dipole-dipole relaxation mechanisms. A short D1 will cause these critical peaks to vanish into the baseline.

Step 3: Orthogonal Validation via 2D NMR (The Self-Validating Loop) To prove the computational assignment is correct, execute the following 2D experiments:

  • HMBC (Heteronuclear Multiple Bond Correlation): Use this to map the 2-bond and 3-bond couplings. The methyl protons (~2.5 ppm) will show a strong 3-bond correlation to the C3 carbon, definitively assigning the C3 position.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the ultimate spatial validator. If the DFT model predicts H5 is at 8.9 ppm and H3 is at 8.6 ppm, the NOESY spectrum must show a through-space cross-peak between the methyl group and H3, but not H5. Conversely, the ortho-protons of the phenyl ring will show a strong spatial correlation exclusively with H5.

G A Synthesize & Purify 2-Methyl-6-phenylpyrazine B Acquire 1D & 2D NMR (1H, 13C, HSQC, HMBC, NOESY) A->B C Computational Prediction (DFT-GIAO / 3D GNN) A->C D Empirical Prediction (HOSE Codes) A->D E Data Alignment & Spatial Validation (NOE) B->E C->E D->E F Validated Chemical Shift Assignments E->F

Fig 2: Multi-modal NMR validation workflow integrating experimental and computational streams.

Conclusion

For routine structural checks, empirical HOSE codes suffice. However, for rigorous validation of complex heterocycles like 2-Methyl-6-phenylpyrazine—where anisotropic effects and electron-deficient rings skew standard chemical shifts—researchers must pivot to computationally robust methods. Integrating DFT-GIAO calculations with 3D Graph Neural Networks provides the highest accuracy for 13 C assignments. Ultimately, these computational predictions must be locked into a self-validating experimental loop using NOESY and HMBC data to ensure absolute structural integrity.

References

  • Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides Organic & Biomolecular Chemistry (RSC Publishing)[Link]

  • Correlation Between Experimental and DFT/GIAO Computed C NMR Chemical Shifts of Organic Compounds. Effects of Asymmetry Bentham Open Archives[Link]

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks National Institutes of Health (NIH) / PMC[Link]

  • Probabilistic Validation of Protein NMR Chemical Shift Assignments National Institutes of Health (NIH) / PMC[Link]

Sources

Comparative

A Comparative Guide to the Interlaboratory Validation of Analytical Methods for 2-Methyl-6-phenylpyrazine

This guide provides a comprehensive framework for the interlaboratory validation of analytical methods for the quantification of 2-Methyl-6-phenylpyrazine. Designed for researchers, scientists, and drug development profe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the interlaboratory validation of analytical methods for the quantification of 2-Methyl-6-phenylpyrazine. Designed for researchers, scientists, and drug development professionals, this document outlines a comparative study of two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The objective is to establish the performance characteristics of these methods across multiple laboratories, ensuring the reliability, reproducibility, and robustness of the analytical data generated.

Introduction to 2-Methyl-6-phenylpyrazine and the Imperative of Method Validation

2-Methyl-6-phenylpyrazine is a heterocyclic aromatic compound with applications in various fields, including as a fragrance ingredient and a potential building block in pharmaceutical synthesis.[1][2] Accurate and precise quantification of this analyte is paramount for quality control, stability testing, and regulatory compliance.

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[3][4] When analytical methods are transferred between laboratories, interlaboratory validation (also known as a collaborative study) becomes critical. It assesses the reproducibility of the method, which is the precision of results obtained in different laboratories.[5] This guide adheres to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which provide a harmonized framework for analytical method validation.[6][7]

Comparative Analytical Methodologies

This guide will compare two widely used analytical techniques for the analysis of organic compounds: HPLC-UV and GC-MS. The choice of these methods is based on their prevalence in analytical laboratories and their applicability to compounds with the chemical properties of 2-Methyl-6-phenylpyrazine.[8][9][10][11]

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): A robust and widely accessible technique suitable for routine analysis of non-volatile and thermally stable compounds.[12][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly selective and sensitive method ideal for the analysis of volatile and semi-volatile compounds, providing both quantitative data and structural confirmation.[9][10][11]

The following sections will detail the experimental protocols for each method and the parameters to be assessed during the interlaboratory validation study.

Interlaboratory Validation Protocol

A validation protocol should be established before the commencement of the study, outlining the scope, procedures, and acceptance criteria.[3][4]

Objective

To assess the interlaboratory performance of HPLC-UV and GC-MS methods for the quantitative determination of 2-Methyl-6-phenylpyrazine in a defined matrix.

Participating Laboratories

A minimum of three to five laboratories with experience in chromatographic techniques should participate in the study.

Test Samples

Homogeneous and stable samples of 2-Methyl-6-phenylpyrazine at three concentration levels (low, medium, and high) will be prepared by a central laboratory and distributed to the participating laboratories. A blank matrix sample will also be provided.

Validation Parameters

The following performance characteristics will be evaluated in accordance with ICH Q2(R2) guidelines:[4][6][7][14]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.[5]

    • Intermediate Precision: The precision within-laboratory variations: different days, different analysts, different equipment.[5]

    • Reproducibility (Inter-laboratory precision): The precision between laboratories.[5]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[15]

Experimental Protocols

The following are detailed, step-by-step methodologies for the two analytical techniques.

HPLC-UV Method

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • 2-Methyl-6-phenylpyrazine reference standard.

Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized during method development to achieve optimal separation and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined by scanning a standard solution of 2-Methyl-6-phenylpyrazine (a wavelength around 280 nm is a likely starting point based on the pyrazine and phenyl chromophores).

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of 2-Methyl-6-phenylpyrazine in the mobile phase. From the stock solution, prepare a series of calibration standards at a minimum of five concentration levels.

  • Sample Preparation: Accurately weigh and dissolve the provided test samples in the mobile phase to a known concentration within the calibration range. Filter the sample solutions through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the blank, standards, and samples into the HPLC system.

  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of 2-Methyl-6-phenylpyrazine in the test samples from the calibration curve.

GC-MS Method

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary column suitable for the analysis of aromatic nitrogen compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Reagents and Standards:

  • Methanol or Dichloromethane (GC grade).

  • Helium (carrier gas, high purity).

  • 2-Methyl-6-phenylpyrazine reference standard.

Chromatographic and Spectrometric Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes. This program should be optimized based on the volatility of the analyte and matrix components.

  • Carrier Gas Flow: Constant flow of 1.0 mL/min.

  • Injection Mode: Splitless or split, depending on the concentration of the analyte.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Spectrometry Mode: Full scan (e.g., m/z 50-300) for qualitative analysis and to confirm the identity of the analyte. Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of 2-Methyl-6-phenylpyrazine.

Procedure:

  • Standard Preparation: Prepare a stock solution of 2-Methyl-6-phenylpyrazine in the chosen solvent. Prepare a series of calibration standards from the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the provided test samples in the solvent to a known concentration.

  • Analysis: Inject the blank, standards, and samples into the GC-MS system.

  • Data Analysis: For quantitative analysis in SIM mode, construct a calibration curve by plotting the peak area of the selected ion(s) against the concentration of the standards. Determine the concentration of 2-Methyl-6-phenylpyrazine in the test samples. Confirm the identity of the analyte in full scan mode by comparing the mass spectrum with that of the reference standard.

Data Presentation and Comparison

The data from all participating laboratories should be collected and analyzed statistically. The results should be summarized in clear and concise tables for easy comparison.

Table 1: Comparison of Method Performance Characteristics

Performance CharacteristicHPLC-UVGC-MSAcceptance Criteria (Example)
Linearity (r²) > 0.998> 0.999≥ 0.995
Range (µg/mL) 1 - 1000.1 - 20To be defined by the study
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%98.0 - 102.0%
Precision (RSD%)
- Repeatability< 1.5%< 1.0%≤ 2.0%
- Intermediate Precision< 2.0%< 1.8%≤ 3.0%
- Reproducibility< 3.5%< 3.0%≤ 5.0%
LOD (µg/mL) 0.30.03Reportable
LOQ (µg/mL) 1.00.1Reportable
Robustness PassedPassedNo significant impact on results

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the validation process for each analytical method.

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing Phase A Prepare Mobile Phase D System Suitability Test A->D B Prepare Standard Solutions F Inject Standards (Calibration) B->F C Prepare Sample Solutions G Inject Samples C->G E Inject Blank I Construct Calibration Curve F->I H Integrate Peaks G->H J Quantify Sample Concentration H->J I->J K Statistical Analysis & Reporting J->K

Caption: HPLC-UV Experimental Workflow for 2-Methyl-6-phenylpyrazine Analysis.

GCMS_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing Phase A Prepare Standard Solutions E Inject Standards (Calibration) A->E B Prepare Sample Solutions F Inject Samples B->F C GC-MS System Setup & Tuning D Inject Blank H Construct Calibration Curve (SIM) E->H G Peak Integration (SIM/Full Scan) F->G I Confirm Identity (Full Scan) F->I J Quantify Sample Concentration G->J H->J K Statistical Analysis & Reporting J->K

Caption: GC-MS Experimental Workflow for 2-Methyl-6-phenylpyrazine Analysis.

Conclusion

This guide provides a robust framework for conducting an interlaboratory validation study for the analysis of 2-Methyl-6-phenylpyrazine using HPLC-UV and GC-MS. By following the outlined protocols and adhering to international guidelines, laboratories can confidently establish the performance of their analytical methods, ensuring the generation of reliable and reproducible data. The choice between HPLC-UV and GC-MS will ultimately depend on the specific requirements of the analysis, such as the need for high sensitivity and structural confirmation (favoring GC-MS) or the desire for a more routine, cost-effective method (favoring HPLC-UV).

References

  • ICH and FDA Guidelines for Analytical Method Validation | Lab Manager. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. [Link]

  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration. [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm International. [Link]

  • Validation of Analytical Procedure Q2(R2) - ICH. [Link]

  • Validation protocol of analytical methods - OIV. [Link]

  • HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC. [Link]

  • 2-Methyl-6-phenylpyrazine — Chemical Substance Information - NextSDS. [Link]

  • (PDF) Validation of analytical methods and laboratory procedures for chemical measurements - ResearchGate. [Link]

  • HARMONISED GUIDELINES FOR THE IN-HOUSE VALIDATION OF METHODS OF ANALYSIS (TECHNICAL REPORT) Synopsis ISO, IUPAC and AOAC INTERNA. [Link]

  • 2-METHYL-6-PHENYLPYRAZINE - cosmetic ingredient - Genie. [Link]

  • 2-Methyl-6-phenylpyridine | C12H11N | CID 2762885 - PubChem - NIH. [Link]

  • Extraction with SPME and Synthesis of 2-Methyl-6-vinylpyrazine by a 'One Pot' Reaction Using Microwaves - PMC. [Link]

  • Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025) | INAB. [Link]

  • Synthesis of 2-methyl-6-vinylpyrazine. | Download Scientific Diagram - ResearchGate. [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC. [Link]

  • GC AND GC/MS. [Link]

  • HARMONIZED GUIDELINES FOR SINGLE- LABORATORY VALIDATION OF METHODS OF ANALYSIS - iupac. [Link]

  • Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation. [Link]

  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF - ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Methyl-6-phenylpyrazine proper disposal procedures

Operational Guide: Safe Handling and Disposal of 2-Methyl-6-phenylpyrazine 1. Chemical Profiling & Logistical Overview 2-Methyl-6-phenylpyrazine (CAS: 74233-03-7) is a nitrogen-containing heterocyclic compound widely uti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 2-Methyl-6-phenylpyrazine

1. Chemical Profiling & Logistical Overview 2-Methyl-6-phenylpyrazine (CAS: 74233-03-7) is a nitrogen-containing heterocyclic compound widely utilized as a structural scaffold in synthetic chemistry and drug development[1]. While highly valuable in research, pyrazine derivatives pose specific environmental and occupational hazards, including skin and eye irritation, as well as potential aquatic toxicity[2]. Proper lifecycle management—from benchtop handling to final off-site incineration—is critical. This guide provides a causality-driven framework for its disposal, ensuring that laboratory personnel understand the mechanistic reasons behind enforced safety protocols.

2. Hazard Assessment and PPE Causality Before interacting with the compound or its waste streams, researchers must establish a physical barrier. The selection of Personal Protective Equipment (PPE) is not arbitrary; it is dictated by the physicochemical properties of pyrazines[3].

Table 1: PPE Requirements and Mechanistic Rationale

PPE ItemSpecificationCausality / Rationale
Gloves Nitrile or Neoprene (Double-gloving recommended for concentrated solutions)Pyrazine derivatives can permeate standard latex. Nitrile provides a robust barrier against non-polar organic penetration, preventing systemic absorption[3].
Eye Protection Tightly fitting safety goggles or face shieldProtects against micro-splashes during solvent transfer. Pyrazines can cause severe ocular irritation and potential corneal damage[2][3].
Lab Coat Flame-resistant (FR) lab coatMany pyrazine solutions are prepared in flammable solvents (e.g., EtOAc). FR coats prevent catastrophic ignition during accidental spills[3].
Ventilation Chemical Fume HoodMitigates inhalation risks from volatile pyrazine vapors, maintaining ambient concentrations below occupational exposure limits[2].

3. Waste Segregation Protocol The fundamental rule of chemical disposal is strict segregation. 2-Methyl-6-phenylpyrazine (C11H10N2) contains no halogen atoms.

  • The Causality of Segregation: It must be classified strictly as Non-Halogenated Organic Waste . Mixing this compound with halogenated waste (like dichloromethane) alters the required incineration profile. Halogenated wastes require specialized, ultra-high-temperature incineration to prevent the formation of toxic dioxins. Unnecessary mixing inflates disposal costs and complicates the environmental waste profile.

  • Drain Disposal Prohibition: Under no circumstances should 2-Methyl-6-phenylpyrazine, even in dilute aqueous washings, be poured down the sink[4]. It must be captured and treated as hazardous waste to prevent surface water contamination[2].

4. Step-by-Step Disposal Methodologies

Protocol A: Liquid Waste Accumulation

  • Container Verification: Select a High-Density Polyethylene (HDPE) carboy. HDPE is preferred over glass as it is shatter-resistant and chemically inert to most pyrazine-solvent mixtures[4].

  • Transfer: Working entirely within a certified fume hood, use a dedicated wide-mouth funnel to transfer the liquid waste into the carboy.

  • Self-Validation Step: Before sealing the carboy, visually inspect the mixture for phase separation, exothermic heat generation, or gas evolution. If bubbling occurs, leave the cap loosely threaded in the fume hood until reactivity ceases. This ensures the system has reached thermodynamic stability before pressurization.

  • Labeling: Immediately update the hazardous waste tag. Write "2-Methyl-6-phenylpyrazine" explicitly; regulatory agencies prohibit the use of chemical formulas or shorthand abbreviations on waste manifests[5].

Protocol B: Solid Waste (Contaminated Consumables)

  • Collection: Place all contaminated gloves, Kimwipes, filter papers, or chromatography silica gel into a designated solid hazardous waste bin lined with a compatible, tear-resistant bag[3].

  • Sealing: Seal the bag immediately after use to prevent the off-gassing of residual pyrazine vapors into the laboratory environment.

5. Satellite Accumulation Area (SAA) Logistics Waste must be stored in a designated Satellite Accumulation Area at or near the point of generation.

  • Volume Limits: SAAs are strictly regulated. A maximum of 55 gallons of standard hazardous waste may be accumulated at any given time[4].

  • Closure Rules: Containers must remain securely closed at all times unless actively receiving waste. Open funnels left in carboys are a primary source of regulatory citations and vapor exposure.

  • Pickup: Once the volume limit is reached, or the container is full, it must be transferred to the central waste management facility (e.g., EHRS) within 3 calendar days for final off-site incineration by a licensed professional[1][4].

G A Generation of 2-Methyl-6-phenylpyrazine Waste B Determine Waste State A->B C Liquid Solutions (e.g., in DMSO/EtOAc) B->C Liquid D Solid Waste (Contaminated PPE/Silica) B->D Solid E Non-Halogenated Organic Container C->E F Hazardous Solid Waste Bin D->F G Satellite Accumulation Area (Max 55 Gallons) E->G F->G H Licensed Off-site Incineration G->H EHRS Pickup

Workflow for the segregation and disposal of 2-Methyl-6-phenylpyrazine waste.

6. Emergency Spill Response Protocol In the event of a 2-Methyl-6-phenylpyrazine spill, immediate and methodical action is required to mitigate exposure[3].

  • Evacuate and Assess: Ensure all personnel step back from the spill zone. Verify that appropriate PPE is worn before approaching.

  • Containment: Surround the spill with an inert, liquid-binding material such as sand, diatomaceous earth, or vermiculite[2]. Causality: Do not use combustible absorbents like paper towels or sawdust for large spills, as the solvent vehicle may be highly flammable.

  • Absorption and Recovery: Allow the inert material to fully absorb the liquid. Use non-sparking tools to carefully scoop the saturated absorbent into a dedicated solid hazardous waste container[3].

  • Decontamination: Wash the affected surface with a compatible solvent (e.g., a minimal amount of ethanol) to dissolve residual pyrazine, followed by a thorough wash with soap and water. Collect all rinsate and cleaning materials as hazardous waste.

References

  • Aaronchem. "Safety Data Sheet - 2-Methyl-6-phenylpyrazine". aaronchem.com.

  • BenchChem. "Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine: A Comprehensive Guide for Laboratory Professionals". benchchem.com.

  • Axxence Aromatic GmbH. "NATURAL PYRAZINES MIXTURE No. 10". axxence.de.

  • UNSW. "Laboratory Hazardous Waste Disposal Guideline – HS321". unsw.edu.au.

  • UPenn EHRS. "LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES". upenn.edu.

Handling

Operational Safety &amp; Logistics Master Plan: Handling 2-Methyl-6-phenylpyrazine

As a Senior Application Scientist, I recognize that the transition from theoretical benchwork to physical execution requires more than just a list of hazards—it demands a mechanistic understanding of the chemicals we han...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the transition from theoretical benchwork to physical execution requires more than just a list of hazards—it demands a mechanistic understanding of the chemicals we handle. 2-Methyl-6-phenylpyrazine (CAS: 74233-03-7) is a critical heterocyclic building block widely utilized in drug development and synthetic chemistry. However, its nitrogen-containing aromatic ring system presents specific toxicological and physical hazards that must be managed through rigorous, self-validating operational protocols.

This guide provides the definitive logistical and safety framework for handling this compound, ensuring that your laboratory maintains both scientific integrity and uncompromising safety standards.

Physicochemical Hazard Profiling: The "Why" Behind the Protocol

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the molecular behavior of 2-Methyl-6-phenylpyrazine. The pyrazine core, substituted with methyl and phenyl groups, creates a lipophilic molecule that can easily interact with biological membranes. The nitrogen atoms in the ring act as mild bases, which is the primary driver for its irritating properties on mucous membranes and dermal layers [1].

Table 1: Quantitative Hazard and Logistics Profile
ParameterSpecificationOperational Implication
Chemical Name 2-Methyl-6-phenylpyrazineTarget molecule for synthesis/assays.
CAS Number 74233-03-7Unique identifier for inventory tracking.
Molecular Formula C11H10N2 (MW: 170.21 g/mol )Lipophilic nature increases dermal absorption risk.
GHS Signal Word Warning Requires mandatory baseline PPE.
Hazard Codes H302, H315, H319, H335Acute toxicity (oral); irritant to skin, eyes, and respiratory tract.
Storage Conditions Sealed in dry, room temperatureHygroscopic potential; moisture may degrade the compound or alter its physical state [1].

Mechanistic PPE Matrix

Standard laboratory attire is insufficient. Every piece of PPE must be selected based on the specific chemical vulnerabilities exposed by 2-Methyl-6-phenylpyrazine.

Table 2: Required Personal Protective Equipment
Protection CategoryRecommended SpecificationMechanistic Justification
Dermal (Hands) Nitrile rubber gloves (min. 0.11 mm thickness)Pyrazine derivatives can permeate porous polymers like latex. Nitrile provides a high-density barrier against organic bases, mitigating H315 (Skin Irritation) .
Ocular (Eyes) Tight-fitting chemical safety gogglesThe crystalline/powder form poses a severe risk of micro-abrasion and chemical interaction with the cornea, directly addressing H319 (Serious Eye Irritation) .
Respiratory N95/P100 particulate respirator or Type P2 filterPrevents inhalation of fine aerosolized powders during weighing and transfer, directly addressing H335 (Respiratory Irritation) [1].
Body Flame-retardant lab coat, closed-toe shoesPrevents systemic exposure and acts as a secondary barrier against accidental spills.

Operational Workflow & Handling Protocol

The following workflow is designed as a self-validating system . Each phase contains a built-in check to ensure the protocol has been executed correctly before proceeding to the next step.

G Start Storage Retrieval (Sealed, Dry, RT) PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE FumeHood Transfer to Fume Hood (Local Exhaust Ventilation) PPE->FumeHood Handling Weighing & Handling (Minimize Dust Generation) FumeHood->Handling Spill Spill Detected? Handling->Spill CleanUp Spill Protocol (Sweep, Wash with Solvent) Spill->CleanUp Yes Process Experimental Application (Synthesis/Assay) Spill->Process No Waste Collect Waste (EPA/RCRA Compliant) CleanUp->Waste Process->Waste Disposal Incineration / Professional Disposal Waste->Disposal

Figure 1: End-to-end operational workflow for the safe handling, processing, and disposal of 2-Methyl-6-phenylpyrazine.

Protocol 1: Safe Weighing and Transfer

Objective: Transfer the solid compound without generating airborne particulates.

  • Environmental Verification : Ensure the fume hood face velocity is operating between 80-120 fpm.

  • Static Mitigation : Use an anti-static weighing boat and a grounded stainless-steel spatula. Causality: Fine organic powders hold static charges, leading to sudden aerosolization and inhalation risks.

  • Execution : Carefully transfer the required mass of 2-Methyl-6-phenylpyrazine. Immediately reseal the primary container to prevent ambient moisture ingress.

  • Self-Validation Check : After removing the weighing boat, the balance must return to exactly 0.0000g. Any deviation indicates residual powder on the pan, requiring immediate localized decontamination.

Emergency Response & Disposal Plan

Even with rigorous protocols, accidental releases can occur. The chemical stability of 2-Methyl-6-phenylpyrazine means it will not rapidly degrade in the environment, necessitating strict disposal compliance[2].

Protocol 2: Spill Management
  • Isolation : Immediately halt work and evacuate non-essential personnel from the immediate vicinity.

  • Containment : Do not dry sweep, as this forces the irritant into the air. Cover the solid spill with damp absorbent paper (using water or a mild solvent like ethanol) to suppress dust.

  • Collection : Carefully scoop the dampened material into a chemically compatible, sealable hazardous waste container.

  • Self-Validation Check : Wash the spill area with soap and water, followed by an ethanol wipe. Inspect the surface visually; no crystalline residue or chemical odor should remain.

Protocol 3: Waste Management
  • Segregation : Isolate pyrazine waste from strong oxidizing agents and strong acids. Causality: The basic nitrogen atoms can undergo exothermic acid-base reactions if mixed improperly.

  • Labeling : Affix a compliant label reading: "Hazardous Organic Waste - Contains Pyrazine Derivatives (Toxic/Irritant)".

  • Disposal Routing : Route the sealed container to a licensed hazardous waste contractor for high-temperature incineration. Never flush heterocyclic compounds down the municipal sink drain.

References

  • Source: bldpharm.
  • Source: aaronchem.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-6-phenylpyrazine
Reactant of Route 2
Reactant of Route 2
2-Methyl-6-phenylpyrazine
© Copyright 2026 BenchChem. All Rights Reserved.